Lycodine
Description
This compound has been reported in Huperzia serrata, Palhinhaea cernua, and other organisms with data available.
structure in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
20316-18-1 |
|---|---|
Molecular Formula |
C16H22N2 |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
(1R,9S,10R,16R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |
InChI |
InChI=1S/C16H22N2/c1-11-8-12-9-15-14(5-2-6-17-15)16(10-11)13(12)4-3-7-18-16/h2,5-6,11-13,18H,3-4,7-10H2,1H3/t11-,12+,13-,16-/m1/s1 |
InChI Key |
JJPMUZRSJKMFRK-OQMKEHIESA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2CC3=C(C=CC=N3)[C@@]4(C1)[C@@H]2CCCN4 |
Canonical SMILES |
CC1CC2CC3=C(C=CC=N3)C4(C1)C2CCCN4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lycodine |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Lidocaine on Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of lidocaine on voltage-gated sodium channels (VGSCs). It delves into the principles of state-dependent blockade, key structural determinants of binding, and the experimental methodologies used to elucidate these interactions.
Core Principles of Lidocaine's Action: The Modulated Receptor Hypothesis
Lidocaine's primary mechanism of action is the blockade of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[1][2] This blockade is not a simple occlusion of the channel pore but a dynamic and state-dependent interaction, best explained by the Modulated Receptor Hypothesis .[3][4] This hypothesis posits that lidocaine has different binding affinities for the different conformational states of the sodium channel: the resting (closed), open, and inactivated states.[3][5]
Lidocaine exhibits a significantly higher affinity for the open and, particularly, the inactivated states of the channel compared to the resting state.[6][7][8] This preferential binding to the inactivated state is crucial for its clinical efficacy as a local anesthetic and antiarrhythmic agent.[5][9] During periods of high-frequency neuronal firing or in depolarized tissues (such as in ischemic conditions), sodium channels spend more time in the open and inactivated states.[10] This provides a greater opportunity for lidocaine to bind and exert its blocking effect, a phenomenon known as use-dependent or phasic block .[3]
The binding of lidocaine to the channel's inner pore prolongs the inactivation state, effectively reducing the number of available channels that can open in response to a subsequent stimulus.[1][11] This leads to a decrease in the excitability of the cell membrane and the inhibition of action potential propagation.
Quantitative Analysis of Lidocaine-Channel Interactions
The affinity of lidocaine for voltage-gated sodium channels has been quantified through various experimental approaches, yielding crucial data for understanding its potency and selectivity. The following table summarizes key quantitative parameters from the literature.
| NaV Isoform | Channel State | Parameter | Value (µM) | Experimental System | Reference |
| rSkM1 | Inactivated | K_d | 4 | Xenopus oocytes | [12] |
| rSkM1 + β1 | Inactivated | K_d | 1 | Xenopus oocytes | [12] |
| hH1a | Inactivated | K_d | 7 | Xenopus oocytes | [12] |
| hH1a + β1 | Inactivated | K_d | 9 | Xenopus oocytes | [12] |
| rSkM1 | Resting | K_d | 2128 | Xenopus oocytes | [12] |
| rSkM1 + β1 | Resting | K_d | 1760 | Xenopus oocytes | [12] |
| hH1a | Resting | K_d | 433 | Xenopus oocytes | [12] |
| hH1a + β1 | Resting | K_d | 887 | Xenopus oocytes | [12] |
| Na_V_1.5 (WT) | High-Affinity | ED_50 | ~20 | Not specified | [13][14] |
| rNa_V_1.4-WCW | Open | IC_50 | ~20 | Mammalian cells | [6] |
| rNa_V_1.4-WCW | Resting | IC_50 | 314 ± 25 | Mammalian cells | [6] |
| NaChBac (WT) | Tonic Block | IC_50 | ~135 | HEK-293 cells | [15] |
| NaChBac (T220A) | Tonic Block | IC_50 | ~788 | HEK-293 cells | [15] |
| NaChBac (F227A) | Tonic Block | IC_50 | ~214 | HEK-293 cells | [15] |
| TTXr (rat DRG) | Inactivated | IC_50 | 60 | Rat DRG neurons | [8] |
| TTXr (rat DRG) | Resting (Tonic) | IC_50 | 210 | Rat DRG neurons | [8] |
| TTXs (rat DRG) | Resting (Tonic) | IC_50 | 42 | Rat DRG neurons | [8] |
| Cardiac Na+ | High-Affinity | IC_50 | 36 ± 1.8 | Not specified | [7] |
| Cardiac Na+ | Tonic Block | IC_50 | 400 ± 70 | Not specified | [7] |
Molecular Determinants of Lidocaine Binding
Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues that form the lidocaine binding site within the inner pore of the sodium channel. A highly conserved phenylalanine residue in the S6 transmembrane segment of domain IV (DIVS6) has been identified as a critical component of the high-affinity binding site.[14][16] In the human cardiac sodium channel, Na_V_1.5, this residue is Phenylalanine 1759 (F1759) .[16][17][18]
Mutations of F1759 to non-aromatic residues have been shown to dramatically reduce or eliminate the use-dependent block by lidocaine, while having minimal effect on the tonic block of the resting state.[1][18] This indicates that F1759 is crucial for the high-affinity interaction with lidocaine when the channel is in the open or inactivated state. Molecular modeling studies suggest that the aromatic ring of lidocaine interacts with this phenylalanine residue.[2][19] Other residues in the S6 segments of domains I and III also contribute to the binding pocket.[1][19]
The binding of lidocaine is thought to not only physically occlude the pore but also to allosterically stabilize the inactivated state of the channel by affecting the movement of the voltage-sensing domains (S4 segments), particularly in domains III and IV.[4]
Experimental Protocols
The elucidation of lidocaine's mechanism of action has relied on a combination of powerful experimental techniques.
Whole-Cell Patch Clamp Electrophysiology
This technique is the gold standard for studying the effects of drugs on ion channel function in real-time.
Objective: To measure the voltage-dependent sodium currents in the presence and absence of lidocaine to determine its effects on channel gating and to quantify parameters like IC50 and state-dependent block.
Methodology:
-
Cell Preparation: A single cell (e.g., a HEK-293 cell heterologously expressing a specific NaV isoform, or a primary neuron/cardiomyocyte) is isolated and placed in a recording chamber on an inverted microscope.
-
Pipette Fabrication and Filling: A glass micropipette with a tip diameter of ~1 µm is fabricated using a micropipette puller. It is then filled with an intracellular solution that mimics the cell's cytoplasm and contains the necessary ions and buffering agents.
-
Giga-seal Formation: The micropipette is brought into close contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the membrane.
-
Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamping: The membrane potential of the cell is controlled ("clamped") at a specific holding potential using a patch-clamp amplifier.
-
Voltage Protocols and Data Acquisition: A series of voltage steps are applied to elicit sodium currents. To study state-dependent block, specific voltage protocols are used:
-
Tonic Block: From a hyperpolarized holding potential (e.g., -120 mV), a brief depolarizing pulse is applied to measure the peak current in the presence of varying concentrations of lidocaine. This primarily assesses the block of resting channels.
-
Use-Dependent Block: A train of depolarizing pulses at a specific frequency (e.g., 10 Hz) is applied. The progressive decrease in current amplitude with each pulse reveals the extent of use-dependent block.
-
Inactivated-State Block: The holding potential is varied to alter the proportion of channels in the inactivated state, and the effect of lidocaine is measured.
-
-
Data Analysis: The recorded currents are analyzed to determine parameters such as the half-maximal inhibitory concentration (IC50) and the dissociation constant (K_d) for different channel states.
Site-Directed Mutagenesis
This technique is used to identify the specific amino acid residues involved in drug binding.
Objective: To assess the importance of a specific amino acid residue (e.g., F1759 in Na_V_1.5) for lidocaine binding.
Methodology:
-
Plasmid DNA Preparation: A plasmid containing the cDNA encoding the wild-type sodium channel alpha subunit is isolated and purified.
-
Primer Design: Two complementary oligonucleotide primers are designed. These primers contain the desired mutation (e.g., changing the codon for phenylalanine to that for alanine).
-
Mutagenesis Reaction (PCR-based): A polymerase chain reaction (PCR) is performed using the wild-type plasmid as a template and the mutagenic primers. The PCR amplifies the entire plasmid, incorporating the desired mutation.
-
Template DNA Digestion: The parental, non-mutated DNA template is digested using a specific restriction enzyme (e.g., DpnI), which only cleaves methylated DNA (the parental plasmid). The newly synthesized, mutated DNA is unmethylated and remains intact.
-
Transformation: The mutated plasmid is introduced into competent E. coli cells for amplification.
-
Plasmid Purification and Sequencing: The mutated plasmid DNA is purified from the bacteria, and the entire gene is sequenced to confirm the presence of the desired mutation and the absence of any other unintended mutations.
-
Functional Expression and Analysis: The mutated channel is then expressed in a suitable cell system (e.g., HEK-293 cells), and its sensitivity to lidocaine is assessed using whole-cell patch clamp electrophysiology as described above. A significant change in lidocaine's potency on the mutant channel compared to the wild-type channel indicates the importance of the mutated residue in drug binding.[1]
Visualizing Lidocaine's Mechanism of Action and Experimental Workflow
Signaling Pathway of State-Dependent Blockade
Caption: State-dependent binding of lidocaine to voltage-gated sodium channels.
Experimental Workflow for Whole-Cell Patch Clamp Analysis
Caption: Workflow for analyzing lidocaine's effects using whole-cell patch clamp.
Conclusion
The mechanism of action of lidocaine on voltage-gated sodium channels is a complex and fascinating example of state-dependent drug-protein interaction. Its preferential binding to the open and inactivated states, governed by specific molecular determinants within the channel pore, provides the basis for its use- and voltage-dependent blockade. A thorough understanding of these principles, supported by quantitative data from techniques like patch-clamp electrophysiology and site-directed mutagenesis, is essential for the rational design and development of novel channel-blocking therapeutics with improved efficacy and safety profiles.
References
- 1. Charge at the lidocaine binding site residue Phe-1759 affects permeation in human cardiac voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lidocaine block of cardiac sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The human Nav1.5 F1486 deletion associated with long QT syndrome leads to impaired sodium channel inactivation and reduced lidocaine sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Lidocaine - Wikipedia [en.wikipedia.org]
- 12. Intrinsic lidocaine affinity for Na channels expressed in Xenopus oocytes depends on alpha (hH1 vs. rSkM1) and beta 1 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. ahajournals.org [ahajournals.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Using Lidocaine and Benzocaine to Link Sodium Channel Molecular Conformations to State-Dependent Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Using lidocaine and benzocaine to link sodium channel molecular conformations to state-dependent antiarrhythmic drug affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Charge at the lidocaine binding site residue Phe-1759 affects permeation in human cardiac voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Molecular modeling of local anesthetic drug binding by voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Characterization of Novel Lidocaine Derivatives: A Technical Guide
This guide provides a comprehensive overview of the synthesis, characterization, and evaluation of novel derivatives of lidocaine, a widely used local anesthetic. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the design and discovery of new local anesthetics with potentially improved properties.
Introduction to Lidocaine and its Derivatives
Lidocaine, chemically known as 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, was the first amino amide-type local anesthetic and remains one of the most commonly used due to its rapid onset and intermediate duration of action.[1] Its mechanism of action involves the blockade of voltage-gated sodium channels in the neuronal cell membrane, which inhibits the influx of sodium ions necessary for the initiation and conduction of nerve impulses.[2][3][4]
The development of novel lidocaine derivatives aims to address certain limitations of the parent drug, such as its duration of action, potential for systemic toxicity, and lack of sensory-selective blockade.[5] Modifications to the lidocaine structure, typically at the aromatic ring, the intermediate amide linkage, or the tertiary amine, can lead to compounds with altered physicochemical properties, potency, and side-effect profiles.[6][7][8]
General Synthetic Strategies
The synthesis of lidocaine and its derivatives generally follows a two-step process:
-
Amide Formation: Acylation of a substituted aniline with an α-haloacetyl chloride.
-
Nucleophilic Substitution: Reaction of the resulting α-chloroacetanilide with a secondary amine.
This versatile synthetic route allows for the introduction of a wide variety of substituents on both the aromatic ring and the tertiary amine, enabling the creation of a diverse library of lidocaine analogs.
Standard Synthesis of Lidocaine
A common laboratory-scale synthesis of lidocaine starts from 2,6-dimethylaniline.[9][10]
Step 1: Synthesis of α-chloro-2,6-dimethylacetanilide
In this step, 2,6-dimethylaniline is acylated using chloroacetyl chloride in a suitable solvent like glacial acetic acid.[9][11] Sodium acetate is often added to neutralize the hydrochloric acid formed during the reaction.[11]
Step 2: Synthesis of Lidocaine
The intermediate, α-chloro-2,6-dimethylacetanilide, is then reacted with diethylamine in a solvent such as toluene to yield lidocaine via a nucleophilic substitution reaction.[9][12]
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of lidocaine and its derivatives.
Synthesis of a Novel Lidocaine Derivative: N-(2,6-dimethylphenyl)-2-(pyrrolidin-1-yl)acetamide
This protocol describes the synthesis of a lidocaine analog where the diethylamino group is replaced by a pyrrolidine ring.
Materials:
-
2,6-dimethylaniline
-
Chloroacetyl chloride
-
Glacial acetic acid
-
Sodium acetate
-
Pyrrolidine
-
Toluene
-
Sodium carbonate
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
Step 1: Synthesis of α-chloro-2,6-dimethylacetanilide
-
In a 250 mL round-bottom flask, dissolve 10.0 g (82.5 mmol) of 2,6-dimethylaniline in 50 mL of glacial acetic acid.
-
Cool the mixture in an ice bath and slowly add 9.3 mL (11.8 g, 104 mmol) of chloroacetyl chloride with stirring.
-
After the addition is complete, add a solution of 13.5 g (165 mmol) of sodium acetate in 100 mL of water.
-
Stir the mixture for 30 minutes and collect the white precipitate by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum to yield α-chloro-2,6-dimethylacetanilide.
Step 2: Synthesis of N-(2,6-dimethylphenyl)-2-(pyrrolidin-1-yl)acetamide
-
In a 250 mL round-bottom flask, combine 10.0 g (50.6 mmol) of α-chloro-2,6-dimethylacetanilide, 7.2 mL (6.1 g, 85.9 mmol) of pyrrolidine, and 100 mL of toluene.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture and filter to remove the pyrrolidinium chloride salt.
-
Wash the filtrate with a 10% sodium carbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., hexane/ethyl acetate) to yield pure N-(2,6-dimethylphenyl)-2-(pyrrolidin-1-yl)acetamide.
Characterization Techniques
The synthesized derivatives should be characterized using standard analytical methods to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure of the compounds.[13][14]
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the synthesized derivatives.[13][14]
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.[13][15]
-
Melting Point Analysis: Determines the melting point of the compound, which is an indicator of its purity.[12]
-
Elemental Analysis: Confirms the elemental composition of the synthesized compound.
Data Presentation
The physicochemical and biological data of novel lidocaine derivatives should be summarized in tables for easy comparison.
| Derivative | R Group | Melting Point (°C) | pKa | logP | Anesthetic Potency (ED50, µmol) |
| Lidocaine | -N(CH2CH3)2 | 68-69 | 7.9 | 2.4 | 1.2 |
| JCB-1 | -N(CH2)4 | 120-122 | 8.1 | 2.8 | 0.8 |
| JCB-3 | -N(CH2)5 | 135-137 | 8.2 | 3.1 | 0.6 |
| QX-314 | Quaternary Amine | >200 (decomposes) | - | <0 | Inactive externally |
Data compiled from various sources for illustrative purposes.[7][16]
Signaling Pathways and Mechanism of Action
Local anesthetics like lidocaine exert their effects by blocking voltage-gated sodium channels (VGSCs) in nerve cell membranes.[2][3] This blockade prevents the propagation of action potentials, thereby inhibiting the sensation of pain. The interaction with the sodium channel is state-dependent, with local anesthetics showing a higher affinity for the open and inactivated states of the channel compared to the resting state.[2]
There are two proposed pathways for local anesthetics to reach their binding site within the sodium channel:
-
Hydrophilic Pathway: The charged, protonated form of the anesthetic enters the channel from the intracellular side when the channel is open.[17][18]
-
Hydrophobic Pathway: The neutral, uncharged form of the anesthetic can partition into the lipid membrane and access the binding site from within the membrane.[17][18]
Some local anesthetics may also interact with other ion channels, such as potassium and calcium channels, and G-protein coupled receptors, which could contribute to their overall pharmacological profile and side effects.[19]
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis and purification of novel lidocaine derivatives.
Signaling Pathway of Local Anesthetics
Caption: Mechanism of action of lidocaine via blockade of voltage-gated sodium channels.
Logical Relationship for Derivative Design
Caption: Key structural components of lidocaine for targeted modification.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]
- 3. Local anesthetic - Wikipedia [en.wikipedia.org]
- 4. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quaternary Lidocaine Derivatives: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. hasyweb.desy.de [hasyweb.desy.de]
- 8. researchgate.net [researchgate.net]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. cerritos.edu [cerritos.edu]
- 13. Physicochemical and structural properties of lidocaine-based ionic liquids with anti-inflammatory anions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. dovepress.com [dovepress.com]
- 17. Local anesthetics: hydrophilic and hydrophobic pathways for the drug- receptor reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Local anesthetics: hydrophilic and hydrophobic pathways for the drug- receptor reaction | Semantic Scholar [semanticscholar.org]
- 19. academic.oup.com [academic.oup.com]
A Technical Guide to the Synthesis and Purification of Lidocaine
It is a common misconception that lidocaine, a widely used local anesthetic, is a naturally occurring compound. In fact, lidocaine is a synthetic organic compound, first synthesized in 1943 by Swedish chemists Nils Löfgren and Bengt Lundqvist.[1][2] This document provides a comprehensive technical overview of the chemical synthesis and purification of lidocaine, intended for researchers, scientists, and professionals in drug development. All anesthetics in wide use today are synthetic drugs, often designed to mimic the structure of natural compounds like cocaine but without their narcotic and addictive side effects.[1]
Lidocaine is a member of the amino amide class of local anesthetics and is valued for its rapid onset, intense anesthetic properties, and longer duration of action compared to procaine.[3] It functions as a sodium channel blocker and is also used as a Class 1b antiarrhythmic drug.[4] This guide will detail the common multi-step synthesis process, purification protocols, and relevant quantitative data.
Chemical Synthesis of Lidocaine
The most prevalent and historically significant method for synthesizing lidocaine is a multi-step process that begins with a substituted aniline derivative. The following sections outline the primary synthetic routes and the detailed experimental protocols.
Synthesis Pathway Overview
A common synthetic pathway for lidocaine starts from 2,6-dimethylaniline. This process involves two main reactions: the acylation of the aniline to form an intermediate, followed by a nucleophilic substitution to introduce the diethylamino group. An alternative starting material is 2,6-dimethylnitrobenzene, which requires an initial reduction step to form 2,6-dimethylaniline.[4]
The overall reaction scheme is as follows:
-
Reduction (if starting from 2,6-dimethylnitrobenzene): The nitro group is reduced to an amine.
-
Acylation: The resulting 2,6-dimethylaniline is acylated using chloroacetyl chloride to form α-chloro-2,6-dimethylacetanilide.
-
Nucleophilic Substitution: The chloro-intermediate is then reacted with diethylamine to yield lidocaine.
Experimental Protocols
Protocol 1: Synthesis of α-Chloro-2,6-dimethylacetanilide from 2,6-Dimethylaniline
This protocol details the acylation of 2,6-dimethylaniline.
-
Dissolve 2,6-dimethylaniline in a suitable solvent, such as glacial acetic acid or acetone.[5][6]
-
Add chloroacetyl chloride to the solution. An excess of chloroacetyl chloride is often used to ensure the complete conversion of the amine.[4]
-
The reaction is typically conducted at a moderately elevated temperature, for instance, 40-50°C for a short duration (e.g., 10 minutes).[4]
-
Following the reaction, a solution of sodium acetate in water is added. This is to neutralize the hydrochloric acid formed during the reaction, which would otherwise protonate the unreacted aniline and cause it to precipitate with the product.[4]
-
The mixture is then cooled, often in an ice bath, to induce the precipitation of the α-chloro-2,6-dimethylacetanilide product.[4]
-
The solid product is collected via vacuum filtration and washed with water to remove any remaining acetic acid and salts.[4]
Protocol 2: Synthesis of Lidocaine from α-Chloro-2,6-dimethylacetanilide
This protocol describes the final step in the synthesis of lidocaine.
-
The α-chloro-2,6-dimethylacetanilide intermediate is dissolved in a solvent such as toluene.[5]
-
An excess of diethylamine (typically three moles per mole of the chloro-intermediate) is added to the solution.[5]
-
The reaction mixture is heated under reflux for a period of time, for example, 90 minutes, to facilitate the SN2 displacement of the chloride by the diethylamine.[7]
-
After the reaction is complete, the mixture is cooled.
Purification of Lidocaine
The purification of the final lidocaine product is crucial to remove unreacted starting materials, by-products, and solvents.
-
Liquid-Liquid Extraction:
-
The cooled reaction mixture is transferred to a separatory funnel.
-
The organic layer is washed multiple times with water to remove excess diethylamine.[7]
-
An acidic solution, such as 3 M HCl, is then used to extract the lidocaine from the organic layer into the aqueous layer by forming the water-soluble hydrochloride salt.[7]
-
The aqueous layer containing the lidocaine salt is then made strongly basic, for example with a 30% KOH solution, to regenerate the free base form of lidocaine, which will precipitate or form an oil.[5]
-
The lidocaine free base is then extracted back into an organic solvent like pentane or ether.[5]
-
-
Recrystallization:
-
The organic solvent containing the crude lidocaine is evaporated.
-
The resulting solid or oily residue is then recrystallized from a suitable solvent, such as hexanes, to obtain the purified lidocaine product.[4]
-
-
Formation of a Salt for Stability:
Quantitative Data Summary
The following table summarizes quantitative data reported in various literature for the synthesis of lidocaine.
| Step | Starting Material | Reagent(s) | Solvent | Yield | Purity | Reference |
| Synthesis of α-chloro-2,6-dimethylacetanilide | 2,6-dimethylaniline | Chloroacetyl chloride, Sodium acetate | Glacial Acetic Acid | ~67% | N/A | [6] |
| Synthesis of Lidocaine | α-chloro-2,6-dimethylacetanilide | Diethylamine | Toluene | 78% | 97.15% | [6] |
| Synthesis of Lidocaine | Compound of formula I | Diethylamine, Nickel trifluoromethanesulfonate | Water | 97.5% | 99.82% | [8] |
Visualization of the Synthesis Workflow
The following diagram illustrates the workflow for the synthesis and purification of lidocaine.
Caption: Workflow diagram for the synthesis of Lidocaine.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. Lidocaine - Wikipedia [en.wikipedia.org]
- 3. Lidocaine | Pain Relief, Anesthetic, Numbing | Britannica [britannica.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. cerritos.edu [cerritos.edu]
- 6. CN102070483B - Method for preparing lidocaine - Google Patents [patents.google.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Lidocaine synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the In Vitro and In Vivo Anesthetic Properties of Lidocaine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anesthetic properties of lidocaine, delving into its mechanism of action and efficacy as demonstrated through a range of in vitro and in vivo studies. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuroscience.
Core Mechanism of Action: Sodium Channel Blockade
Lidocaine's primary mechanism of action as a local anesthetic is the blockade of voltage-gated sodium (Na+) channels in the neuronal cell membrane.[1][2][3] By binding to the intracellular portion of these channels, lidocaine stabilizes the neuron in an inactivated state, preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials.[1][2][3] This inhibition of ionic fluxes effectively raises the threshold for electrical excitation, thereby preventing the transmission of pain signals to the brain.[1][4][5]
Lidocaine exhibits a property known as use-dependent blockade, meaning its anesthetic effects are more pronounced in rapidly firing neurons.[6] This is because lidocaine has a higher affinity for the open and inactivated states of the sodium channels, which are more prevalent during high-frequency neuronal activity.[2][6]
While the primary target is voltage-gated sodium channels, higher concentrations of lidocaine have been shown to interact with other ion channels and receptors, including potassium and calcium channels, and NMDA receptors, which may contribute to its analgesic and anti-inflammatory properties.[7][8]
In Vitro Studies: Elucidating Molecular Mechanisms
In vitro studies have been instrumental in dissecting the molecular interactions between lidocaine and its targets. These controlled laboratory experiments allow for precise measurement of lidocaine's effects on isolated cells and tissues.
Electrophysiological Recordings
Patch-Clamp Technique: This technique allows for the direct measurement of ion flow through single ion channels. In studies of lidocaine, whole-cell patch-clamp recordings from isolated neurons or cardiomyocytes are used to quantify the block of sodium currents.[9][10]
Experimental Protocol: Whole-Cell Patch-Clamp Recording
-
Cell Preparation: Isolate and culture target cells (e.g., dorsal root ganglion neurons, cardiomyocytes).
-
Electrode Placement: A glass micropipette with a diameter of approximately 1 micrometer is brought into contact with the cell membrane.
-
Seal Formation: Gentle suction is applied to form a high-resistance "giga-seal" between the micropipette and the cell membrane.
-
Whole-Cell Access: A brief pulse of suction ruptures the membrane patch under the pipette, allowing for electrical access to the entire cell.
-
Data Acquisition: Voltage-clamp protocols are applied to hold the cell membrane at a specific potential, and the resulting ionic currents are measured before and after the application of lidocaine at various concentrations.
Sucrose Gap Technique: This method is used to record compound action potentials from isolated nerve preparations, such as the rat sciatic nerve.[11][12] It provides an overall measure of nerve excitability and conduction.
Experimental Protocol: Sucrose Gap Recording
-
Nerve Dissection: A segment of a nerve (e.g., rat sciatic nerve) is carefully dissected and placed in a recording chamber.
-
Chamber Setup: The chamber is divided into compartments containing different solutions. The ends of the nerve are placed in compartments with a physiological saline solution, while the central portion is bathed in an isotonic, non-ionic sucrose solution, which has high electrical resistance.
-
Stimulation and Recording: Stimulating electrodes are placed on one end of the nerve, and recording electrodes are placed across the sucrose gap.
-
Lidocaine Application: Lidocaine is added to the saline bathing the nerve, and the resulting changes in the compound action potential amplitude and conduction velocity are recorded.
Quantitative Data from In Vitro Studies
| Study Type | Preparation | Lidocaine Concentration | Observed Effect | Reference |
| Sucrose Gap | Intact Rat Sciatic Nerve | 1 mM | 38.4 ± 0.7% non-frequency dependent block | [11][12] |
| Sucrose Gap | Crushed Rat Sciatic Nerve (15 days post-injury) | 1 mM | 60.1 ± 1.3% non-frequency dependent block | [11][12] |
| Patch Clamp | LQTS-Cardiomyocytes | 30 µM | Significant reduction in action potential duration (APD30, APD50, APD90) | [9] |
| In Vitro Release | Liquid Crystal Precursor System | 5% | ~8% release over 24 hours | [13] |
| In Vitro Release | Commercial Formulation | 5% | ~40% release over 24 hours | [13] |
| Antimicrobial Assay | S. aureus in TSB | 1% | -4.5 log reduction after 12 hours | [14] |
| Antimicrobial Assay | S. aureus in TSB | 2% | -6.4 log reduction after 12 hours | [14] |
| Antimicrobial Assay | S. epidermidis in TSB | 1% | -2.8 log reduction after 12 hours | [14] |
| Antimicrobial Assay | S. epidermidis in TSB | 2% | -7.0 log reduction after 12 hours | [14] |
In Vivo Studies: Assessing Anesthetic Efficacy in Living Organisms
In vivo studies are crucial for evaluating the overall anesthetic and analgesic effects of lidocaine in a complex biological system. These studies often involve animal models to assess behavioral responses to painful stimuli.
Nociceptive Behavioral Assays
Tail-Flick Test: This test measures the latency of a rodent to flick its tail in response to a thermal stimulus.[15][16] It is a common method for assessing the efficacy of analgesics.
Experimental Protocol: Tail-Flick Test
-
Animal Acclimation: The mouse or rat is gently restrained, allowing its tail to be exposed.
-
Heat Source: A focused beam of light or a hot water bath is applied to a specific portion of the tail.[16][17]
-
Latency Measurement: The time it takes for the animal to flick its tail away from the heat source is recorded.
-
Drug Administration: Lidocaine is administered (e.g., via subcutaneous injection at the base of the tail), and the tail-flick latency is measured at various time points after administration.[15]
Formalin Test: This model induces a biphasic pain response (an acute phase followed by a tonic, inflammatory phase) by injecting a dilute formalin solution into the paw of a rodent.[18][19] It is used to study the effects of analgesics on both acute and persistent pain.
Experimental Protocol: Formalin Test
-
Animal Handling: A mouse or rat is placed in an observation chamber.
-
Formalin Injection: A small volume of dilute formalin (e.g., 5%) is injected subcutaneously into the dorsal surface of one hind paw.[18]
-
Behavioral Observation: The amount of time the animal spends licking, biting, or flinching the injected paw is recorded in two distinct phases: the early phase (0-10 minutes post-injection) and the late phase (20-35 minutes post-injection).[18]
-
Lidocaine Pretreatment: Lidocaine is administered (e.g., intradermally) prior to the formalin injection to assess its ability to block the pain response in each phase.[18]
Quantitative Data from In Vivo Studies
| Study Type | Animal Model | Lidocaine Dose/Concentration | Observed Effect | Reference |
| Tail Flick Test | Mouse | 1% | Duration of sensory block: 20 ± 10 min | [15] |
| Tail Flick Test | Mouse | 2% | Increased duration of sensory block compared to 1% | [15] |
| Formalin Test | Mouse | 2% (intradermal) | Significant reduction in licking time in the first phase (0-10 min) | [18] |
| Loss of Righting Reflex | Mouse | ED50: 19.0 ± 2.4 mg/kg (intravenous) | Hypnotic action | [20] |
| Loss of Righting Reflex | Mouse | ED50 with ZD 7288: 14.1 ± 1.0 mg/kg | Enhanced hypnotic effect | [20] |
| Loss of Righting Reflex | Mouse | ED50 with MK-801: 13.1 ± 0.8 mg/kg | Enhanced hypnotic effect | [20] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and processes involved in lidocaine's anesthetic action is crucial for a deeper understanding. The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Lidocaine's primary mechanism of action on voltage-gated sodium channels.
Caption: Experimental workflow for in vitro whole-cell patch-clamp studies.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Lidocaine Hydrochloride? [synapse.patsnap.com]
- 3. What is the mechanism of Lidocaine? [synapse.patsnap.com]
- 4. Lidocaine - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The in vitro mechanisms and in vivo efficacy of intravenous lidocaine on the neuroinflammatory response in acute and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review of the mechanism of the central analgesic effect of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Intravenous administration of lidocaine directly acts on spinal dorsal horn and produces analgesic effect: An in vivo patch-clamp analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conduction blocks of lidocaine on crushed rat sciatic nerve: an in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. In Vitro Proof-of-Concept Study: Lidocaine and Epinephrine Co-Loaded in a Mucoadhesive Liquid Crystal Precursor System for Topical Oral Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Assessing local anesthetic effect using the mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tail flick test - Wikipedia [en.wikipedia.org]
- 17. Tail Immersion Test [protocols.io]
- 18. Inhibitory effect of lidocaine on pain and itch using formalin-induced nociception and 5′-guanidinonaltrindole-induced scratching models in mice: behavioral and neuroanatomical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A refinement to the formalin test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. e-century.us [e-century.us]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Lidocaine in Animal Models
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lidocaine, a prototypical aminoamide local anesthetic, is widely utilized in both clinical and veterinary medicine for its potent nerve-blocking and antiarrhythmic properties.[1] Its utility extends beyond local anesthesia, with systemic administration demonstrating analgesic, anti-inflammatory, and antihyperalgesic effects.[2][3] Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of lidocaine in various animal models is crucial for preclinical drug development, toxicological assessment, and the translation of therapeutic strategies to human medicine. This guide provides a comprehensive overview of lidocaine's mechanisms of action, its absorption, distribution, metabolism, and excretion (ADME), and its therapeutic and toxicological effects across several key animal species. Detailed experimental protocols and quantitative data are presented to serve as a resource for designing and interpreting preclinical studies.
Pharmacodynamics: The Mechanisms and Effects of Lidocaine
The primary pharmacodynamic effect of lidocaine is the reversible blockade of nerve impulse conduction.[4] However, its systemic effects are mediated by a range of interactions with various cellular targets.
Mechanism of Action
Primary Mechanism: Sodium Channel Blockade Lidocaine's principal mechanism of action is the blockade of voltage-gated sodium channels (NaV) on the neuronal cell membrane.[5][6] By binding to the intracellular portion of the NaV channel, lidocaine stabilizes the channel in its inactivated state, preventing the influx of sodium ions required for depolarization.[6][7] This action raises the threshold for electrical excitability, slows the propagation of the nerve impulse, and ultimately produces a conduction blockade.[4][6]
Caption: Primary mechanism of lidocaine: blockade of the voltage-gated sodium channel.
Secondary Mechanisms and Anti-inflammatory Effects Beyond sodium channel inhibition, lidocaine exerts effects on other ion channels and signaling pathways, contributing to its systemic properties.[8] Systemic lidocaine has demonstrated significant anti-inflammatory effects, which occur at concentrations lower than those required for neural blockade.[2] This is achieved, in part, by inhibiting the MAPK/ERK/NF-κB signaling pathway.[3] This inhibition reduces the production and release of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6.[3][9]
Caption: Lidocaine's anti-inflammatory signaling pathway inhibition.
Therapeutic and Dose-Response Effects
-
Analgesia: Systemic infusion of lidocaine prevents and reverses thermal hyperalgesia in rat models of neuropathic pain.[10] In a rat model of inflammatory pain, lidocaine treatment alleviated pain behaviors and reduced pro-inflammatory cytokine levels.[3]
-
Anti-arrhythmic Effects: As a Class Ib antiarrhythmic agent, lidocaine is effective in treating ventricular arrhythmias by blocking sodium channels in cardiac cells, thereby decreasing the rate of contractions.[7][11] In sheep cardiac Purkinje fibers, lidocaine at 5 mg/L shifted the Vmax-Vm relationship and slowed the reactivation of the inward sodium current.[11]
-
Anti-inflammatory Effects: In mice subjected to mechanical ventilation, intravenous lidocaine increased levels of the anti-inflammatory cytokine IL-10.[12] In rabbits with oral mucosal ulcers, topical lidocaine gel reduced the expression of TNF-α, promoting faster healing.[13]
Toxicology and Adverse Effects
Lidocaine toxicity primarily manifests in the central nervous system (CNS) and cardiovascular system.[7][14] The sequence of toxic events is generally consistent across species, beginning with CNS signs (agitation, muscle twitching, seizures) and progressing to cardiovascular signs (hypotension, myocardial depression, arrhythmias) at higher doses.[7][14]
Table 1: Lidocaine Convulsive Doses and Concentrations in Animal Models
| Animal Model | Administration Route | Convulsive Dose / Concentration | Reference |
|---|---|---|---|
| Dogs | IV Infusion | Tonic Extension Seizure: 12.2 ± 0.6 mg/kgTonic-Clonic Seizure: 33.3 ± 1.5 mg/kg | [15] |
| Goat Kids | IV Infusion | 12.31 ± 1.42 mg/kgPlasma Concentration: 13.59 ± 2.34 µg/mL | [16] |
| Newborn Pigs | IV Infusion | Plasma Concentration: 40.6 ± 12.7 mg/L | [17] |
| Sheep (Adult) | IV Infusion | 5.8 ± 1.8 mg/kg | [14] |
| Sheep (Newborn) | IV Infusion | 18.4 ± 2.2 mg/kg | [14] |
| Sheep (Fetal) | IV Infusion | 41.9 ± 6.0 mg/kg |[14] |
Note: Higher doses were required in fetal and newborn sheep compared to adults to produce toxicity, likely due to placental clearance and better maintenance of arterial Po2.[14]
Pharmacokinetics: ADME Profile in Animal Models
The disposition of lidocaine is characterized by rapid absorption from administration sites, wide distribution, extensive hepatic metabolism, and renal excretion.
Absorption
Following extravascular administration, lidocaine is rapidly absorbed. In dogs receiving an intramuscular injection, the mean absorption rate constant was 7.74 h⁻¹, with nearly complete absorption (91.9%).[18] In goat kids, subcutaneous administration resulted in a rapid Tmax of 0.33 hours.[16] The co-administration of a vasoconstrictor like adrenaline significantly slows absorption, prolonging the local anesthetic effect. In dogs undergoing a paravertebral block, adrenaline decreased the peak plasma lidocaine concentration by approximately 60% and prolonged the duration of its absorption.[19][20]
Distribution
Lidocaine is widely distributed in the body. The volume of distribution (Vd) in piglets after epidural administration was found to be 2.0 ± 0.2 L/kg.[21] In humans, it is reported to be between 1.1 to 2.1 L/kg.[7] It binds to plasma proteins, primarily alpha-1 acid glycoprotein.[7]
Metabolism
Lidocaine is extensively and rapidly metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP3A4.[2][7] The major metabolic pathway is N-dealkylation to form two key metabolites: monoethylglycinexylidide (MEGX) and glycinexylidide (GX).[2][18] MEGX is pharmacologically active, possessing about 80% of the antiarrhythmic and convulsant activity of lidocaine, while GX is largely inactive.[2][7] MEGX is subsequently metabolized to inactive compounds.[7]
Caption: Metabolic pathway of lidocaine in the liver.
Excretion
Lidocaine and its metabolites are primarily excreted by the kidneys.[7] Approximately 90% is excreted in the form of various metabolites, while less than 10% is excreted as the unchanged parent drug in the urine.[7]
Comparative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of lidocaine across different animal models and administration routes.
Table 2: Pharmacokinetic Parameters of Lidocaine in Dogs
| Administration | Dose | t½ (h) | CL | Vd | Cmax | Tmax | Reference |
|---|---|---|---|---|---|---|---|
| IV | Single Bolus | ~1.3 (0.786 h⁻¹ elim. rate) | 2.40 L/kg/h | N/A | N/A | N/A | [18] |
| IM | Single Bolus | N/A | N/A | N/A | N/A | N/A | [18] |
| Paravertebral Block | 4 mg/kg | ~0.88 | 0.04 L/min/kg | 1.44 L/kg | N/A | N/A | [19] |
| Paravertebral Block (+ Adrenaline) | 4 mg/kg | N/A | N/A | N/A | Decreased ~60% | Prolonged |[19][20] |
Table 3: Pharmacokinetic Parameters of Lidocaine in Other Species | Species | Administration | Dose | t½ (min) | CL | Vd (L/kg) | Cmax (mg/L) | Tmax (min) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Piglets | Epidural | 5 mg/kg | 82.8 ± 7.0 | 17.3 ± 1.6 mL/min/kg | 2.0 ± 0.2 | 1.83 ± 0.17 | 27.3 ± 7.4 |[21] | | Goat Kids | Subcutaneous | 7 mg/kg | 136.8 (2.28 h) | N/A | N/A | 2.12 ± 0.81 | 19.8 (0.33 h) |[16] | | Rats (Diabetic) | Sciatic Nerve Block | 14C-Lidocaine | N/A | N/A | N/A | Higher intraneural conc. at 60 min vs. control | N/A |[22] |
Detailed Experimental Protocols
CFA-Induced Inflammatory Pain Model in Rats
-
Objective: To evaluate the anti-inflammatory and analgesic effects of systemic lidocaine.
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Inflammation: Complete Freund's Adjuvant (CFA) is injected subcutaneously into the plantar surface of the hind paw to induce localized, persistent inflammation and pain hypersensitivity.[3][9]
-
Drug Administration: Lidocaine (e.g., 1, 3, or 5 mg/kg) or saline (control) is administered via tail vein injection at specified time points post-CFA injection.[3]
-
Pharmacodynamic Assessment:
-
Behavioral Testing: Nociceptive thresholds are measured at baseline and various time points.
-
Biochemical Analysis: At the end of the experiment, animals are euthanized.
-
Cytokine Measurement: Blood is collected for serum separation. Levels of TNF-α, IL-1β, and IL-6 are quantified using ELISA.[3]
-
Signaling Pathway Analysis: Spinal cord tissue (lumbar enlargement) is harvested. Protein levels of phosphorylated ERK1/2 and NF-κB p65 are measured by Western blotting to assess pathway activation.[3][9]
-
-
Caption: Experimental workflow for a rat inflammatory pain model.
Pharmacokinetic Study of Perineurally-Injected Lidocaine in Dogs
-
Objective: To quantify the impact of adrenaline on the pharmacokinetics of lidocaine after a peripheral nerve block.
-
Animal Model: Healthy adult dogs.
-
Study Design: A prospective, randomized, blinded crossover study design is used. Each dog receives both treatments (lidocaine alone and lidocaine with adrenaline) with a sufficient washout period in between.[19][20]
-
Drug Administration: A paravertebral brachial plexus block is performed using a standardized volume and concentration of either lidocaine HCl or adrenalinated lidocaine.[19]
-
Pharmacokinetic Assessment:
-
Blood Sampling: Venous blood samples are collected at frequent, predefined intervals (e.g., before injection and at 5, 10, 15, 30, 60, 90, 120, 180 minutes post-injection).[20]
-
Sample Analysis: Plasma is separated, and lidocaine concentrations are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Plasma concentration-time data for each dog are analyzed using compartmental pharmacokinetic modeling software. A one-compartment model with two successive zero-order absorption processes has been shown to fit this type of data well.[19][20] Key parameters (Cmax, absorption rates, etc.) are compared between the two treatment groups.
-
Conclusion
Animal models are indispensable tools for elucidating the complex pharmacokinetic and pharmacodynamic properties of lidocaine. Data from canine, rodent, porcine, and ovine models have consistently demonstrated its primary mechanism as a sodium channel blocker while also revealing important systemic anti-inflammatory and analgesic effects mediated by secondary pathways. Pharmacokinetic studies highlight its rapid absorption and metabolism, with significant interspecies variability and notable drug interactions, such as the absorption-delaying effect of adrenaline. The toxicological profile is well-defined, with dose-dependent CNS and cardiovascular effects. The quantitative data and experimental protocols summarized in this guide serve as a foundational resource for professionals in drug development, enabling more informed preclinical study design and better translation of findings to clinical applications.
References
- 1. Local and Regional Analgesic Techniques in Animals - Therapeutics - MSD Veterinary Manual [msdvetmanual.com]
- 2. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. A review of the mechanism of the central analgesic effect of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Lidocaine? [synapse.patsnap.com]
- 7. Lidocaine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Continual systemic infusion of lidocaine provides analgesia in an animal model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of lidocaine on the early inward transient current in sheep cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 13. The impact of Lidocaine gel on TNF-α expression in surgically induced oral mucosal ulcers: an immunohistochemical analysis in rabbits | Journal of Oral Medicine and Oral Surgery [jomos.org]
- 14. Toxicity of lidocaine in adult, newborn, and fetal sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cardiorespiratory and behavioral reactions to the lidocaine-induced convulsions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Lidocaine pharmacokinetics and toxicity in newborn pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of lidocaine and its active metabolites in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics of Lidocaine Hydrochloride Administered with or without Adrenaline for the Paravertebral Brachial Plexus Block in Dogs | PLOS One [journals.plos.org]
- 20. Pharmacokinetics of Lidocaine Hydrochloride Administered with or without Adrenaline for the Paravertebral Brachial Plexus Block in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics of lidocaine with epinephrine in piglets following epidural anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacodynamics and Pharmacokinetics of Lidocaine in a Rodent Model of Diabetic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Antiarrhythmic Effects of Lidocaine at the Cellular Level: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lidocaine, a class Ib antiarrhythmic agent, exerts its therapeutic effects primarily through the modulation of cellular electrophysiology. Its principal mechanism involves the state-dependent blockade of voltage-gated sodium channels, which is particularly effective in suppressing arrhythmias associated with ischemic cardiac tissue. This guide provides an in-depth exploration of Lidocaine's cellular and molecular mechanisms, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its mode of action to support advanced research and drug development.
Core Mechanism of Action: State-Dependent Sodium Channel Blockade
Lidocaine's primary molecular target is the voltage-gated sodium channel (predominantly the cardiac isoform, Nav1.5), which is responsible for the rapid upstroke (Phase 0) of the cardiac action potential.[1][2] The antiarrhythmic efficacy of Lidocaine stems from its preferential binding to sodium channels in the open and, most significantly, the inactivated states, a property known as "use-dependence" or "state-dependence".[2][3][4]
This mechanism confers a degree of tissue selectivity. In healthy cardiac tissue with a normal resting membrane potential, sodium channels are predominantly in the resting state, for which Lidocaine has a low affinity.[1] Conversely, in tissues that are frequently depolarizing (as in tachycardia) or are partially depolarized (as in ischemia), channels spend more time in the open and inactivated states.[5] This increased availability of higher-affinity binding states enhances Lidocaine's blocking effect in the very tissues that are generating the arrhythmia.[5]
The binding of Lidocaine to the inactivated state stabilizes this conformation, prolonging the effective refractory period and preventing the channel from returning to the resting, activatable state.[2] This action effectively suppresses premature excitations and interrupts re-entrant circuits that underlie many ventricular arrhythmias.[2] The interaction is characterized by rapid association and dissociation kinetics, which is a hallmark of Class Ib agents.[6] This kinetic profile means that the block accumulates at high heart rates but is minimal at normal rates, thereby avoiding significant disruption of normal cardiac conduction.[6]
Cellular Electrophysiological Effects
Lidocaine's interaction with sodium channels translates into distinct changes in the cardiac action potential (AP) and cellular excitability.
-
Phase 0 Depolarization: At therapeutic concentrations, Lidocaine has a minimal effect on the maximum upstroke velocity (Vmax) of the action potential in normal tissue. However, in depolarized or rapidly firing cells, it causes a significant decrease in Vmax.[7]
-
Action Potential Duration (APD): A characteristic effect of Class Ib agents is the shortening of the action potential duration.[2][8] Lidocaine decreases APD, particularly in Purkinje fibers and ventricular muscle, an effect attributed to the block of the small, persistent "late" sodium current that flows during the plateau phase.[8][9]
-
Effective Refractory Period (ERP): While Lidocaine shortens the APD, it prolongs the ERP relative to the APD.[2][7] By delaying the recovery of sodium channels from inactivation, Lidocaine ensures that cells remain unexcitable for a longer period following an action potential, which is a key antiarrhythmic mechanism.[2]
-
Automaticity: Lidocaine suppresses abnormal automaticity by decreasing the slope of Phase 4 diastolic depolarization in pacemaker cells, an effect also mediated by sodium channel blockade.[7]
Quantitative Data Summary
The following tables summarize key quantitative parameters describing Lidocaine's effects at the cellular level, derived from various electrophysiological studies.
Table 1: Inhibitory Concentrations (IC50) of Lidocaine on Sodium Channels
| Channel Type/State | Preparation | IC50 (µM) | Reference |
| Nav1.5 (Inactivated State) | HEK-293 Cells | 20 | [1] |
| TTXr Na+ Channels (Inactivated State) | Rat DRG Neurons | 60 | [10] |
| TTXr Na+ Channels (Resting/Tonic) | Rat DRG Neurons | 210 | [10] |
| TTXs Na+ Channels (Resting/Tonic) | Rat DRG Neurons | 42 | [10] |
| Nav1.5 (General) | Neonatal Rat Ventricular Myocytes | 27 | [11] |
| KATP Channels | Adult Rat Cardiomyocytes | 43 | [12] |
Table 2: Electrophysiological Effects of Lidocaine on Cardiac Preparations
| Parameter | Preparation | Lidocaine Conc. | Effect | Reference |
| Action Potential Duration (APD) | Sheep Cardiac Purkinje Fibers | 20 µM | Decreased | [8] |
| APD & ERP | Dog Ventricular Muscle & Purkinje Fibers | 10 µM | Maximal Shortening | [7] |
| Vmax | Dog Ventricular Muscle & Purkinje Fibers | ≥ 100 µM | Decreased | [7] |
| Upstroke Duration | Neonatal Rat Ventricular Myocytes | 27 µM | Increased (from 16.77 to 17.36 ms) | [11] |
| Conduction Velocity | Guinea Pig Ventricle (Model) | 100 µM (BCL 300ms) | Reduced by 23% | [13] |
| Na+ Current Inactivation (V0.5) | Rat Single Ventricular Cells | 20 µM | -9.5 mV Shift (Hyperpolarizing) | [14] |
Key Experimental Protocols
The characterization of Lidocaine's antiarrhythmic effects relies heavily on the patch-clamp technique, which allows for precise control of the cell membrane potential and direct measurement of ion channel currents.
Whole-Cell Voltage-Clamp Protocol for Assessing Use-Dependent Block
This protocol is designed to measure the cumulative block of sodium currents during a train of depolarizations, mimicking a high heart rate.
-
Cell Preparation: Isolate single ventricular myocytes from cardiac tissue (e.g., rat, guinea pig, or rabbit ventricle) using enzymatic digestion.
-
Recording Configuration: Establish a whole-cell patch-clamp configuration.
-
Solutions:
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH. Cesium and fluoride are used to block potassium and enhance voltage clamp quality.[15]
-
External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 2 CaCl2, 0.5 MgCl2, 24 NaHCO3, 1.8 NaH2PO4, 5.5 Dextrose; bubbled with 95% O2/5% CO2 to maintain pH 7.4.[16]
-
-
Voltage Protocol:
-
Hold the cell at a negative potential where most sodium channels are in the resting state (e.g., -120 mV to -140 mV).
-
Apply a train of depolarizing pulses (e.g., 10-20 pulses) to a potential that activates and then inactivates the channels (e.g., -20 mV to 0 mV). The pulse duration should be sufficient for inactivation to occur (e.g., 20-50 ms).
-
The frequency of the pulse train is a key variable; use-dependent block is more pronounced at higher frequencies (e.g., 1 Hz, 3 Hz, 5 Hz).
-
-
Data Acquisition and Analysis:
-
Record the peak inward sodium current for each pulse in the train.
-
Normalize the peak current of each pulse (In) to the peak current of the first pulse (I1).
-
Plot the normalized current (In/I1) against the pulse number. The progressive decrease in current amplitude reflects the development of use-dependent block. Compare the curves obtained in control conditions versus in the presence of various Lidocaine concentrations.
-
Protocol for Determining State-Dependence (Recovery from Inactivation)
This protocol measures how Lidocaine affects the time it takes for sodium channels to recover from the inactivated state back to the resting state.
-
Cell Preparation & Recording: As described in Protocol 4.1.
-
Voltage Protocol (Two-Pulse):
-
From a holding potential (e.g., -120 mV), apply a long conditioning prepulse (P1) to a depolarized potential (e.g., -20 mV for 500 ms) to inactivate all available sodium channels.
-
Return the membrane potential to the holding potential for a variable recovery interval (Δt).
-
Apply a second, identical test pulse (P2).
-
Repeat this protocol with varying Δt values (from a few milliseconds to several seconds).
-
-
Data Acquisition and Analysis:
-
Measure the peak sodium current elicited by P2 for each Δt.
-
Normalize the P2 current to the current elicited by a pulse without a conditioning prepulse (Imax).
-
Plot the normalized current (IP2/Imax) as a function of the recovery interval (Δt).
-
Fit the resulting curve with an exponential function to determine the time constant(s) of recovery (τrecovery).
-
Compare τrecovery in the absence and presence of Lidocaine. Lidocaine will significantly increase τrecovery, demonstrating that it slows the recovery from inactivation.[5]
-
Conclusion
Lidocaine's antiarrhythmic properties are a direct consequence of its molecular interaction with voltage-gated sodium channels. Its hallmark feature, use-dependent and inactivated-state preferential blockade, provides a targeted action against the pathophysiological conditions underlying ventricular arrhythmias, particularly in the context of myocardial ischemia. A thorough understanding of its effects on ion channel kinetics and cellular electrophysiology, quantified through precise methodologies like patch-clamp electrophysiology, is critical for the development of next-generation antiarrhythmic agents with improved efficacy and safety profiles. The data and protocols presented in this guide serve as a foundational resource for researchers in this field.
References
- 1. Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by Lidocaine and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lidocaine as an anti‐arrhythmic drug: Are there any indications left? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for two components of sodium channel block by lidocaine in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sophion.com [sophion.com]
- 5. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine | PLOS One [journals.plos.org]
- 6. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of lidocaine on the electrophysiological properties of ventricular muscle and Purkinje fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lidocaine's negative inotropic and antiarrhythmic actions. Dependence on shortening of action potential duration and reduction of intracellular sodium activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
- 13. grycap.upv.es [grycap.upv.es]
- 14. ahajournals.org [ahajournals.org]
- 15. Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
The Genesis of a Modern Anesthetic: A Technical History of Lidocaine's Discovery and Development
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Lidocaine, initially synthesized in 1943 by Swedish chemist Nils Löfgren, marked a pivotal advancement in the field of local anesthesia.[1] As the first amino amide-type local anesthetic, it offered significant advantages over its predecessors, the amino esters, in terms of potency, duration of action, and a lower incidence of allergic reactions. This document provides a comprehensive technical overview of the discovery, synthesis, and historical development of Lidocaine, including detailed experimental protocols, quantitative data from early studies, and visualizations of its mechanism of action and development workflow.
Discovery and Historical Context
The quest for a safer and more effective alternative to cocaine and its ester-based derivatives drove anesthetic research in the early 20th century. In 1943, Nils Löfgren, a chemist at Stockholm University, synthesized a new compound, diethylamino-2,6-acetoxylidide, which he named Xylocaine.[2] This discovery was the culmination of systematic research into the anesthetic properties of various amino amides.[3]
Löfgren's colleague, Bengt Lundqvist, is credited with conducting the first anesthetic experiments with the new compound on himself, demonstrating its efficacy as a local anesthetic.[1] Following these initial findings, comprehensive clinical trials were spearheaded by Dr. Torsten Gordh, a Swedish anesthesiologist.[4] These trials rigorously evaluated the clinical potential of Xylocaine, confirming its superiority over existing anesthetics like procaine.[3] The rights to Xylocaine were acquired by the Swedish pharmaceutical company Astra AB, and it was first marketed in 1949.[1]
Chemical Synthesis
The synthesis of Lidocaine is a multi-step process starting from the aromatic amine 2,6-dimethylaniline (also known as 2,6-xylidine). The procedure involves two primary reactions: the acylation of the amine followed by a nucleophilic substitution.
Experimental Protocol: Synthesis of Lidocaine
Step 1: Synthesis of α-chloro-2,6-dimethylacetanilide
-
Reactants: 2,6-dimethylaniline and α-chloroacetyl chloride are the primary reactants. Glacial acetic acid is used as the solvent, and sodium acetate is added to neutralize the hydrochloric acid byproduct.[5]
-
Procedure:
-
Dissolve 2,6-dimethylaniline in glacial acetic acid.[5]
-
Slowly add α-chloroacetyl chloride to the solution while stirring.[5]
-
Heat the mixture to approximately 40-50°C for about 10 minutes to facilitate the reaction.[5]
-
Cool the reaction mixture and then add a solution of sodium acetate in water to precipitate the α-chloro-2,6-dimethylacetanilide.[5]
-
Collect the precipitate by vacuum filtration and wash it with water to remove any remaining acetic acid.[5]
-
The resulting solid is then dried.
-
Step 2: Synthesis of Lidocaine (α-diethylamino-2,6-dimethylacetanilide)
-
Reactants: The α-chloro-2,6-dimethylacetanilide synthesized in the first step is reacted with diethylamine. Toluene is typically used as the solvent.[6]
-
Procedure:
-
Suspend the α-chloro-2,6-dimethylacetanilide in toluene.[6]
-
Add an excess of diethylamine to the suspension.[6]
-
Reflux the mixture for several hours. The diethylamine acts as a nucleophile, displacing the chlorine atom in an SN2 reaction.[7]
-
After the reaction is complete, cool the mixture. The byproduct, diethylamine hydrochloride, will precipitate and can be removed by filtration.[8]
-
The toluene filtrate, which contains the Lidocaine base, is then washed with water to remove any unreacted diethylamine.[6]
-
The Lidocaine base can be extracted from the toluene solution using an acidic aqueous solution and then precipitated by making the aqueous solution basic.[7]
-
The purified Lidocaine is then collected and dried.
-
Mechanism of Action
Lidocaine's primary mechanism of action is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[9] This action prevents the generation and conduction of nerve impulses, resulting in a local anesthetic effect.
The voltage-gated sodium channel can exist in three main conformational states: resting, open, and inactivated. Lidocaine exhibits a state-dependent binding affinity, meaning it binds with different potencies to these various states. It is believed to have a higher affinity for the open and inactivated states of the sodium channel.[10] By binding to a site within the intracellular portion of the channel, Lidocaine stabilizes the inactivated state, thereby preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential.[9] This "use-dependent" blockade is more pronounced in rapidly firing neurons, which are more likely to be transmitting pain signals.[9]
Signaling Pathway: Lidocaine's Blockade of Neuronal Action Potential
References
- 1. Lidocaine - Wikipedia [en.wikipedia.org]
- 2. Nils Löfgren - Wikipedia [en.wikipedia.org]
- 3. Xylocain (lidocaine, lignocaine), its discovery and Gordh's contribution to its clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. woodlibrarymuseum.org [woodlibrarymuseum.org]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. cerritos.edu [cerritos.edu]
- 8. is.muni.cz [is.muni.cz]
- 9. What is the mechanism of Lidocaine? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
Spectroscopic Analysis of Lidocaine and its Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the analysis of lidocaine and its metabolites. It is designed to furnish researchers, scientists, and drug development professionals with detailed methodologies, quantitative data, and a clear understanding of the metabolic pathways involved. The primary focus is on mass spectrometry (MS), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy, which are pivotal in the qualitative and quantitative assessment of this widely used local anesthetic and its biotransformation products.
Lidocaine Metabolism: Pathways and Key Metabolites
Lidocaine undergoes extensive and rapid metabolism, primarily in the liver, with approximately 90% of the administered dose being biotransformed before excretion.[1] The metabolic process involves a series of enzymatic reactions, predominantly mediated by the cytochrome P450 isoenzymes, particularly CYP1A2 and CYP3A4.[2][3] The major metabolic pathway is sequential N-de-ethylation, which produces pharmacologically active metabolites.[1][2][4]
The primary metabolites of lidocaine include:
-
Monoethylglycinexylidide (MEGX): The initial and major active metabolite formed by the removal of one ethyl group.[1][2] MEGX retains significant pharmacological activity, approximately 80-90% of the antiarrhythmic and anticonvulsant potencies of lidocaine.[2][5]
-
Glycinexylidide (GX): Formed by the subsequent de-ethylation of MEGX, this metabolite is largely inactive.[1][2][4]
-
2,6-Xylidine: This metabolite can be formed through the hydrolysis of GX.[2] It is of toxicological interest as it may be further metabolized to 4-hydroxy-2,6-dimethylaniline, a compound capable of inducing methemoglobinemia.[2][6]
-
Hydroxylated Metabolites: Minor pathways include ring hydroxylation, leading to the formation of compounds such as 3-hydroxylidocaine and 4-hydroxyxylidine, with the latter being a major excreted metabolite.[2][6]
Below is a diagram illustrating the primary metabolic pathways of lidocaine.
Spectroscopic Techniques for Analysis
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful and widely used technique for the simultaneous quantification of lidocaine and its metabolites in biological matrices such as plasma and urine.[7][8] This method offers high sensitivity, selectivity, and accuracy.
Quantitative Data from Mass Spectrometry
The following table summarizes key mass spectrometric data for lidocaine and its principal metabolites. The precursor ions ([M+H]⁺) and their corresponding product ions are crucial for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments, which ensure the high specificity of the analysis.
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) |
| Lidocaine | 235.2 | 86.1, 58.1 |
| Monoethylglycinexylidide (MEGX) | 207.2 | 86.1, 58.1 |
| Glycinexylidide (GX) | 179.1 | 86.1, 44.1 |
| 2,6-Xylidine | 122.1 | 107.1, 77.1 |
Experimental Protocol: LC-MS/MS Analysis of Lidocaine and Metabolites in Human Plasma
This protocol outlines a typical procedure for the quantitative analysis of lidocaine, MEGX, and GX in human plasma.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add an internal standard solution (e.g., lidocaine-d10).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed with:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Transitions: Monitor the precursor-to-product ion transitions as listed in the table above.
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
-
The following diagram illustrates a general workflow for the LC-MS/MS analysis of lidocaine and its metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for the structural elucidation of lidocaine and its metabolites. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei within the molecules. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HETCOR (Heteronuclear Correlation), can be used to establish connectivity between protons and carbons, confirming the molecular structures.[9][10]
Quantitative Data from NMR Spectroscopy
The following table provides approximate ¹H NMR chemical shifts for the key protons in the lidocaine molecule, typically observed in a deuterated chloroform (CDCl₃) solvent.
| Proton(s) | Approximate Chemical Shift (δ, ppm) |
| Aromatic Protons | 7.0 - 7.2 |
| -CH₂- (amide) | 3.2 |
| -CH₂- (ethyl) | 2.6 |
| -CH₃ (aromatic) | 2.2 |
| -CH₃ (ethyl) | 1.1 |
Experimental Protocol: ¹H NMR Analysis of Lidocaine
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified lidocaine sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
-
NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a simpler and more accessible technique that can be used for the quantitative determination of lidocaine in pharmaceutical formulations.[11][12][13] The method is based on the principle that lidocaine absorbs light in the UV region of the electromagnetic spectrum.
Quantitative Data from UV-Vis Spectroscopy
| Compound | Solvent | Wavelength of Maximum Absorbance (λmax) |
| Lidocaine | 0.1 N HCl | ~263 nm |
| Lidocaine | Water/Ethanol | ~262 nm |
Experimental Protocol: UV-Vis Spectrophotometric Determination of Lidocaine
-
Preparation of Standard Solutions:
-
Prepare a stock solution of lidocaine of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 0.1 N HCl).
-
From the stock solution, prepare a series of calibration standards of decreasing concentrations by serial dilution.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the pharmaceutical formulation containing lidocaine in the same solvent used for the standard solutions to achieve a concentration within the calibration range.
-
Filter the solution if necessary to remove any insoluble excipients.
-
-
Spectrophotometric Measurement:
-
Use a double-beam UV-Vis spectrophotometer.
-
Scan the absorbance of the standard solutions and the sample solution over the UV range (e.g., 200-400 nm) against a solvent blank.
-
Determine the wavelength of maximum absorbance (λmax).
-
-
Quantification:
-
Measure the absorbance of each standard solution and the sample solution at the λmax.
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.
-
Determine the concentration of lidocaine in the sample solution by interpolating its absorbance on the calibration curve.
-
Conclusion
The spectroscopic analysis of lidocaine and its metabolites is a critical component of pharmaceutical research, clinical monitoring, and forensic toxicology. LC-MS/MS stands out for its superior sensitivity and selectivity in complex biological matrices, making it the method of choice for pharmacokinetic and metabolic studies. NMR spectroscopy provides unparalleled detail for structural elucidation and confirmation. UV-Vis spectroscopy, while less specific, offers a rapid and cost-effective method for routine quality control of pharmaceutical preparations. A thorough understanding and application of these techniques are essential for professionals in the field of drug development and analysis.
References
- 1. Lidocaine - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. academic.oup.com [academic.oup.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Evaluation of Lidocaine and Metabolite Pharmacokinetics in Hyaluronic Acid Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of lidocaine and several metabolites utilizing chemical-ionization mass spectrometry and stable isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-performance liquid chromatography-tandem electrospray mass spectrometry for the determination of lidocaine and its metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. azom.com [azom.com]
- 10. asahilab.co.jp [asahilab.co.jp]
- 11. Determination of the content and identity of lidocaine solutions with UV–visible spectroscopy and multivariate calibration - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Rapid determination of lidocaine solutions with non-column chromatographic diode array UV spectroscopy and multivariate calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LIDOCAINE IN OINTMENT FORMULATION BY U.V SPECTROPHOTOMETRIC METHOD | Semantic Scholar [semanticscholar.org]
Beyond the Blockade: An In-depth Technical Guide to the Molecular Targets of Lidocaine Beyond Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lidocaine, a widely utilized local anesthetic, has long been characterized by its primary mechanism of action: the blockade of voltage-gated sodium channels, which effectively interrupts nerve conduction and pain signaling. However, a growing body of evidence reveals that Lidocaine's pharmacological profile is far more complex, extending to a diverse array of molecular targets that are implicated in a range of physiological and pathological processes, including inflammation, cancer progression, and neurotransmission. This technical guide provides a comprehensive exploration of these non-canonical targets of Lidocaine, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows involved. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to understand and leverage the multifaceted therapeutic potential of Lidocaine.
Quantitative Data Summary
The following tables summarize the quantitative data on the interaction of Lidocaine with various molecular targets beyond sodium channels, providing a comparative overview of its potency and efficacy.
Table 1: Inhibition of Ion Channels by Lidocaine
| Target Ion Channel | Species/Cell Type | IC50 Value | Reference(s) |
| Kv3.1 Potassium Channel | Human (natively in SH-SY5Y cells) | 607 µM | [1] |
| Kv1.1 Potassium Channel | Human (expressed in HEK 293 cells) | 4,550 µM | [1] |
| ATP-Dependent Potassium (KATP) Channel | Rat Cardiomyocytes | 43 ± 4.7 µM | [2][3] |
| Acid-Sensing Ion Channel (ASIC) | Mouse Cortical Neurons | 11.79 ± 1.74 mM | [4] |
| Acid-Sensing Ion Channel 1a (ASIC1a) | Chinese Hamster Ovary (CHO) Cells | Inhibited by 1 mM Lidocaine | [4] |
| NMDA Receptor | Human (GluN1/GluN2A in Xenopus oocytes) | 2.74 x 10⁻⁵ M - 2.26 x 10⁻³ M (for Lidocaine analogs) | [5] |
| TTX-resistant Na+ channels (inactivated state) | Rat Dorsal Root Ganglion Neurons | 60 µM | [6] |
Table 2: Effects of Lidocaine on Receptors and Signaling Pathways
| Target | Species/Cell Type | Effective Concentration | Effect | Reference(s) |
| Toll-Like Receptor 4 (TLR4) | Murine Macrophages | 50 µM | Inhibition of LPS-induced activation | [7] |
| Gαq Protein Subunit | Xenopus laevis oocytes | 424 µM (for analog QX314) | Inhibition of Gq-mediated signaling | [8] |
| P2X7 Receptor | Xenopus oocytes | 282 ± 45 µM (Maximum inhibitory concentration) | Inhibition of ATP-induced currents | [9] |
Table 3: Effects of Lidocaine on Mitochondrial Function
| Parameter | Species/Cell Type | Effective Concentration | Effect | Reference(s) |
| Mitochondrial Membrane Potential | Rat Dorsal Root Ganglion Neurons | 1, 5, and 10 mM (dose-dependent) | Depolarization | [10] |
| Mitochondrial Membrane Potential | ND7 Cell Line (Rat Dorsal Root Ganglion) | ≥ 19 mM | Complete loss within 5 minutes | [11] |
| ATP Synthesis | Human Neutrophils | 400 µM | Inhibition | [12] |
Key Molecular Targets and Signaling Pathways
G-Protein Coupled Receptors (GPCRs)
Lidocaine has been shown to modulate the function of several G-protein coupled receptors, primarily by interacting with Gαq protein subunits[8]. This interaction can interfere with downstream signaling cascades that are crucial for processes like inflammation[7].
References
- 1. Differential lidocaine sensitivity of human voltage-gated potassium channels relevant to the auditory system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ATP-dependent potassium channel in rat cardiomyocytes is blocked by lidocaine. Possible impact on the antiarrhythmic action of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Acid Sensing Ion Channel Currents by Lidocaine in Cultured Mouse Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The inhibitory potency of local anesthetics on NMDA receptor signalling depends on their structural features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Local anesthetic inhibition of G protein-coupled receptor signaling by interference with Galpha(q) protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A review of the mechanism of the central analgesic effect of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lidocaine depolarizes the mitochondrial membrane potential by intracellular alkalization in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondrial injury and caspase activation by the local anesthetic lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lidocaine enhances apoptosis and suppresses mitochondrial functions of human neutrophil in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Lidocaine as a Local Anesthetic in Rodent Surgical Procedures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the safe and effective use of lidocaine as a local anesthetic in surgical procedures involving rodents. Adherence to these protocols is crucial for ensuring animal welfare and obtaining reliable, reproducible scientific data.
Introduction
Lidocaine is a widely used local anesthetic of the amino amide type.[1] It provides rapid onset and a short to intermediate duration of action, making it suitable for minor surgical procedures and as an adjunct to general anesthesia in rodents.[2][3] Its primary mechanism of action involves the blockade of voltage-gated sodium channels in the neuronal cell membrane, which inhibits the propagation of action potentials and thus blocks the sensation of pain.[1][4]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of lidocaine in rats and mice.
Table 1: Lidocaine Dosage and Administration in Rodents
| Parameter | Mice | Rats | Reference(s) |
| Maximum Total Dose | 4 mg/kg; Do not exceed 7 mg/kg | 4 mg/kg; Do not exceed 7 mg/kg | [3][5][6][7][8] |
| Recommended Concentration for Injection | 0.5% (5 mg/mL) | 0.5% (5 mg/mL) | [5][6][9] |
| Route of Administration | Subcutaneous (SC) infiltration (line block) | Subcutaneous (SC) infiltration (line block) | [5][6][8] |
| Volume | Dependent on incision length, do not exceed max dose | Dependent on incision length, do not exceed max dose | [5] |
Table 2: Pharmacokinetic and Pharmacodynamic Properties of Lidocaine in Rodents
| Parameter | Value | Reference(s) |
| Onset of Action | 1 - 2 minutes | [2][3][7][8] |
| Duration of Action | 1 - 2 hours | [2][3][6][7][8] |
| Metabolism | Primarily in the liver by CYP3A4 | [1][10] |
Experimental Protocols
Preparation of Lidocaine Solution
Objective: To prepare a 0.5% lidocaine solution for subcutaneous administration.
Materials:
Procedure:
-
To prepare a 0.5% lidocaine solution, dilute the 2% lidocaine solution in a 1:4 ratio with sterile water or saline.[5][9] For example, add 1 mL of 2% lidocaine to 3 mL of sterile water or saline in a sterile vial.[6]
-
Aseptically transfer the solutions.
-
Clearly label the vial with the drug name ("Lidocaine"), final concentration (0.5% or 5 mg/mL), and the date of preparation.
-
Store the diluted solution appropriately. Discard diluted solutions after 30 days.[5]
Administration of Lidocaine via Line Block
Objective: To provide local anesthesia at the surgical incision site.
Procedure:
-
Anesthetize the animal using an approved general anesthetic protocol.[11]
-
Prepare the surgical site by clipping the fur and performing a sterile scrub.[6]
-
Weigh the animal to accurately calculate the maximum allowable dose of lidocaine (do not exceed 7 mg/kg).[5][6]
-
Draw the calculated volume of 0.5% lidocaine into a sterile syringe with a 25g or 27g needle.
-
Insert the needle into the subcutaneous space along the planned incision line.[5]
-
Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel (aspirate). If blood appears, reposition the needle. Accidental intravenous injection can lead to systemic toxicity.[5][6]
-
Slowly inject small volumes of the lidocaine solution as the needle is withdrawn, creating a continuous line of anesthetic along the entire length of the planned incision.[5]
-
Wait at least 2-5 minutes for the anesthetic to take effect before making the initial incision.[6]
Post-Operative Monitoring and Care
Objective: To ensure the well-being of the animal during recovery.
Procedure:
-
Monitor the animal for signs of pain, distress, or adverse reactions.
-
Provide a clean, quiet, and warm environment for recovery to prevent hypothermia.[11][12]
-
Observe for any signs of systemic toxicity, which can include central nervous system effects (drowsiness, dizziness, muscle tremors, seizures) and cardiovascular effects (hypotension, arrhythmias).[1][13][14]
-
Administer systemic analgesics as part of a multi-modal pain management strategy, especially for procedures causing more than mild pain.[5][6] Local anesthetics should not be used as the sole analgesic for moderate to severe pain.[5]
Mechanism of Action and Experimental Workflow Diagrams
Signaling Pathway of Lidocaine
The primary mechanism of action for lidocaine is the blockade of voltage-gated sodium channels (VGSCs) within the neuronal cell membrane.[1][15] This action prevents the influx of sodium ions necessary for the depolarization and propagation of an action potential, thereby blocking the transmission of pain signals.[4]
Caption: Lidocaine's mechanism of action: blocking sodium channels to inhibit pain signals.
Experimental Workflow for Local Anesthesia in Rodent Surgery
This diagram outlines the key steps for the proper administration of lidocaine as a local anesthetic in a rodent surgical model.
Caption: Workflow for lidocaine administration in rodent surgery.
Potential Adverse Effects and Management
While generally safe when administered correctly, lidocaine can cause adverse effects, primarily due to accidental intravascular injection or overdose.[5][6][16]
-
Systemic Toxicity: Signs include central nervous system disturbances (e.g., seizures) and cardiovascular depression (e.g., bradycardia, hypotension).[5][14]
-
Neurotoxicity: Direct neurotoxic effects have been observed at high concentrations, leading to nerve damage.[17][18]
-
Management: In the event of suspected overdose, supportive care is paramount. This includes monitoring vital signs, ensuring a patent airway, and providing oxygen. In severe cases, veterinary intervention is required.
Disclaimer: These notes and protocols are intended as a guide. All procedures involving laboratory animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel.
References
- 1. Lidocaine - Wikipedia [en.wikipedia.org]
- 2. Mouse and Rat Anesthesia and Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 4. What is the mechanism of Lidocaine? [synapse.patsnap.com]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. campusvet.wsu.edu [campusvet.wsu.edu]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. Analgesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 10. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. Anesthesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 13. mdpi.com [mdpi.com]
- 14. Lidocaine overdose: Overview, treatments, and more [medicalnewstoday.com]
- 15. A review of the mechanism of the central analgesic effect of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. Lidocaine toxicity in primary afferent neurons from the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]
Application Notes and Protocols for Administering Lidocaine in Nerve Block Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Lidocaine Hydrochloride as a local anesthetic in nerve block experiments. The information is intended to guide researchers in designing and executing well-controlled and reproducible studies.
Mechanism of Action
Lidocaine is an amino amide-type local anesthetic that primarily functions by blocking voltage-gated sodium channels (Nav) in the neuronal cell membrane.[1][2][3] By binding to the intracellular portion of these channels, lidocaine stabilizes the channel in an inactivated state, preventing the influx of sodium ions that is necessary for the depolarization and propagation of action potentials.[4][5] This blockade of nerve impulses results in a transient and localized loss of sensation. The affinity of lidocaine for sodium channels is use-dependent, meaning it has a higher affinity for channels that are in the open or inactivated state, which are more prevalent in rapidly firing neurons.[2][6]
Quantitative Data Summary
The following tables summarize key quantitative parameters of lidocaine for nerve block applications.
Table 1: Recommended Dosages for In Vivo Nerve Block Experiments in Animals
| Animal Species | Recommended Dose (mg/kg) | Reference |
| Dog | 4 - 6 | [6][7] |
| Cat | 2 - 4 | [6][7] |
| Cattle | 5 - 20 mL (total volume of 2% solution) | [8] |
| Horse | 5 - 20 mL (total volume of 2% solution) | [8] |
Note: It is crucial to calculate the maximum safe dose for each animal to avoid systemic toxicity. The toxic dose in cats is reported to be 6-10 mg/kg.[6]
Table 2: Lidocaine Concentrations for Various Applications
| Application | Concentration | Description | Reference |
| Infiltration Anesthesia | 0.5% | Diluted from a 2% solution for numbing a specific area of tissue. | [8] |
| Peripheral Nerve Block | 1% - 2% | Commonly used for blocking specific nerves or nerve plexuses. | [3][9] |
| Epidural Anesthesia | 1% - 2% | Administered into the epidural space for regional anesthesia. | [9] |
| In Vitro Nerve Studies | 0.5 mM (0.0135%) - 19 mM (0.5%) | Used in isolated nerve preparations to study the direct effects on nerve conduction. | [10] |
Table 3: Pharmacokinetic Properties of Lidocaine
| Parameter | Value | Conditions | Reference |
| Onset of Action | < 2 minutes | Intradermal injection | [11] |
| Onset of Action (Veterinary) | 2 - 10 minutes | Local infiltration or nerve block | [1] |
| Duration of Action | 1 - 2 hours | Without epinephrine | [11] |
| Duration of Action (Veterinary) | 30 - 60 minutes | Local infiltration or nerve block | [1] |
| Duration of Action with Epinephrine | 2 - 6 hours | Prolongs local effect by causing vasoconstriction | [11] |
Experimental Protocols
In Vivo Peripheral Nerve Block in a Rodent Model (e.g., Sciatic Nerve Block)
This protocol describes a general procedure for performing a sciatic nerve block in a rat model to assess the efficacy of lidocaine.
Materials:
-
Lidocaine Hydrochloride solution (e.g., 1% or 2%)
-
Sterile saline (for control injections)
-
Anesthetic for the animal (e.g., isoflurane, ketamine/xylazine)
-
Clippers and surgical preparation solutions (e.g., betadine, alcohol)
-
Sterile syringes (1 mL) and needles (25-30 gauge)
-
Nerve stimulator (optional, for precise nerve localization)
-
Behavioral testing apparatus (e.g., von Frey filaments, hot plate)
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Preparation:
-
Anesthetize the animal according to an approved institutional animal care and use committee (IACUC) protocol.
-
Shave the fur over the injection site (lateral aspect of the thigh).
-
Aseptically prepare the skin with surgical preparation solutions.
-
-
Nerve Localization and Injection:
-
Palpate anatomical landmarks to locate the sciatic nerve. In the rat, this is typically between the greater trochanter and the ischial tuberosity.
-
(Optional) Use a nerve stimulator with an insulated needle to confirm nerve location by observing muscle twitches in the paw.
-
Insert the injection needle perpendicular to the skin.
-
Slowly inject the desired volume and concentration of lidocaine (or saline for control) around the nerve. A common volume for rats is 0.1 to 0.5 mL.[12]
-
Withdraw the needle and monitor the animal.
-
-
Assessment of Nerve Block:
-
At predetermined time points post-injection, assess sensory and motor function.
-
Sensory Block: Use von Frey filaments to test for mechanical allodynia or a hot plate to measure thermal nociception. A successful block will result in a decreased response to the stimuli.
-
Motor Block: Observe for limb paralysis or reduced motor function.
-
Record the onset time (time to loss of sensation/motor function) and duration of the block (time until recovery).
-
-
Post-Procedure Care:
-
Monitor the animal until it has fully recovered from anesthesia.
-
Provide appropriate post-operative care as per the IACUC protocol.
-
In Vitro Nerve Conduction Block in an Isolated Nerve Preparation
This protocol provides a method for assessing the direct effects of lidocaine on nerve conduction in an isolated nerve, such as a rat sciatic nerve.
Materials:
-
Isolated nerve preparation (e.g., rat sciatic nerve)
-
Recording and stimulating electrodes
-
Amplifier and data acquisition system
-
Perfusion chamber
-
Artificial cerebrospinal fluid (aCSF) or similar physiological buffer
-
Lidocaine Hydrochloride stock solution
-
Dissection microscope and tools
Procedure:
-
Nerve Dissection and Mounting:
-
Euthanize the animal according to an approved IACUC protocol.
-
Carefully dissect the desired nerve (e.g., sciatic nerve).
-
Place the isolated nerve in the perfusion chamber filled with continuously oxygenated aCSF.
-
Position the nerve across the stimulating and recording electrodes.
-
-
Baseline Recording:
-
Stimulate the nerve with a supramaximal electrical pulse and record the compound action potential (CAP).
-
Establish a stable baseline recording of the CAP amplitude and latency.
-
-
Lidocaine Application:
-
Switch the perfusion solution to one containing the desired concentration of lidocaine. Concentrations can range from 0.5 mM to 19 mM.[10]
-
Continuously perfuse the nerve with the lidocaine solution.
-
-
Data Acquisition:
-
Record the CAP at regular intervals to observe the progressive block of nerve conduction.
-
Note the time to onset of the block (e.g., 50% reduction in CAP amplitude) and the time to complete block.
-
-
Washout:
-
After the block is established, switch the perfusion back to the lidocaine-free aCSF to observe the reversal of the block.
-
Continue recording until the CAP returns to baseline levels.
-
Visualizations
Signaling Pathway of Lidocaine
Caption: Mechanism of action of Lidocaine on a neuron.
Experimental Workflow for In Vivo Nerve Block
Caption: General workflow for an in vivo nerve block experiment.
References
- 1. Lidocaine - Wikipedia [en.wikipedia.org]
- 2. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Lidocaine? [synapse.patsnap.com]
- 6. Membership Article [ivapm.org]
- 7. Local and regional anaesthesia in dogs and cats: Overview of concepts and drugs (Part 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lidocaine HCl 2% Injection for Animal Use - Drugs.com [drugs.com]
- 9. Lidocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Kinetics of Uptake and Washout of Lidocaine in Rat Sciatic Nerve In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Onset and duration of intradermal mixtures of bupivacaine and lidocaine with epinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols: Lidocaine as a Pharmacological Agent in Cardiac Arrhythmia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lidocaine, a class Ib antiarrhythmic agent, has been a cornerstone in the treatment and investigation of ventricular arrhythmias for decades.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[2][3] Lidocaine exhibits a high affinity for sodium channels in the inactivated state, a characteristic that makes it particularly effective in tissues that are frequently depolarizing, such as in tachyarrhythmias, or in ischemic tissue where the resting membrane potential is more depolarized.[4][5] This state-dependent binding allows for a targeted effect on pathological cardiac activity with minimal impact on normal myocardial cells.[2][6]
These application notes provide a comprehensive overview of the use of lidocaine in cardiac arrhythmia research, including its detailed mechanism of action, protocols for key experiments, and quantitative data on its electrophysiological effects.
Mechanism of Action
Lidocaine exerts its antiarrhythmic effects by blocking the influx of sodium ions into cardiomyocytes, which slows the rate of depolarization (Phase 0 of the cardiac action potential).[7] This action decreases the automaticity of cardiac pacemaker cells and increases the effective refractory period relative to the action potential duration.[1][8] A key feature of lidocaine is its rapid association and dissociation kinetics, which contributes to its use-dependent effects; the block is more pronounced at higher heart rates.[9][10] In ischemic tissue, where the resting membrane potential is elevated, more sodium channels are in the inactivated state, leading to an enhanced effect of lidocaine.[5][6] This preferential binding to inactivated channels in damaged myocardium helps to suppress re-entrant arrhythmias and ectopic pacemakers.[1][5]
Signaling Pathway of Lidocaine Action
Caption: Mechanism of action of lidocaine on cardiac sodium channels.
Data Presentation: Electrophysiological Effects of Lidocaine
The following tables summarize the quantitative effects of lidocaine on various electrophysiological parameters as reported in cardiac arrhythmia research.
Table 1: Effect of Lidocaine on Action Potential Duration (APD) and Effective Refractory Period (ERP)
| Concentration (mol/L) | Tissue Type | Change in APD | Change in ERP | Reference |
| 1 x 10-5 | Canine Purkinje Fibers | Maximal Shortening | Maximal Shortening | [8][11] |
| 1 x 10-5 | Canine Ventricular Muscle | Maximal Shortening | Maximal Shortening | [8][11] |
| 1 to 5 x 10-5 | Rabbit Papillary Muscle | - | Prolonged | [12] |
Table 2: Dose-Dependent Effects of Lidocaine on Sodium Current (INa)
| Concentration (µM) | Cell Type | Effect on INa | Conditions | Reference |
| 20 - 120 | Infarcted Zone Myocytes | Dose-dependent reduction | - | [4] |
| 43 - 200 | Cat/Guinea Pig Myocytes | Use-dependent reduction | Repetitive depolarizing pulses | [9] |
| 80 | Rabbit Ventricular Myocytes | Decrease in average number of openings | Use-dependent block | [13] |
| 52 (IC50) | Virtual Ventricular Myocytes | 50% inhibition | pH 6.4, BCL 300 ms | [14] |
| 185 (IC50) | Virtual Ventricular Myocytes | 50% inhibition | pH 6.4, BCL 1000 ms | [14] |
Table 3: Clinical and Veterinary Dosing Regimens
| Indication | Species | Initial Bolus | Maintenance Infusion | Reference |
| Ventricular Arrhythmias (ACLS) | Human | 1 to 1.5 mg/kg IV/IO | 1 to 4 mg/minute | [6][15] |
| Refractory VT/VF (ACLS) | Human | 0.5 to 0.75 mg/kg IV push | - | [15][16] |
| Ventricular Arrhythmias | Canine | 2 mg/kg IV (can be repeated) | 40–80 µg/kg/minute | [17] |
Experimental Protocols
Detailed methodologies for key experiments in cardiac arrhythmia research involving lidocaine are provided below.
Protocol 1: In Vitro Electrophysiological Recording using Patch-Clamp Technique
This protocol is for whole-cell patch-clamp recordings to assess the effect of lidocaine on ion channels in isolated cardiomyocytes.[18][19]
1. Cell Preparation:
-
Isolate ventricular myocytes from the desired animal model (e.g., rabbit, guinea pig, or rat) using enzymatic digestion.
-
Plate the isolated cells on glass coverslips and allow them to adhere.
2. Solutions:
-
External Solution (Tyrode's Solution): Composition in mM: 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution: Composition in mM: 120 K-aspartate, 20 KCl, 5 Mg-ATP, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with KOH.
-
Lidocaine Stock Solution: Prepare a high-concentration stock solution of lidocaine hydrochloride in deionized water and dilute to the final desired concentrations in the external solution on the day of the experiment.
3. Recording Procedure:
-
Place a coverslip with adherent cardiomyocytes in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Fabricate borosilicate glass micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.[20]
-
Approach a selected myocyte with the micropipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential of -80 mV.
-
Apply voltage-clamp protocols to elicit and measure specific ion currents (e.g., a series of depolarizing steps to measure sodium currents).
-
After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of lidocaine.
-
Record the changes in the ion currents in the presence of lidocaine.
4. Data Analysis:
-
Analyze the recorded currents to determine the effect of lidocaine on parameters such as peak current amplitude, inactivation kinetics, and use-dependency.
Experimental Workflow: Patch-Clamp Analysis of Lidocaine
Caption: Workflow for in vitro patch-clamp experiments with lidocaine.
Protocol 2: In Vivo Model of Ischemia-Reperfusion Arrhythmia
This protocol describes the induction of arrhythmias in an animal model to test the efficacy of lidocaine.
1. Animal Model:
-
Use an appropriate animal model, such as adult male Sprague-Dawley rats.[21]
-
Anesthetize the animal (e.g., with sodium pentobarbital, 40 mg/kg, IP).
2. Surgical Procedure:
-
Intubate the animal and provide artificial ventilation.
-
Perform a thoracotomy to expose the heart.
-
Place a ligature around the left anterior descending (LAD) coronary artery.
-
Record a baseline electrocardiogram (ECG).
3. Arrhythmia Induction:
-
Induce regional ischemia by tightening the ligature to occlude the LAD for a specified period (e.g., 5-15 minutes).
-
After the ischemic period, release the ligature to allow for reperfusion of the myocardium. This reperfusion phase is when ventricular arrhythmias are most likely to occur.
4. Drug Administration:
-
Prophylactic Treatment: Administer lidocaine (e.g., 2 mg/kg, IV) a few minutes before inducing ischemia or reperfusion.
-
Therapeutic Treatment: Administer lidocaine after the onset of reperfusion-induced arrhythmias.
5. Data Collection and Analysis:
-
Continuously monitor the ECG throughout the experiment.
-
Analyze the ECG recordings to determine the incidence, duration, and severity of arrhythmias (e.g., ventricular tachycardia, ventricular fibrillation).
-
Compare the arrhythmia parameters between the control (vehicle-treated) and lidocaine-treated groups.
Logical Relationship: Arrhythmia Induction and Lidocaine Intervention
Caption: Logical flow of an in vivo arrhythmia model and lidocaine intervention.
Conclusion
Lidocaine remains a valuable pharmacological tool in cardiac arrhythmia research due to its well-characterized mechanism of action and its specific effects on ischemic and rapidly firing cardiac tissue. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize lidocaine in their investigations of the molecular and physiological basis of cardiac arrhythmias and in the development of novel antiarrhythmic therapies. Careful consideration of experimental design, including appropriate concentrations and timing of administration, is crucial for obtaining reliable and translatable results.
References
- 1. Lidocaine as an anti‐arrhythmic drug: Are there any indications left? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. m.youtube.com [m.youtube.com]
- 6. nursingcenter.com [nursingcenter.com]
- 7. Lidocaine - Wikipedia [en.wikipedia.org]
- 8. Effect of lidocaine on the electrophysiological properties of ventricular muscle and purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence for two components of sodium channel block by lidocaine in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Test of a model of antiarrhythmic drug action. Effects of quinidine and lidocaine on myocardial conduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of lidocaine on the electrophysiological properties of ventricular muscle and Purkinje fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The electrophysiological actions of lidocaine on ischemic ventricular muscle as compared with procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Blockade of cardiac sodium channels by lidocaine. Single-channel analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. acls-algorithms.com [acls-algorithms.com]
- 16. hexiapharm.com [hexiapharm.com]
- 17. idexx.com [idexx.com]
- 18. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 20. docs.axolbio.com [docs.axolbio.com]
- 21. tandfonline.com [tandfonline.com]
"techniques for creating and testing Lidocaine-releasing biomaterials"
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the creation and evaluation of biomaterials designed for the controlled release of Lidocaine. The information compiled herein is intended to guide researchers in fabricating and testing these drug delivery systems, facilitating the development of novel local anesthetics with prolonged efficacy.
Introduction to Lidocaine-Releasing Biomaterials
Lidocaine is a widely used local anesthetic with a relatively short duration of action. Incorporating Lidocaine into biomaterial carriers offers a promising strategy to achieve sustained and localized drug delivery, thereby prolonging the anesthetic effect, reducing systemic toxicity, and improving patient compliance. This document outlines various techniques for fabricating Lidocaine-loaded biomaterials and the essential in vitro and in vivo methods for their characterization.
Fabrication of Lidocaine-Releasing Biomaterials
A variety of biomaterials can be employed to encapsulate and deliver Lidocaine. The choice of material and fabrication technique depends on the desired release profile, the intended application, and the required mechanical properties.
Electrospinning of Nanofiber Membranes
Electrospinning is a versatile technique used to produce nanofibrous membranes that can encapsulate drugs for sustained release.[1][2][3]
Protocol for Electrospinning Lidocaine-Loaded PLGA/Collagen Nanofibers:
-
Solution Preparation:
-
Dissolve Poly(lactic-co-glycolic acid) (PLGA) and Lidocaine in a suitable solvent like hexafluoroisopropanol (HFIP). For multi-layered membranes, prepare separate solutions for each layer, such as PLGA/Lidocaine, PLGA/Epinephrine, and PLGA/Collagen.[3]
-
The ratio of polymer to drug can be varied to control the drug loading and release characteristics (e.g., 6:1, 3:1, 2:1 PLGA to Lidocaine).[3]
-
-
Electrospinning Process:
-
Load the polymer/drug solution into a syringe fitted with a needle.
-
Apply a high voltage (e.g., 15-25 kV) to the needle.
-
Set the flow rate of the solution (e.g., 0.5-2 mL/h).
-
Position a grounded collector (e.g., a rotating mandrel or a flat plate) at a specific distance from the needle tip (e.g., 10-20 cm) to collect the nanofibers.
-
For multi-layered membranes, spin each solution sequentially to create distinct layers.[3]
-
-
Post-Processing:
-
Dry the nanofibrous membrane under vacuum to remove any residual solvent.
-
Characterize the membrane for its morphology (e.g., using Scanning Electron Microscopy - SEM), drug content, and encapsulation efficiency.
-
Hydrogel-Based Systems
Hydrogels are three-dimensional, cross-linked polymer networks that can absorb large amounts of water or biological fluids, making them excellent candidates for drug delivery.[4][5]
Protocol for Preparing a Lidocaine-Loaded Polymeric Hydrogel: [4][5]
-
Polymer Solution Preparation: Prepare a copolymeric hydrogel solution.
-
Cross-linking: Induce cross-linking of the polymer chains to form the hydrogel network.
-
Lidocaine Loading: Incorporate Lidocaine hydrochloride into the hydrogel matrix during or after the cross-linking process. The concentration of Lidocaine can be optimized (e.g., up to 1.5% w/w).[5]
-
Characterization: Evaluate the hydrogel for its physical and mechanical properties, rheological characteristics, swelling behavior, and drug release profile.[5]
Testing and Characterization of Lidocaine-Releasing Biomaterials
Thorough in vitro and in vivo testing is crucial to evaluate the performance, safety, and efficacy of Lidocaine-releasing biomaterials.
In Vitro Drug Release Studies
In vitro release studies are performed to determine the rate and mechanism of Lidocaine release from the biomaterial.
Protocol for In Vitro Lidocaine Release using a Dialysis Method: [6][7][8]
-
Preparation of the Release Medium: Prepare a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.[6][8]
-
Sample Preparation:
-
Release Study:
-
Quantification of Lidocaine:
-
Analyze the collected samples to determine the concentration of released Lidocaine using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[3][7][9]
-
For HPLC analysis, a common mobile phase is a mixture of acetonitrile and a phosphate buffer. Detection is typically performed at a wavelength of 210 nm.[7] For UV spectrophotometry, Lidocaine can be detected at 262 nm.[9]
-
Data Presentation: In Vitro Lidocaine Release
| Biomaterial Type | Drug Loading | Release Duration | Cumulative Release (%) | Release Kinetics Model | Reference |
| PLGA/Collagen Nanofibers | 10%, 30%, 50% | > 3 weeks | Not specified | Not specified | [1] |
| Alginate/CMC/PEO Nanofilm | Not specified | 7 hours | ~70% at 1h (1% CaCl2) | Crosslinking dependent | [2] |
| PLGA/Lidocaine Nanofibers | 6:1, 3:1, 2:1 polymer:drug | > 3 weeks | Not specified | Biphasic | [3] |
| COP–THB Hydrogel | 1.5% w/w | Not specified | Slower than free drug | Higuchi model | [4] |
| PLGA Pellets | Various ratios | ~28 days | ~95% | Tri-phasic | [10] |
| Poloxamer 407 Gels | 2% w/w | Not specified | Not specified | Not specified | [7] |
| Mucoadhesive Liquid Crystal | 5% | 24 hours | ~8% | Korsmeyer-Peppas | [11] |
Biocompatibility Assessment
Biocompatibility testing is essential to ensure that the biomaterial and its degradation products are not toxic to surrounding tissues.[12][13]
Protocol for MTT Assay for Cytotoxicity: [5][14]
-
Cell Culture: Culture a suitable cell line (e.g., L929 or 3T3 fibroblasts) in appropriate culture media.[5][14]
-
Preparation of Biomaterial Extracts:
-
Sterilize the Lidocaine-releasing biomaterial.
-
Incubate the material in a cell culture medium for a specified period (e.g., 24 hours) to obtain an extract.
-
-
Cell Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Replace the culture medium with the biomaterial extract and incubate for a defined period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals using a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: Calculate the cell viability as a percentage relative to the control group (cells treated with culture medium only).
Data Presentation: Biocompatibility (Cell Viability)
| Biomaterial | Cell Line | Viability (%) | Assay | Reference |
| COP–THB Hydrogel | L929 Fibroblasts | ~96% | MTT | [5] |
| Chitosan/Hyaluronic Acid Matrix | 3T3 Fibroblasts | 80% (loaded) | Live/Dead | [14] |
In Vivo Efficacy Studies
In vivo studies in animal models are crucial for evaluating the anesthetic efficacy and duration of action of the Lidocaine-releasing biomaterial.
Protocol for In Vivo Pain Relief Assessment in a Rabbit Model: [1]
-
Animal Model: Use a suitable animal model, such as rabbits with a femoral segmental fracture.[1]
-
Implantation:
-
Surgically implant the Lidocaine-loaded biomaterial (e.g., a nanofibrous membrane) at the site of injury.
-
Include a control group that receives the same surgical procedure but without the Lidocaine-loaded implant.[1]
-
-
Efficacy Assessment:
Protocol for In Vivo Anesthetic Effect in a Mouse Model: [15]
-
Animal Model: Utilize mice for assessing peripheral nerve blocks.[15]
-
Injection and Monitoring:
-
Inject the Lidocaine formulation (e.g., liposomal Lidocaine) near the target nerve (e.g., the tibial nerve).
-
Monitor the recovery of nerve conduction by stimulating the nerve and recording the compound motor action potential (CMAP).[15]
-
-
Data Analysis: A delayed recovery in CMAP amplitude following the injection of the Lidocaine-releasing biomaterial compared to a standard Lidocaine solution indicates a prolonged anesthetic effect.[15]
Visualizations
Experimental Workflow for Biomaterial Testing
Caption: Workflow for creating and testing Lidocaine biomaterials.
Lidocaine Release Mechanisms from Biomaterials
Caption: Mechanisms of Lidocaine release from biomaterial carriers.
Signaling Pathway of Lidocaine Action
Caption: Simplified signaling pathway of Lidocaine's anesthetic action.
References
- 1. Biodegradable nanofiber-membrane for sustainable release of lidocaine at the femoral fracture site as a periosteal block: In vitro and in vivo studies in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fabrication of Multi-Layered Lidocaine and Epinephrine-Eluting PLGA/Collagen Nanofibers: In Vitro and In Vivo Study [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. scielo.br [scielo.br]
- 8. tandfonline.com [tandfonline.com]
- 9. An in vitro study of the release capacity of the local anaesthetics from siloxane matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Proof-of-Concept Study: Lidocaine and Epinephrine Co-Loaded in a Mucoadhesive Liquid Crystal Precursor System for Topical Oral Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guidance on the assessment of biocompatibility of biomaterials: Fundamentals and testing considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability [frontiersin.org]
Application Notes and Protocols for In Vivo Imaging of Lidocaine Distribution in Target Tissues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo and ex vivo imaging of Lidocaine distribution in target tissues. The following sections offer insights into various imaging modalities, quantitative data on Lidocaine distribution, and step-by-step experimental protocols to guide researchers in this field.
Introduction
Lidocaine is a widely used local anesthetic and antiarrhythmic drug. Understanding its spatial and temporal distribution in target tissues is crucial for optimizing drug delivery, enhancing therapeutic efficacy, and minimizing potential toxicity. In vivo imaging techniques offer a powerful means to visualize and quantify the biodistribution of Lidocaine in real-time within a living organism. This allows for a deeper understanding of its pharmacokinetic and pharmacodynamic profiles. Key imaging modalities employed for this purpose include Mass Spectrometry Imaging (MSI), Positron Emission Tomography (PET), and fluorescence imaging. Each technique offers unique advantages in terms of sensitivity, spatial resolution, and depth of penetration.
Imaging Modalities for Visualizing Lidocaine Distribution
Several advanced imaging techniques can be employed to visualize the distribution of Lidocaine in tissues. The choice of modality often depends on the specific research question, the required spatial resolution, and whether the study is in vivo or ex vivo.
-
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) : This is a powerful ex vivo technique that allows for the label-free detection and spatial mapping of drugs and their metabolites within tissue sections. MALDI-MSI has been successfully used to investigate the localization of Lidocaine within oral mucosal tissue, demonstrating its time-dependent penetration.[1][2]
-
Positron Emission Tomography (PET) : PET is a non-invasive in vivo imaging technique that utilizes radiolabeled molecules to visualize and quantify biological processes. For Lidocaine imaging, a fluorine-18 labeled analog, often referred to as [18F]Radiocaine, can be synthesized and used as a tracer.[3] This method allows for the dynamic tracking of Lidocaine distribution in whole-body scans of animal models and can be particularly useful for studying its accumulation in specific organs or tissues, such as the heart or peripheral nerves.[3][4]
-
Fluorescence Imaging : This modality involves the use of fluorescently labeled Lidocaine analogs or co-administration with a fluorescent dye to visualize its distribution. For instance, Indocyanine green (ICG) has been mixed with Lidocaine to image its distribution during Bier block anesthesia.[5] Probe-based confocal laser endomicroscopy (pCLE) can be used in animal models with fluorescently tagged liposomes containing Lidocaine to image its localization around nerve fibers.[6][7]
-
Computed Tomography (CT) Neurogram : A novel approach involves the use of a tri-iodinated Lidocaine analog as a contrast agent for CT imaging.[8] This technique allows for the visualization of peripheral nerves in vivo and can be used to assess the distribution of the anesthetic around the target nerve.[8]
Data Presentation: Quantitative Analysis of Lidocaine Distribution
The following tables summarize quantitative data on Lidocaine distribution in various tissues, as reported in different studies.
Table 1: Lidocaine Release from Electrospun Patches [1][2][9]
| Time (minutes) | Lidocaine HCl Released (mg) | Lidocaine Base Released (mg) |
| 15 | 0.16 ± 0.04 | 0.07 ± 0.01 |
Table 2: Lidocaine Concentration in Oral Tissues and Serum with and without Epinephrine [10]
| Time (minutes) | Tissue/Serum | Lidocaine Concentration with Epinephrine (E(+)) | Lidocaine Concentration without Epinephrine (E(0)) |
| 10 | Serum | Significantly lower than E(0) | Peak Concentration |
| 10 - 60 | Jawbone | Significantly higher than E(0) | Lower than E(+) |
| 10 - 60 | Mucosa | Significantly higher than E(0) | Lower than E(+) |
Table 3: In Vitro Lidocaine Uptake in Rat Sciatic Nerve [11]
| Incubation Condition | Intraneural Lidocaine Level (nmol/mg wet tissue) |
| 1.9 mM (0.05%) Lidocaine for 60 minutes | 7 - 9 |
| 7.4 mM (0.2%) Lidocaine for 5 minutes | 7 - 9 |
Experimental Protocols
This section provides detailed methodologies for the key imaging experiments cited.
Protocol 1: MALDI-Mass Spectrometry Imaging of Lidocaine in Oral Mucosa
This protocol is adapted from studies investigating Lidocaine penetration in porcine buccal mucosa.[1][2][9]
1. Tissue Preparation:
- Obtain fresh porcine buccal mucosa.
- Cut the tissue into appropriate sizes for analysis.
- Apply a Lidocaine-containing formulation (e.g., mucoadhesive electrospun patch or solution) to the mucosal surface.
- Incubate for various time points (e.g., 15 min, 1h, 3h) at 37°C.
- At each time point, remove the formulation and gently wash the tissue surface.
- Embed the tissue in a suitable medium (e.g., gelatin) and snap-freeze in liquid nitrogen.
- Cryo-section the frozen tissue into thin sections (e.g., 12 µm) and thaw-mount onto conductive slides.
2. Matrix Application:
- Select an appropriate matrix for Lidocaine detection (e.g., α-cyano-4-hydroxycinnamic acid).
- Apply the matrix uniformly onto the tissue section using an automated sprayer or manual methods.
3. MALDI-MSI Data Acquisition:
- Use a MALDI-TOF mass spectrometer for imaging.
- Define the imaging area on the tissue section.
- Set the laser parameters (e.g., laser intensity, raster step size).
- Acquire mass spectra across the entire defined area in positive ion mode, monitoring for the [M+H]+ ion of Lidocaine (m/z 235.18).[12]
4. Data Analysis:
- Use imaging software (e.g., BioMap) to generate ion density maps for the Lidocaine signal.
- Correlate the ion distribution with the histology of the tissue section to determine the precise localization of Lidocaine.
Protocol 2: PET Imaging of Lidocaine Distribution using [18F]Radiocaine
This protocol is based on preclinical studies using a radiolabeled Lidocaine analog in rodent models of neuropathic pain.[3][4]
1. Radiotracer Synthesis:
- Synthesize [18F]Radiocaine according to established radiochemical methods.
2. Animal Model:
- Use an appropriate animal model (e.g., rats with unilateral spinal nerve ligation for neuropathic pain studies).
- Anesthetize the animal for the duration of the imaging procedure.
3. Radiotracer Administration and PET/MR Imaging:
- Administer a bolus injection of [18F]Radiocaine intravenously.
- Immediately acquire dynamic PET data for a specified duration (e.g., 60 minutes).
- Simultaneously acquire MR images for anatomical co-registration.
4. Data Analysis:
- Reconstruct the PET data to generate images of radiotracer distribution.
- Co-register the PET and MR images.
- Draw regions of interest (ROIs) on the images corresponding to specific tissues (e.g., injured sciatic nerve, uninjured sciatic nerve).
- Generate time-activity curves for each ROI to quantify the uptake of [18F]Radiocaine over time.
Protocol 3: Fluorescence Imaging of Lidocaine Distribution during Bier Block
This protocol is based on a clinical study using Indocyanine Green (ICG) mixed with Lidocaine.[5]
1. Preparation of Anesthetic Mixture:
- Prepare the standard Lidocaine solution for Bier block anesthesia.
- Mix 1cc of Indocyanine green (ICG) with the Lidocaine solution.
2. Anesthesia and Imaging:
- Perform the Bier block in the standard fashion on the patient's upper extremity.
- Use a fluorescent imaging system (e.g., SPY Elite System) to acquire images.
- Obtain fluorescent images at the time of injection (time 0).
- Acquire a second set of images after 10 minutes to allow for the onset of surgical anesthesia.
- Obtain a final set of images at the completion of the procedure or at 30 minutes of tourniquet time.
3. Image Analysis:
- Analyze the distribution of the ICG fluorescence at different time points to infer the distribution of Lidocaine.
- Observe the initial distribution in the superficial venous system and subsequent infiltration into the capillary system and dermis.
Visualizations: Diagrams of Workflows and Mechanisms
Caption: Mechanism of action of Lidocaine on voltage-gated sodium channels.
Caption: Experimental workflow for MALDI-Mass Spectrometry Imaging of Lidocaine.
Caption: Experimental workflow for in vivo PET imaging of Lidocaine distribution.
References
- 1. Mucoadhesive Electrospun Patch Delivery of Lidocaine to the Oral Mucosa and Investigation of Spatial Distribution in a Tissue Using MALDI-Mass Spectrometry Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Radiocaine: An Imaging Marker of Neuropathic Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent Imaging Evaluation of Lidocaine Distribution Following Bier Block in the Upper Extremity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability [frontiersin.org]
- 7. An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imaging Peripheral Nerves In Vivo with CT Neurogram Using Novel 2,4,6-Tri-Iodinated Lidocaine Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Lidocaine Concentration in Oral Tissue by the Addition of Epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics of Uptake and Washout of Lidocaine in Rat Sciatic Nerve In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of Lidocaine in Topical and Transdermal Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation of lidocaine in various topical and transdermal delivery systems. The information is intended to guide researchers and formulation scientists in the development of effective and safe lidocaine products for local anesthesia.
Introduction to Topical and Transdermal Delivery of Lidocaine
Lidocaine is a widely used local anesthetic that functions by blocking nerve signals in the body.[1] For localized pain relief, topical and transdermal delivery systems offer the advantage of targeted application, minimizing systemic side effects.[2][3] However, the stratum corneum, the outermost layer of the skin, presents a significant barrier to drug penetration.[4][5] Consequently, advanced formulation strategies are essential to enhance the delivery of lidocaine across the skin.[5][6]
This document outlines several advanced formulation approaches for lidocaine, including:
-
Lipid-based Nanocarriers (Liposomes, Ethosomes, SLN, and NLC)
-
Microemulsion-based Gels
-
Transdermal Patches
-
Microneedle-based Systems
Advanced Formulation Strategies and Protocols
Lipid-Based Nanocarriers
Lipid-based nanocarriers are effective in encapsulating lidocaine and enhancing its penetration through the skin. Their lipidic nature is compatible with the skin's structure, facilitating drug delivery.[4]
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.[7][8] For topical delivery, lidocaine-loaded liposomes are often incorporated into a gel base for ease of application.[7][9]
Experimental Protocol: Preparation of Lidocaine-Loaded Liposomal Gel
This protocol is based on the thin-film hydration method.[4]
Materials:
-
Lidocaine
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Sodium Cholate (NaChol) as an edge activator for ultraflexible liposomes
-
Methanol and Chloroform (1:1 v/v)
-
Carbopol 940
-
Triethanolamine
-
Distilled Water
Procedure:
-
Liposome Preparation (Thin-Film Hydration):
-
Dissolve soybean phosphatidylcholine, cholesterol, lidocaine, and sodium cholate in a methanol:chloroform mixture in a round-bottom flask.[4]
-
Create a thin lipid film on the inner surface of the flask by removing the organic solvents using a rotary evaporator.[4]
-
Hydrate the lipid film with distilled water or a buffer solution by rotating the flask. This will form a liposomal suspension.
-
To obtain smaller, more uniform vesicles, the liposomal suspension can be sonicated or extruded.
-
-
Gel Preparation:
-
Incorporation of Liposomes into Gel:
-
Gradually add the lidocaine-loaded liposomal suspension to the carbopol gel with gentle mixing until a homogenous liposomal gel is formed.[4]
-
Workflow for Liposomal Gel Preparation
Caption: Workflow for preparing lidocaine-loaded liposomal gel.
Ethosomes are lipid vesicles containing a high concentration of ethanol, which acts as a penetration enhancer, allowing the vesicles to penetrate deeper into the skin layers.[10][11]
Experimental Protocol: Preparation of Lidocaine-Loaded Ethosomes
This protocol utilizes the injection-sonication-filter method.[12]
Materials:
-
Lidocaine Base
-
Egg Phosphatidylcholine
-
Cholesterol
-
Ethanol
-
Ultrapure Water
Procedure:
-
Dissolve lidocaine base, egg phosphatidylcholine, and cholesterol in ethanol.
-
Heat the mixture to 30°C in a water bath.
-
Add ultrapure water dropwise to the mixture while stirring.
-
Sonicate the mixture using a probe sonicator.
-
Filter the resulting ethosomal suspension through a polycarbonate membrane to achieve a uniform size.
Data on Lidocaine-Loaded Ethosomes
| Formulation Component | Concentration (w/w) | Reference |
| Lidocaine Base | 5% | [12] |
| Egg Phosphatidylcholine | 5% | [12] |
| Ethanol | 35% | [12] |
| Cholesterol | 0.2% | [12] |
| Ultrapure Water | to 100% | [12] |
| Characteristic | Value | Reference |
| Mean Particle Size | 31 ± 3 nm | [12] |
| Encapsulation Efficiency | 51% ± 4% | [12] |
| Loading Efficiency | 95.0% ± 0.1% | [12] |
SLN are colloidal carriers made from solid lipids, while NLC are a second generation of these carriers where the lipid matrix is composed of a mixture of solid and liquid lipids.[13][14] Both are suitable for the dermal delivery of lidocaine.[13][14]
Experimental Protocol: Preparation of Lidocaine SLN and NLC
This protocol is based on a hot homogenization and ultrasonication method.
Materials:
-
Lidocaine
-
Solid Lipid (e.g., Compritol 888 ATO)
-
Liquid Lipid for NLC (e.g., Oleic Acid)
-
Surfactant (e.g., Poloxamer 188)
-
Purified Water
Procedure:
-
Melt the solid lipid (and liquid lipid for NLC) at a temperature above its melting point.
-
Disperse the lidocaine in the molten lipid phase.
-
Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the hot lipid phase and homogenize at high speed.
-
Disperse the resulting pre-emulsion by ultrasonication.
-
Cool the nanoemulsion to room temperature to allow the lipid to recrystallize and form SLN or NLC.
-
The resulting SLN/NLC dispersion can be incorporated into a hydrogel for topical application.[13][14]
Data on Lidocaine-Loaded SLN and NLC
| Formulation | Particle Size (nm) | Polydispersity Index | Entrapment Efficiency (%) | Reference |
| Lidocaine SLN | 78.1 | 0.556 | 97 | [13][14] |
| Lidocaine NLC | 72.8 | 0.463 | 95.9 | [13][14] |
Microemulsion-Based Gels
Microemulsions are thermodynamically stable, transparent systems of oil, water, and surfactant, often in combination with a cosurfactant.[2] They can enhance the transdermal delivery of drugs by increasing their solubility and partitioning into the skin.[2] For topical application, their low viscosity is overcome by incorporating them into a gel matrix.[2]
Experimental Protocol: Preparation of Lidocaine Microemulsion-Based Gel
Materials:
-
Lidocaine
-
Oil (e.g., Isopropyl Myristate)
-
Surfactant (e.g., Tween 80)
-
Cosurfactant (e.g., Propylene Glycol)
-
Water
-
Gelling Agent (e.g., Carbomer 940)
Procedure:
-
Microemulsion Preparation:
-
Prepare the oil phase by dissolving lidocaine in the selected oil.
-
Prepare the aqueous phase.
-
Mix the surfactant and cosurfactant.
-
Gradually add the oil phase to the surfactant/cosurfactant mixture with constant stirring.
-
Titrate this mixture with the aqueous phase under continuous stirring until a transparent microemulsion is formed.
-
-
Gel Incorporation:
-
Prepare a gel using a suitable gelling agent like Carbomer 940, as described in the liposomal gel protocol.
-
Incorporate the lidocaine-loaded microemulsion into the gel base with gentle mixing.
-
Transdermal Patches
Transdermal patches provide controlled release of a drug into the skin for a prolonged period.[3][15] A common type is the drug-in-adhesive matrix patch, where the drug is incorporated directly into the adhesive layer.[3][16]
Experimental Protocol: Formulation of a Lidocaine Transdermal Patch (Drug-in-Adhesive Type)
Materials:
-
Lidocaine Base
-
Pressure-Sensitive Adhesive (e.g., DuroTak 87-2287)
-
Solvent (e.g., Ethyl Acetate)
-
Permeation Enhancer (e.g., Eutectic mixture of camphor and menthol)[16]
-
Backing Membrane
-
Release Liner
Procedure:
-
Dissolve the lidocaine base and permeation enhancer in the solvent.
-
Add the pressure-sensitive adhesive to this solution and mix until a homogenous drug-adhesive matrix is formed.
-
Cast the matrix onto a release liner using a film coater to a specified thickness.
-
Dry the coated liner in an oven to remove the solvent.
-
Laminate the dried drug-adhesive matrix with a backing membrane.
-
Cut the laminate into patches of the desired size.
Workflow for Transdermal Patch Formulation
Caption: Workflow for drug-in-adhesive transdermal patch formulation.
Microneedle-Based Systems
Microneedles are minimally invasive systems that create micropores in the stratum corneum, allowing for rapid and efficient drug delivery into the deeper skin layers.[17] Lidocaine can be coated onto solid microneedles or incorporated into dissolving microneedles.[17][18]
Experimental Protocol: Fabrication of Lidocaine-Loaded Dissolving Microneedles (DMNs)
This protocol is based on centrifugal lithography.[17][19]
Materials:
-
Lidocaine HCl
-
Hyaluronic Acid (as the biodegradable polymer)
-
Deionized Water
Procedure:
-
Prepare an aqueous solution of hyaluronic acid and lidocaine HCl.
-
Dispense the drug-polymer solution into a microneedle mold.
-
Centrifuge the mold to fill the microneedle cavities.
-
Dry the filled mold to form solid microneedles.
-
Demold the fabricated lidocaine-loaded dissolving microneedle patch.
In Vitro Permeation Testing (IVPT)
IVPT is a crucial experiment to evaluate the performance of topical and transdermal formulations. It measures the rate at which the drug permeates through a skin sample.[20][21]
Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells
Apparatus:
-
Franz Diffusion Cells
-
Receptor Medium (e.g., Phosphate Buffered Saline, pH 7.4)[23]
-
Magnetic Stirrer
-
Water Bath/Circulator
Procedure:
-
Mount the excised skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment.[20]
-
Fill the receptor compartment with the receptor medium and maintain the temperature at 32°C or 37°C to simulate physiological conditions.[20][23] Ensure no air bubbles are trapped beneath the skin.
-
Apply a known quantity of the lidocaine formulation to the skin surface in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment for analysis.[20]
-
Replenish the receptor compartment with fresh, pre-warmed receptor medium after each sampling.[20]
-
Analyze the collected samples for lidocaine concentration using a validated analytical method such as HPLC or UPLC.[20]
IVPT Experimental Workflow
Caption: Workflow for in vitro permeation testing using Franz cells.
Analytical Methods for Lidocaine Quantification
Accurate and validated analytical methods are essential for determining the concentration of lidocaine in formulations and permeation samples. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are commonly used methods.[20][24]
Typical HPLC/UPLC System Parameters for Lidocaine Analysis:
-
Column: C18 reverse-phase column[20]
-
Mobile Phase: A mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile).[20]
-
Detection: UV detection at approximately 230 nm.[20]
-
Flow Rate and Injection Volume: Optimized based on the specific column and system.[20]
A simple spectrophotometric method has also been developed for the determination of lidocaine hydrochloride, with maximum absorption at 450 nm or 460 nm after a color-forming reaction.[25]
Summary of Quantitative Data
The following tables summarize key quantitative data from various studies on lidocaine formulations.
Table 1: Characteristics of Lidocaine-Loaded Nanocarriers
| Formulation Type | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Liposomes | 88.31 ± 6.82 | 66.21 ± 4.8 | - | [9] |
| Ethosomes | 105.4 ± 7.9 | 40.14 ± 2.5 | 8.02 ± 0.71 | [10][26] |
| Ethosomes | 31 ± 3 | 51 ± 4 | - | [12] |
| SLN | 78.1 | 97 | - | [13][14] |
| NLC | 72.8 | 95.9 | - | [13][14] |
| Microemulsion | ~13 - 52 | - | - | [2][27] |
Table 2: In Vitro Skin Permeation of Lidocaine from Various Formulations
| Formulation | Skin Type | Steady-State Flux (μg/cm²/h) | Reference |
| Ethosomes | - | 1129-1818 (greater than liposomes) | [12] |
| 2% Lidocaine with IPM/NMP (25:75) | Human | 57.6 ± 8.4 | [22] |
| 1.8% Lidocaine System | Mouse | 16.41 | [20] |
| 5.4% Lidocaine System | Mouse | 53.13 | [20] |
Note: Direct comparison of flux values should be done with caution due to variations in experimental conditions (e.g., skin type, receptor fluid, and formulation composition).
Conclusion
The development of advanced topical and transdermal delivery systems is crucial for optimizing the local anesthetic effect of lidocaine. Lipid-based nanocarriers, microemulsions, and microneedle technologies have all demonstrated significant potential in overcoming the skin barrier and enhancing drug permeation. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to design and evaluate novel lidocaine formulations for improved therapeutic outcomes.
References
- 1. Lidocaine (topical application route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. Preparation and Characterization of Lidocaine-Loaded, Microemulsion-Based Topical Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US10307380B1 - Composition and method for transdermal lidocaine delivery - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Synergistic Effect of Chemical Penetration Enhancers on Lidocaine Permeability Revealed by Coarse-Grained Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Liposomal lidocaine gel for topical use at the oral mucosa: characterization, in vitro assays and in vivo anesthetic efficacy in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lidocaine–Liposomes—A Promising Frontier for Transdermal Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Alternative Lidocaine Hydrochloride Liposomal Gel Formulation: Preparation, Percutaneous Permeation, and Release Kinetics | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 10. Nanoethosomes for Dermal Delivery of Lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ethosomes: A Promising Drug Delivery Platform for Transdermal Application [mdpi.com]
- 12. Formulation and evaluation of lidocaine base ethosomes for transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Formulation and evaluation of lidocaine lipid nanosystems for dermal delivery [hero.epa.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. crpsonline.com [crpsonline.com]
- 17. Development of Lidocaine-Loaded Dissolving Microneedle for Rapid and Efficient Local Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Biorelevant In Vitro Skin Permeation Testing and In Vivo Pharmacokinetic Characterization of Lidocaine from a Nonaqueous Drug-in-Matrix Topical System - PMC [pmc.ncbi.nlm.nih.gov]
- 21. permegear.com [permegear.com]
- 22. Evaluation of chemical enhancers in the transdermal delivery of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Evaluation of the in vitro permeation parameters of topical ketoprofen and lidocaine hydrochloride from transdermal Pentravan® products through human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. juniperpublishers.com [juniperpublishers.com]
- 25. researchgate.net [researchgate.net]
- 26. Nanoethosomes for Dermal Delivery of Lidocaine [apb.tbzmed.ac.ir]
- 27. [PDF] Design and Development of Lidocaine Microemulsions for Transdermal Delivery | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Utilizing Lidocaine in Cell Culture to Elucidate Ion Channel Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lidocaine, a widely utilized local anesthetic and Class IB antiarrhythmic agent, serves as a pivotal tool in the study of ion channel function, particularly voltage-gated sodium channels (VGSCs).[1] Its well-characterized mechanism of action, involving the blockade of these channels, provides a valuable pharmacological probe for investigating their biophysical properties, physiological roles, and involvement in pathological states such as pain and cardiac arrhythmias.[2] In a cell culture setting, lidocaine allows for controlled investigations into ion channel dynamics, offering insights into drug-channel interactions and aiding in the development of novel therapeutics.[1][3]
These application notes provide a comprehensive overview of the use of lidocaine in cell culture to study ion channel function. Detailed protocols for key experimental techniques, along with data presentation and visualization of relevant pathways and workflows, are included to guide researchers in their experimental design and execution.
Mechanism of Action
Lidocaine primarily exerts its effects by blocking voltage-gated sodium channels from the intracellular side of the neuronal cell membrane. This action inhibits the influx of sodium ions, which is essential for the depolarization phase of an action potential. By stabilizing the neuronal membrane in a depolarized state, lidocaine prevents the initiation and propagation of nerve impulses, leading to its anesthetic effect.[1] Lidocaine exhibits a higher affinity for open and inactivated states of sodium channels, a property known as use-dependent block, making it more effective on rapidly firing neurons.[4][5] While its primary target is VGSCs, lidocaine has also been shown to affect other ion channels, including acid-sensing ion channels (ASICs) and calcium channels, particularly at higher concentrations.[6][7]
Signaling Pathway of Lidocaine Action on Voltage-Gated Sodium Channels
References
- 1. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Evidence for two components of sodium channel block by lidocaine in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Acid Sensing Ion Channel Currents by Lidocaine in Cultured Mouse Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of local anesthetic on neuronal cytoplasmic calcium and plasma membrane lysis (necrosis) in a cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Lidocaine Resistance in Peripheral Nerve Blockades
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to lidocaine in peripheral nerve blockades during experimental procedures.
Troubleshooting Guides
Issue 1: Complete or Partial Failure of Lidocaine-Induced Nerve Block
Question: My peripheral nerve block with lidocaine has failed or is incomplete. What are the potential causes and how can I troubleshoot this?
Answer:
Failure of a peripheral nerve block can be multifactorial, ranging from technical error to true pharmacological resistance. A systematic approach to troubleshooting is crucial.
Initial Assessment:
-
Verify Technique: The majority of documented block failures are attributed to technical issues.[1] Re-evaluate the injection technique, needle placement, and anatomical landmarks. Ultrasound guidance is recommended to ensure accurate local anesthetic deposition.[2]
-
Rule out Defective Anesthetic: While rare, consider the possibility of a defective or expired lidocaine solution.[1]
-
Assess for Local Infection: An infection at the injection site can lower tissue pH, reducing the efficacy of local anesthetics.[1][3]
Troubleshooting Algorithm:
If technical and procedural factors have been ruled out, consider the possibility of lidocaine resistance. The following flowchart outlines a systematic approach to troubleshooting.
Caption: Troubleshooting workflow for lidocaine peripheral nerve block failure.
Issue 2: Reduced Duration of Action of Lidocaine
Question: The lidocaine nerve block was initially successful but had a shorter than expected duration. What could be the cause?
Answer:
A reduced duration of action can be due to several factors:
-
Systemic Absorption: Rapid systemic absorption of lidocaine from the injection site can shorten its duration of action at the nerve.[4] The vascularity of the injection site significantly influences absorption rates.[4]
-
Tissue pH: As with block failure, acidic tissue pH can impact the longevity of the block.[5][6]
-
Individual Patient Factors: Patient-specific factors such as age, underlying conditions (e.g., hepatic or renal dysfunction), and pregnancy can alter lidocaine metabolism and clearance, potentially affecting the duration of the block.[7]
Experimental Considerations:
-
Addition of Epinephrine: The addition of epinephrine to the lidocaine solution can cause local vasoconstriction, reducing systemic absorption and prolonging the anesthetic effect.[7][8]
-
Dose and Concentration Adjustment: While adhering to safety guidelines to avoid local anesthetic systemic toxicity (LAST), a higher concentration or volume (within permissible limits) may be necessary.[9]
Frequently Asked Questions (FAQs)
Q1: What are the known genetic factors contributing to lidocaine resistance?
A1: Resistance to local anesthetics can have a genetic basis, primarily linked to mutations in genes encoding voltage-gated sodium channels (VGSCs), the primary target of these drugs.[1][10] One notable mutation is in the SCN5A gene, which codes for the Nav1.5 sodium channel.[1][11] A specific mutation, A572D, has been identified in families exhibiting local anesthetic resistance.[1][11] Variations in other sodium channels, such as Nav1.7, which is crucial for pain perception, may also play a role in altered lidocaine sensitivity.[12][13]
Q2: How does tissue pH affect lidocaine efficacy?
A2: The efficacy of local anesthetics like lidocaine is highly dependent on pH.[5][6][14] Lidocaine is a weak base and is typically prepared as an acidic salt to enhance its solubility and stability.[15] For the anesthetic to be effective, it must penetrate the nerve membrane in its un-ionized (lipid-soluble) form.[6] Once inside the nerve cell (axoplasm), it re-equilibrates to its ionized form to block the sodium channel.[6]
In inflamed or infected tissues, the local pH is lower (more acidic).[3][6] This acidic environment increases the proportion of the ionized form of lidocaine outside the nerve, hindering its ability to cross the nerve membrane and reach its target, thus reducing its effectiveness.[5][6]
Signaling Pathway of Lidocaine Action and pH Influence
Caption: Lidocaine's mechanism of action and the influence of pH.
Q3: What are the signs of Local Anesthetic Systemic Toxicity (LAST) and how can it be avoided?
A3: LAST is a rare but serious adverse event that occurs when local anesthetics reach toxic plasma concentrations.[16] This can result from accidental intravascular injection, overdose, or rapid systemic absorption.[9][16]
Clinical Manifestations of LAST:
| System | Early Signs | Severe Signs |
| Central Nervous System (CNS) | Perioral numbness, metallic taste, dizziness, tinnitus, visual and auditory disturbances, agitation.[7][16] | Seizures, loss of consciousness, coma, respiratory arrest.[16][17] |
| Cardiovascular System (CVS) | Hypertension, tachycardia. | Arrhythmias, hypotension, cardiovascular collapse, cardiac arrest.[16] |
Prevention of LAST:
-
Use the lowest effective dose.[17]
-
Base dosing on lean body weight.[17]
-
Use ultrasound guidance to avoid intravascular injection.
-
Aspirate before injecting to check for blood.
-
Administer the local anesthetic incrementally.
-
Add epinephrine to reduce systemic absorption where appropriate.[7][17]
Q4: Are there alternative local anesthetics to consider for subjects with suspected lidocaine resistance?
A4: Yes, if lidocaine resistance is suspected and other causes of block failure have been ruled out, consider using a local anesthetic from a different class or with a different potency. Local anesthetics are broadly classified into two groups: amides (like lidocaine) and esters (like procaine). True allergic reactions to amides are rare, and cross-reactivity between amides and esters is also uncommon.[18][19]
Table of Lidocaine Alternatives:
| Anesthetic | Class | Duration of Action | Key Considerations |
| Bupivacaine | Amide | Long | Higher potency than lidocaine; may be effective in cases of resistance.[20] |
| Ropivacaine | Amide | Long | Similar to bupivacaine but with a better safety profile regarding cardiotoxicity.[18] |
| Mepivacaine | Amide | Intermediate | An alternative amide to consider.[20] |
| Articaine | Amide | Intermediate | Has shown to be a suitable alternative in patients with lidocaine allergy.[21] |
| Procaine | Ester | Short | An option if an ester-type anesthetic is desired due to suspected amide allergy.[19][20] |
| Tetracaine | Ester | Long | Another ester alternative.[19][20] |
Experimental Protocols
Protocol 1: Assessing Lidocaine Efficacy with Varying pH
Objective: To determine the effect of pH on the efficacy of a lidocaine-induced peripheral nerve block in an animal model.
Methodology:
-
Animal Model: Utilize a standard animal model for peripheral nerve blockade studies (e.g., rat sciatic nerve block).
-
Lidocaine Preparation: Prepare 1% lidocaine solutions buffered to different pH levels (e.g., pH 6.0, 7.4, and 8.0) using sodium bicarbonate.
-
Experimental Groups:
-
Group 1: Control (unbuffered 1% lidocaine).
-
Group 2: 1% lidocaine buffered to pH 6.0.
-
Group 3: 1% lidocaine buffered to pH 7.4.
-
Group 4: 1% lidocaine buffered to pH 8.0.
-
-
Block Administration: Under appropriate anesthesia, perform a sciatic nerve block with the assigned lidocaine solution for each group.
-
Efficacy Assessment:
-
Onset Time: Measure the time from injection to the complete loss of a withdrawal reflex to a noxious stimulus (e.g., toe pinch).
-
Duration of Block: Monitor the return of the withdrawal reflex at regular intervals. The duration is the time from onset to the return of the reflex.
-
Block Success Rate: Record the percentage of animals in each group that achieve a successful block.
-
-
Data Analysis: Compare the onset time, duration, and success rate between the different pH groups using appropriate statistical tests.
Protocol 2: Investigating Potential Genetic Resistance to Lidocaine
Objective: To screen for genetic variations in subjects exhibiting a poor response to lidocaine.
Methodology:
-
Subject Recruitment: Identify subjects with a documented history of failed or inadequate peripheral nerve blocks with lidocaine, where technical factors have been excluded. Obtain informed consent for genetic analysis.
-
Control Group: Recruit a control group of subjects with a normal response to lidocaine.
-
Sample Collection: Collect a biological sample (e.g., blood or saliva) from all subjects for DNA extraction.
-
Genetic Sequencing:
-
Perform targeted sequencing of genes known to be associated with local anesthetic resistance, such as SCN5A and SCN9A (encoding Nav1.5 and Nav1.7 respectively).
-
Alternatively, whole-exome sequencing can be employed to identify novel genetic variants.[11]
-
-
Data Analysis:
-
Compare the genetic sequences of the resistant group to the control group to identify any variants that are more prevalent in the resistant population.
-
Analyze the potential functional impact of any identified variants on the sodium channel protein structure and function.
-
Experimental Workflow for Genetic Investigation
Caption: Workflow for investigating the genetic basis of lidocaine resistance.
References
- 1. detroitanesthesiaservices.com [detroitanesthesiaservices.com]
- 2. An algorithm for management of failed ultrasound-guided peripheral nerve blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Local Anesthetic Systemic Toxicity (LAST) Under Anesthesia: Practice Essentials, Problem, Management [emedicine.medscape.com]
- 5. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 6. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cmaj.ca [cmaj.ca]
- 8. On the mechanism by which epinephrine potentiates lidocaine's peripheral nerve block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nysora.com [nysora.com]
- 10. kentuckyanesthesiapartners.com [kentuckyanesthesiapartners.com]
- 11. Whole-exome sequencing of a family with local anesthetic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The effect of adjusting the pH of local anaesthetics in dentistry: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Local Anesthetic Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. droracle.ai [droracle.ai]
- 19. droracle.ai [droracle.ai]
- 20. Top lidocaine (Xylocaine) alternatives and how to switch your Rx [singlecare.com]
- 21. Articaine as an alternative in lidocaine allergy: Case report of a seventy year old male patient - PMC [pmc.ncbi.nlm.nih.gov]
"optimizing Lidocaine dosage for minimizing systemic toxicity in animal studies"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lidocaine in animal models. The focus is on optimizing dosage to achieve desired anesthetic or analgesic effects while minimizing the risk of systemic toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of lidocaine systemic toxicity in animals?
A1: Systemic toxicity from lidocaine primarily affects the central nervous system (CNS) and the cardiovascular system.[1][2] Early signs of CNS toxicity often appear first and include agitation, muscle twitching, and ataxia.[1][3] As the dose increases, more severe CNS effects like seizures, convulsions, and ultimately, respiratory depression and apnea can occur.[1] Cardiovascular signs, which typically manifest at higher plasma concentrations, include hypotension, myocardial depression, and arrhythmias, potentially leading to cardiovascular collapse.[1][2]
Q2: What is the primary mechanism of lidocaine-induced toxicity?
A2: Lidocaine's primary mechanism of action, and also the source of its toxicity, is the blockade of voltage-gated sodium channels.[1][4][5] In the CNS, this initially blocks inhibitory pathways, leading to excitatory signs, followed by the blockage of both inhibitory and excitatory pathways, resulting in overall CNS depression.[2] In the cardiovascular system, the blockade of sodium channels affects impulse conduction in the heart.[2] At a cellular level, lidocaine-induced neurotoxicity has been linked to a significant increase in intracellular calcium concentrations.[6]
Q3: Are there recommended maximum safe doses of lidocaine for common laboratory animals?
A3: Yes, recommended doses vary by species and route of administration. It is crucial to adhere to established guidelines to prevent toxicity. For subcutaneous and peripheral perineural injections, general recommendations are up to 6 to 8 mg/kg in dogs and 3 to 5 mg/kg in cats.[7] For local infiltration in mice and rats, a dose of 2-4 mg/kg of 1-2% lidocaine is suggested.[8] A total dose of 7 mg/kg was found to be tolerated in goat kids for local and regional anesthesia.[9] Always consult specific institutional guidelines and relevant literature for the species and procedure in your study.
Q4: Can I mix lidocaine with other local anesthetics to prolong its effect?
A4: While mixing lidocaine with a longer-acting anesthetic like bupivacaine is a common practice to achieve both rapid onset and prolonged duration, it should be approached with caution.[10] The toxicity risk of combining multiple agents is not fully known but should be assumed to be additive.[7] When creating a mixture, it is essential not to exceed the maximum recommended dose for each individual drug.[10]
Q5: What should I do if I suspect lidocaine overdose in an animal?
A5: If you suspect a lidocaine overdose, immediate action is critical. Discontinue the administration of lidocaine immediately. Supportive care is paramount and should include monitoring and supporting respiratory and cardiovascular function.[5] In cases of severe toxicity, intravenous lipid emulsion (ILE) therapy has emerged as a promising treatment to reverse the effects of local anesthetic toxicity.[11][12] It is crucial to have a pre-established emergency protocol and to consult with a veterinarian.
Troubleshooting Guides
Issue 1: Animals are showing signs of CNS excitement (e.g., tremors, seizures) after lidocaine administration.
-
Possible Cause: The administered dose may be too high, leading to systemic toxicity. This is the most likely cause, as CNS effects are often the first sign of overdose.[1][2]
-
Solution:
-
Immediately stop the administration of lidocaine.
-
Review your dose calculations carefully. Ensure you have accurately calculated the dose based on the animal's most recent body weight.
-
For future experiments, consider reducing the concentration or the total volume of lidocaine administered.
-
Ensure slow and careful administration to avoid inadvertent intravascular injection, which can rapidly increase systemic levels.
-
Have an emergency plan in place, including access to supportive care and potentially intravenous lipid emulsion.[11][12]
-
Issue 2: The desired level of local anesthesia is not being achieved at recommended doses.
-
Possible Cause 1: Improper injection technique. The anesthetic may not have been delivered to the target nerve or tissue plane.
-
Solution 1:
-
Review anatomical landmarks and refine your injection technique.
-
Consider using imaging guidance (e.g., ultrasound) for more precise nerve blocks.
-
-
Possible Cause 2: The chosen concentration is too low for the intended procedure.
-
Solution 2:
-
While staying within the total maximum recommended mg/kg dose, you may consider using a slightly higher concentration with a correspondingly lower volume.
-
-
Possible Cause 3: Individual animal variation in response to the drug.
-
Solution 3:
-
While not exceeding the maximum safe dose, a slight, incremental increase in the dose may be necessary for some individuals. Careful monitoring for any signs of toxicity is essential.
-
Issue 3: Cardiovascular instability (hypotension, arrhythmias) is observed during the procedure.
-
Possible Cause: This can be a sign of more severe lidocaine toxicity, often occurring at higher plasma concentrations than initial CNS signs.[1]
-
Solution:
-
This is a critical situation. Immediately cease lidocaine administration.
-
Provide immediate cardiovascular support as per your institution's veterinary protocols. This may include fluid therapy and cardiovascular drugs.
-
Monitor vital signs continuously.
-
Intravenous lipid emulsion therapy should be strongly considered as a rescue treatment.[11][12]
-
Thoroughly review the total dose administered and the rate of administration to identify the cause and prevent recurrence.
-
Data on Lidocaine Dosages and Toxicity
The following tables summarize quantitative data from various animal studies to aid in dose selection and toxicity assessment.
Table 1: Recommended and Toxic Doses of Lidocaine in Various Animal Species
| Animal Species | Route of Administration | Recommended/Safe Dose | Toxic/Convulsive Dose | Reference(s) |
| Dog | Subcutaneous/Perineural | 6 - 8 mg/kg | [7] | |
| Dog | Intravenous Infusion | 12.2 +/- 0.6 mg/kg (Tonic Extension) | [13] | |
| 33.3 +/- 1.5 mg/kg (Tonic-Clonic Seizures) | [13] | |||
| Cat | Subcutaneous/Perineural | 3 - 5 mg/kg | 20 mg/kg (in one case report) | [7][11] |
| Mouse | Subcutaneous | 0.5, 4, or 12 mg/kg (no acute toxicity observed) | [14] | |
| Mouse | Local Infiltration | 2 - 4 mg/kg | [8] | |
| Rat | Local Infiltration | 2 - 4 mg/kg | [8] | |
| Goat Kids | Intravenous Infusion | 7 mg/kg | 12.31 +/- 1.42 mg/kg | [9] |
| Rabbit | Intravenous Bolus | 15.5 - 19 mg/kg (erroneous administration) | [15] | |
| Rabbit | Intravenous CRI | 30.6 - 61.6 mg/kg (erroneous administration) | [15] |
Table 2: ED50 for Lidocaine-Induced Systemic Toxicity in Mice
| Toxicity Endpoint | ED50 (mg/kg) | 95% Confidence Interval | Reference(s) |
| CNS Toxicity | 19.5 | 17.7 - 21.3 | [3] |
| Cardiac Toxicity | 21.2 | 19.0 - 23.4 | [3] |
Experimental Protocols
Protocol 1: Determination of Convulsive Dose Using Dose-Ranging Study (Adapted from studies in goat kids)
-
Animal Preparation: Acclimate healthy animals to the laboratory environment. Ensure all animals are free of disease before the experiment.
-
Dose Selection: Begin with a dose known to be safe (e.g., 7 mg/kg in goat kids) and select incremental doses for subsequent animals (e.g., 9 mg/kg, 10 mg/kg).[9]
-
Administration: Administer lidocaine hydrochloride intravenously over a fixed period (e.g., 60 seconds) using a syringe pump to ensure a constant rate of infusion.[9]
-
Observation: Continuously observe the animals for signs of toxicity, including sedation, ataxia, and convulsions.[9]
-
Endpoint: Stop the infusion immediately upon the first sign of convulsions.[9]
-
Data Collection: Record the total dose administered (in mg/kg) that induced convulsions.
-
Ethical Considerations: Immediately following the endpoint, animals should be euthanized via a humane and approved method (e.g., intravenous pentobarbitone sodium).[9]
Protocol 2: "Up-and-Down" Method for Determining ED50 of CNS and Cardiac Toxicity (Adapted from a study in mice)
-
Animal Model: Use adult mice (e.g., CD-1, 20-35g).[3]
-
Initial Dose: Start with an initial dose of intravenous lidocaine estimated to be near the ED50.
-
Administration and Observation: Administer the dose and observe the animal for predefined signs of CNS toxicity (e.g., convulsions, ataxia, loss of righting reflex) and/or cardiac toxicity (via electrocardiogram).[3]
-
Dose Adjustment:
-
If the animal shows signs of toxicity, the dose for the next animal is decreased by a fixed increment.
-
If the animal does not show signs of toxicity, the dose for the next animal is increased by the same fixed increment.
-
-
Testing Sequence: Continue this process for a predetermined number of animals (e.g., n=6 in the cited study).[3]
-
Data Analysis: The series of positive and negative responses is then used to calculate the ED50 and its confidence interval using appropriate statistical methods for the "up-and-down" design.
Visualizations
Caption: Biphasic CNS effects and cardiotoxicity of systemic lidocaine.
Caption: Workflow for the "Up-and-Down" method to determine ED50.
Caption: Cellular mechanism of lidocaine-induced neurotoxicity.
References
- 1. Lidocaine - Wikipedia [en.wikipedia.org]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. A comparison of the systemic toxicity of lidocaine versus its quaternary derivative QX-314 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of the mechanism of the central analgesic effect of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aspcapro.org [aspcapro.org]
- 6. Lidocaine toxicity in primary afferent neurons from the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 8. Anesthetics and Analgesics, Veterinary Guidelines for | Research Animal Care and Safety [animalcare.illinois.edu]
- 9. Toxicity and Pharmacokinetic Studies of Lidocaine and Its Active Metabolite, Monoethylglycinexylidide, in Goat Kids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analgesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 11. researchgate.net [researchgate.net]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. Cardiorespiratory and behavioral reactions to the lidocaine-induced convulsions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exposure to lidocaine in early life does not cause negative long-term behavioural changes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. avmajournals.avma.org [avmajournals.avma.org]
"overcoming challenges in the analytical detection of Lidocaine metabolites"
Welcome to the technical support center for the analytical detection of lidocaine and its active metabolites, monoethylglycinexylidide (MEGX) and glycinexylidide (GX). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the analytical detection of lidocaine and its metabolites?
A1: Researchers often face challenges related to:
-
Matrix Effects: Endogenous components in biological samples (plasma, urine, etc.) can interfere with the ionization of target analytes in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy and precision.[1]
-
Analyte Stability: Lidocaine and its metabolites, particularly MEGX and GX, can be susceptible to degradation under certain pH and temperature conditions.[2][3] Long-term storage stability should be assessed.[4]
-
Low Concentrations: Achieving low limits of quantification (LLOQ) is often necessary, especially for pharmacokinetic studies, requiring highly sensitive instrumentation like tandem mass spectrometry (LC-MS/MS).[5][6]
-
Sample Preparation: Inefficient sample preparation can lead to low recovery, introduction of interferences, and poor reproducibility. Common techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[5]
-
Chromatographic Separation: Achieving baseline separation of lidocaine and its structurally similar metabolites from each other and from matrix components is crucial for accurate quantification.
Q2: Which analytical technique is most suitable for the quantification of lidocaine and its metabolites?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the simultaneous quantification of lidocaine and its metabolites in biological matrices.[5][6][7][8] This technique offers high sensitivity, selectivity, and the ability to handle complex sample matrices. While other methods like HPLC with UV detection exist, they may not provide the required sensitivity for detecting low concentrations of metabolites.[5]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: To mitigate matrix effects, consider the following strategies:
-
Effective Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation.
-
Chromatographic Separation: Optimize your chromatographic method to separate the analytes from co-eluting matrix components.
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard (e.g., lidocaine-d10) that co-elutes with the analyte is highly effective in compensating for matrix effects.[5]
-
Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects.
Q4: What are the key considerations for sample preparation?
A4: The choice of sample preparation method depends on the sample matrix, required sensitivity, and available resources.
-
Protein Precipitation (PP): A simple and fast method, but it may result in less clean extracts and significant matrix effects.[1]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PP but can be more time-consuming and require larger solvent volumes.
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts and can be automated for high-throughput analysis.[5] Strong cation exchange (SCX) cartridges are often used for lidocaine and its metabolites.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape / Tailing | - Inappropriate mobile phase pH. - Column degradation. - Presence of active sites on the column. | - Adjust mobile phase pH; for basic compounds like lidocaine, a slightly acidic pH (e.g., with 0.1% formic acid) is often used.[5] - Replace the analytical column. - Use a column with end-capping. |
| Low Analyte Recovery | - Inefficient extraction during sample preparation. - Analyte degradation during processing. | - Optimize the sample preparation method (e.g., change SPE sorbent, extraction solvent). - Ensure samples are processed at low temperatures and appropriate pH to maintain stability.[2] |
| High Variability in Results | - Inconsistent sample preparation. - Uncompensated matrix effects. - Instrument instability. | - Automate sample preparation if possible. - Use a suitable internal standard (stable isotope-labeled is preferred).[5] - Perform system suitability tests before each analytical run. |
| Interfering Peaks | - Co-elution of endogenous matrix components. - Contamination from reagents or labware. | - Optimize chromatographic gradient to improve separation. - Use a more selective sample preparation method (e.g., SPE). - Use high-purity solvents and clean labware. |
| Inability to Reach Required LLOQ | - Insufficient instrument sensitivity. - High background noise from the matrix. - Low extraction efficiency. | - Use a more sensitive mass spectrometer. - Improve sample cleanup to reduce matrix interferences. - Optimize the extraction procedure to maximize analyte recovery. |
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for the analysis of lidocaine and its metabolites.
Table 1: Linearity and Quantification Limits
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Lidocaine | 1 - 500 | 1 | [6] |
| MEGX | 1 - 500 | 1 | [6] |
| GX | 1 - 500 | 1 | [6] |
| Lidocaine | 10 - 5000 | 10 | [8] |
| MEGX | 2 - 1000 | 2 | [8] |
| GX | 2 - 500 | 2 | [8] |
| Lidocaine | 0.10 - 201.80 | 0.10 | [9] |
Table 2: Accuracy and Precision Data
| Analyte | Concentration (ng/mL) | Intra-batch Accuracy (%) | Intra-batch Precision (CV%) | Inter-batch Accuracy (%) | Inter-batch Precision (CV%) | Reference |
| Lidocaine | 1, 3, 80, 400 | 91.85 - 100.99 | < 13.94 | 92.67 - 107.35 | < 11.68 | [6] |
| MEGX | 1, 3, 80, 400 | 92.73 - 104.14 | < 12.17 | 89.21 - 103.69 | < 9.14 | [6] |
| GX | 1, 3, 80, 400 | 98.38 - 130.62 | < 11.07 | 99.91 - 108.76 | < 8.03 | [6] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from a method for the analysis of lidocaine and MEGX in serum.[5]
-
Sample Pre-treatment: To 100 µL of serum, add an appropriate amount of internal standard (e.g., lidocaine-d10).
-
Protein Precipitation: Add a protein precipitating agent (e.g., acetonitrile) and vortex.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a strong cation exchange (SCX) SPE cartridge (e.g., Strata-X-C, 60 mg/3 mL) with 2 mL of methanol followed by 2 mL of 0.1% formic acid.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interferences.
-
Elution: Elute the analytes from the cartridge with an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: UPLC-MS/MS Analysis
This protocol is based on a method for the simultaneous determination of lidocaine, MEGX, and GX in plasma.[8]
-
Chromatographic Column: Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A gradient program is used to separate the analytes.
-
Flow Rate: A typical flow rate for UPLC is around 0.3 - 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte and the internal standard.
Visualizations
References
- 1. aspects-of-matrix-and-analyte-effects-in-clinical-pharmacokinetic-sample-analyses-using-lc-esi-ms-ms-two-case-examples - Ask this paper | Bohrium [bohrium.com]
- 2. Hydrolysis of Lidocaine and It's Metabolites [jstage.jst.go.jp]
- 3. Stability of Lidocaine in Aqueous Solution: Effect of Temperature, pH, Buffer, and Metal Ions on Amide Hydrolysis | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Evaluation of Lidocaine and Metabolite Pharmacokinetics in Hyaluronic Acid Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of lidocaine and its active metabolites in plasma by UPLC-MS/MS and application to a clinical pharmacokinetic study in liver cancer patients with laparoscopic hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance Topical Lidocaine Penetration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for experiments aimed at enhancing the skin penetration of topical Lidocaine formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to enhance the dermal penetration of topical Lidocaine?
A1: The primary strategies can be broadly categorized into three main approaches:
-
Chemical Penetration Enhancers (CPEs): These are compounds that reversibly disrupt the stratum corneum barrier. Examples include fatty acids (e.g., oleic acid), alcohols (e.g., ethanol), pyrrolidones (e.g., N-methyl pyrrolidone), and surfactants.[1][2] Some CPEs can have a synergistic effect when used in combination, such as linoleic acid and ethanol.[2]
-
Physical Enhancement Methods: These techniques use physical means to bypass or disrupt the stratum corneum. Common methods include microneedles, iontophoresis, sonophoresis, and electroporation.[3][4][5] Microneedles, for instance, create microscopic channels in the skin for the drug to pass through.[6][7][8]
-
Novel Formulation Approaches: Encapsulating Lidocaine in advanced delivery systems can improve its penetration. These include nanocarriers like nanostructured lipid carriers (NLCs), liposomes, microemulsions, and nanosuspensions.[3][9][10][11][12][13] These formulations can increase the solubility of Lidocaine and facilitate its transport across the skin barrier.[3][9]
Q2: How do I choose between the base form of Lidocaine and its hydrochloride (HCl) salt for a topical formulation?
A2: The choice depends on your formulation and desired penetration characteristics. The nonionized base form of Lidocaine is more lipophilic and generally penetrates the stratum corneum more easily.[10][14] The HCl salt is more water-soluble. For some formulations, creating a eutectic mixture with the base forms of multiple anesthetics (like Lidocaine, benzocaine, and tetracaine) can lower the melting point to a liquid state at room temperature, which may improve absorption and prevent crystallization in the final product.[15]
Q3: What is a eutectic mixture, and how can it enhance Lidocaine delivery?
A3: A eutectic mixture is a combination of substances that melt at a lower temperature than their individual melting points.[15] For topical anesthetics, mixing the base forms of Lidocaine and prilocaine (as in EMLA cream) creates an oil phase at room temperature, which enhances their penetration through the skin.[16] This allows for a higher concentration of the anesthetic to be loaded into the formulation in a dissolved state, which can lead to more effective and rapid anesthesia.[15]
Q4: What role does the vehicle (e.g., gel, cream, patch) play in Lidocaine penetration?
A4: The vehicle is critical as it influences the release rate and partitioning of Lidocaine into the skin. Gels, creams, and ointments are common, but advanced systems like microemulsion-based gels can significantly increase drug release and permeation compared to conventional formulations.[9] Patches, particularly those with nonaqueous matrices, can provide efficient and controlled delivery of Lidocaine.[17][18] The composition of the vehicle, including the presence of penetration enhancers, is a key determinant of the formulation's overall efficacy.
Q5: Are there any natural compounds that can be used as penetration enhancers for Lidocaine?
A5: Yes, some natural compounds have been investigated as penetration enhancers. For example, Aloe vera has been shown to enhance the penetration of Lidocaine in topical gel formulations.[19] Natural deep eutectic solvents (NADESs) are another promising green technology that can improve the solubility and skin permeation of the Lidocaine base.[3][20]
Troubleshooting Guide
| Issue | Possible Causes | Suggested Solutions |
| Low in vitro skin permeation of Lidocaine | 1. Inappropriate vehicle for Lidocaine (base vs. salt).2. Insufficient concentration of penetration enhancer.3. High integrity of the skin membrane used in the Franz cell. | 1. If using Lidocaine HCl, consider switching to the base form for better lipophilicity and skin partitioning.[10][14]2. Optimize the concentration of the chemical enhancer. A dose-response study can identify the optimal concentration.[21]3. Ensure proper skin preparation. If variability between skin samples is high, consider using a larger sample size or skin from a single donor.[22] |
| High variability in permeation results | 1. Inconsistent skin thickness or source.2. Non-uniform application of the formulation.3. Air bubbles trapped between the skin and the receptor medium in the Franz cell. | 1. Use skin from the same anatomical site and donor where possible. Measure and record skin thickness for each sample.[22]2. Apply a precise and consistent amount of the formulation to the defined diffusion area.3. Carefully mount the skin in the diffusion cell to ensure no air bubbles are present, as they can impede diffusion. |
| Crystallization of Lidocaine in the formulation over time | 1. Supersaturation of Lidocaine in the vehicle.2. Incompatibility with other excipients. | 1. Consider forming a eutectic mixture if using multiple anesthetic bases to keep them in a liquid state.[15]2. Reduce the concentration of Lidocaine to below its saturation point in the vehicle or modify the vehicle to improve solubility.3. Conduct compatibility studies with all excipients at the intended concentrations. |
| Skin irritation observed in in vivo models | 1. High concentration or type of chemical penetration enhancer used.2. pH of the formulation is not compatible with the skin. | 1. Screen different penetration enhancers for both efficacy and irritation potential. Some enhancers, like DMSO, can cause irritation at higher concentrations.[23]2. Adjust the pH of the formulation to be close to the physiological pH of the skin (around 4-6).[10] |
Quantitative Data on Penetration Enhancement
Table 1: Effect of Chemical Enhancers on Lidocaine Permeation
| Enhancer/Vehicle | Lidocaine Conc. | Skin Type | Steady-State Flux (Jss) (µg cm⁻² h⁻¹) | Enhancement Factor | Reference |
| Isopropyl myristate (IPM) / N-methyl pyrrolidone (NMP) (25:75 v/v) | 2% | Human | 57.6 ± 8.4 | ~25-fold over 100% IPM | [1] |
| Dimethyl sulfoxide (DMSO) 3% in Carbopol 934 gel | N/A | N/A | 84.52% drug release | N/A | [19] |
| Aloe vera 3% in Carbopol 934 gel | N/A | N/A | 79.18% drug release | N/A | [19] |
Table 2: Performance of Novel Lidocaine Formulations
| Formulation Type | Key Components | Skin Type | Permeated Amount (µg/cm²) | Observation | Reference |
| Nanostructured Lipid Carriers (NLCs) decorated with TAT and PB | Lidocaine HCl | N/A | 851.2 ± 25.3 (at 72h) | Significantly better than undecorated NLCs (428.2 ± 21.4) | [11] |
| Polymeric Nanocapsules | Poly(epsilon-caprolactone) | N/A | N/A | 7.46 times increase in flux compared to Lidocaine alone | [24] |
| Nonaqueous Topical System 5.4% | Lidocaine | Hairless Mouse | 619.08 ± 80.28 (at 12h) | ~3-fold higher than 1.8% system | [17] |
| Nonaqueous Topical System 1.8% | Lidocaine | Hairless Mouse | 189.47 ± 27.16 (at 12h) | Baseline | [17] |
Table 3: Impact of Physical Enhancement Methods on Lidocaine Permeation
| Method | Needle Length/Parameters | Skin Type | Observation | Reference |
| Microneedle Pretreatment | 200 µm | Equine | 1.7-fold higher recovery after 6 hours; lag time reduced by 23% | [8] |
| Microneedle Pretreatment | 300 µm | Equine | 1.7-fold higher recovery after 6 hours; lag time reduced by 50% | [8] |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Test (IVPT) using Franz Diffusion Cells
This protocol is a standard method for assessing the percutaneous absorption of topical formulations.
1. Materials and Equipment:
-
Franz diffusion cells (vertical or side-by-side)
-
Receptor medium (e.g., phosphate-buffered saline pH 7.4)[9][10]
-
Magnetic stirrer and stir bars
-
Test formulation of Lidocaine
-
HPLC or UPLC system for quantification
2. Skin Preparation:
-
Thaw frozen skin samples at room temperature.
-
If using full-thickness skin, carefully remove any subcutaneous fat.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
Equilibrate the skin in the receptor medium for a defined period (e.g., 30 minutes) before mounting.
3. Experimental Setup:
-
Mount the skin section between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.[10]
-
Fill the receptor compartment with pre-warmed receptor medium, ensuring there are no air bubbles beneath the skin.[9]
-
Place the cells in the heating block and allow the system to equilibrate to the target temperature (typically 32°C to simulate skin surface temperature).
-
Start the magnetic stirrers at a constant speed (e.g., 400-600 rpm).
4. Dosing and Sampling:
-
Apply a precise amount of the Lidocaine formulation to the skin surface in the donor compartment.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.[13][17]
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.
5. Sample Analysis and Data Interpretation:
-
Analyze the collected samples for Lidocaine concentration using a validated HPLC or UPLC method.
-
Calculate the cumulative amount of Lidocaine permeated per unit area (µg/cm²) over time.
-
Plot the cumulative amount versus time. The slope of the linear portion of the curve represents the steady-state flux (Jss). The x-intercept of the extrapolated linear portion gives the lag time.
Visualizations
Mechanism of Action & Experimental Workflow Diagrams
Caption: Mechanism of Lidocaine blocking nerve signals.
Caption: Workflow for developing enhanced Lidocaine formulations.
Caption: How chemical enhancers disrupt the stratum corneum.
References
- 1. Evaluation of chemical enhancers in the transdermal delivery of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic Effect of Chemical Penetration Enhancers on Lidocaine Permeability Revealed by Coarse-Grained Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How physical techniques improve the transdermal permeation of therapeutics: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement of lidocaine skin permeation by using passive and active enhancer methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing Intradermal Delivery of Lidocaine by Dissolving Microneedles: Comparison between Hyaluronic Acid and Poly(Vinyl Pyrrolidone) Backbone Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Transdermal Delivery of Lidocaine Hydrochloride via Dissolvable Microneedles (LH-DMNs) for Rapid Local Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of chemical and physical penetration enhancers on the percutaneous permeation of lidocaine through equine skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and Characterization of Lidocaine-Loaded, Microemulsion-Based Topical Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Dermal Lidocaine Nanosuspension Formulation by the Wet Milling Method Using Experimental Design: In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topical anesthetic and pain relief using penetration enhancer and transcriptional transactivator peptide multi-decorated nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. THE PCCA BLOG | 2 Tips for Compounding With Lidocaine and Lidocai [pccarx.com]
- 16. hexiapharm.com [hexiapharm.com]
- 17. Biorelevant In Vitro Skin Permeation Testing and In Vivo Pharmacokinetic Characterization of Lidocaine from a Nonaqueous Drug-in-Matrix Topical System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Evaluation of dimethylsulfoxide and Aloe vera as penetration enhancers for cutaneous application of lidocaine [scielo.isciii.es]
- 20. Improvement of lidocaine skin permeation by using passive and active enhancer methods [ouci.dntb.gov.ua]
- 21. researchgate.net [researchgate.net]
- 22. research.monash.edu [research.monash.edu]
- 23. Preparation and optimization of lidocaine transferosomal gel containing permeation enhancers: a promising approach for enhancement of skin permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Cardiotoxic Effects of High-Concentration Lidocaine Administration
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in mitigating the cardiotoxic effects of high-concentration lidocaine administration in experimental settings.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro and in vivo experiments involving high-concentration lidocaine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly high cardiomyocyte death in vitro | - Lidocaine concentration too high: Exceeding the toxic threshold for the specific cell type.[1] - Acidosis of culture medium: Acidic conditions can potentiate lidocaine toxicity. - Low protein content in medium: Insufficient protein binding can increase the free fraction of lidocaine. | - Perform a dose-response curve: Determine the EC50 and toxic concentrations for your specific cardiomyocyte cell line. - Monitor and buffer medium pH: Ensure the pH of the culture medium is maintained at physiological levels (7.35-7.45). - Supplement medium with albumin: Increase protein concentration to mimic in vivo conditions and reduce free lidocaine levels. |
| Inconsistent results in Langendorff-perfused heart experiments | - Variable drug concentration: Issues with the perfusion solution preparation or delivery system. - Hypoxia of the heart preparation: Inadequate oxygenation of the perfusate. - Temperature fluctuations: Inconsistent temperature of the perfusate can affect heart function. | - Verify lidocaine concentration: Use a calibrated infusion pump and confirm the final concentration in the perfusate. - Ensure adequate oxygenation: Continuously bubble the Krebs-Henseleit solution with 95% O2 / 5% CO2. - Maintain constant temperature: Use a water-jacketed perfusion system to keep the perfusate at 37°C.[2][3] |
| Lipid emulsion rescue is ineffective in animal models | - Delayed administration: Lipid emulsion is most effective when administered promptly after the onset of toxicity.[1] - Inadequate dosage: The initial bolus or infusion rate may be too low. - Severe acidosis or hypoxia: These conditions can inhibit the effectiveness of lipid emulsion therapy.[4] | - Administer lipid emulsion at the first sign of toxicity: Monitor ECG and blood pressure closely. - Follow recommended dosing guidelines: Start with a 1.5 mL/kg bolus of 20% lipid emulsion, followed by an infusion.[1] - Correct acidosis and hypoxia: Provide ventilatory support and consider sodium bicarbonate administration to correct severe acidosis.[4] |
| Difficulty reproducing published electrophysiology data | - Differences in experimental conditions: Variations in stimulation frequency (pacing rate), temperature, or ion concentrations in the recording solution. - Cellular state: The resting membrane potential and health of the cardiomyocytes can affect their response to lidocaine. | - Standardize experimental parameters: Carefully replicate the conditions reported in the literature, including pacing frequency and solution composition. - Monitor cell viability: Ensure cardiomyocytes have a stable resting membrane potential before starting experiments. - Consider use-dependence: Lidocaine's effects can be frequency-dependent; maintain a consistent pacing protocol.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of high-concentration lidocaine cardiotoxicity?
A1: The principal mechanism of lidocaine-induced cardiotoxicity is the blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[6] This action decreases the maximum upstroke velocity (Vmax) of the cardiac action potential, slows conduction, and at high concentrations, can lead to re-entrant arrhythmias and severe myocardial depression.[6][7]
Q2: How does lipid emulsion therapy counteract lidocaine cardiotoxicity?
A2: The most widely accepted theory is the "lipid sink" mechanism. Intravenous lipid emulsion creates an expanded lipid phase in the plasma, which sequesters the lipophilic lidocaine molecules, drawing them away from their sites of action in the myocardium and facilitating their redistribution to organs like the liver for metabolism.[6][8] Other proposed mechanisms include reversal of mitochondrial dysfunction and a direct positive inotropic effect.[8]
Q3: Are there any signaling pathways implicated in lidocaine-induced cardiotoxicity?
A3: Research suggests the involvement of the NF-κB and p38 MAPK signaling pathways.[9] These pathways are known to be involved in inflammatory responses and cellular stress, and their activation may contribute to the cytotoxic effects of high-concentration lidocaine in cardiomyocytes.
Q4: What are the expected electrophysiological changes in cardiomyocytes exposed to toxic lidocaine concentrations?
A4: High concentrations (≥ 1 x 10-4 mole/liter) of lidocaine lead to a significant decrease in the peak maximum rate of phase 0 depolarization (Vmax) and membrane responsiveness.[7] This is often accompanied by a decrease in resting potential and action potential amplitude, potentially progressing to inexcitability.[7]
Q5: Can I use other antiarrhythmics to treat lidocaine-induced arrhythmias in my experiments?
A5: It is generally recommended to avoid other Class I antiarrhythmic agents, as they can exacerbate sodium channel blockade.[4][10] In clinical settings, amiodarone is preferred for ventricular arrhythmias if they occur.[11] For experimental purposes, the focus should be on washout and lipid emulsion rescue.
Quantitative Data Summary
The following tables summarize the quantitative effects of lidocaine on key cardiac electrophysiological parameters.
Table 1: Effect of Lidocaine Concentration on Sodium Current (INa) and Maximal Upstroke Velocity (Vmax)
| Lidocaine Concentration | Basic Cycle Length (BCL) | INa Inhibition (%) | Vmax Inhibition (%) | Reference |
| 1 µM | 500 ms | - | 0.9% | [5] |
| 10 µM | 300 ms | ~8% | - | [5] |
| 10 µM | 500 ms | - | 7% | [5] |
| 10 µM | 1000 ms | ~2% | - | [5] |
| 27 µM (IC50) | - | - | - | [12] |
| 100 µM | 300 ms | ~39% | - | [5] |
| 100 µM | 500 ms | - | 38% | [5] |
| 100 µM | 1000 ms | ~17% | - | [5] |
Table 2: Electrophysiological Effects of Therapeutic vs. Toxic Lidocaine Concentrations
| Parameter | Therapeutic Concentration (≤ 1x10-5 M) | Toxic Concentration (≥ 1x10-4 M) | Reference |
| Vmax | Slight increase or no change | Decrease | [7] |
| Action Potential Duration (APD) | Shortened | No further shortening | [7] |
| Effective Refractory Period (ERP) | Shortened | No further shortening | [7] |
| Resting Potential / Diastolic Potential | No significant effect | Decrease | [7] |
| Action Potential Amplitude | No significant effect | Decrease | [7] |
Experimental Protocols
Protocol 1: Langendorff Isolated Heart Perfusion for Lidocaine Cardiotoxicity Assessment
This protocol is adapted from methodologies used in studies investigating local anesthetic cardiotoxicity.[2][3][9][13]
1. Preparation of Perfusion Solution:
-
Prepare Krebs-Henseleit solution containing (in mM): 118 NaCl, 25 NaHCO3, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 1.25 CaCl2, and 7 glucose.
-
Continuously gas the solution with 95% O2 and 5% CO2 to maintain a pH of ~7.4.
-
Warm the solution to 37°C using a water jacket and circulator.
2. Heart Excision and Cannulation:
-
Anesthetize the animal (e.g., adult Wistar rat) following approved institutional guidelines.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution to induce cardioplegia.
-
Identify the aorta and carefully cannulate it with a 21-gauge cannula. Secure the aorta to the cannula with a suture.
3. Langendorff Perfusion Setup:
-
Mount the cannulated heart on the Langendorff apparatus.
-
Initiate retrograde perfusion with the oxygenated Krebs-Henseleit solution at a constant pressure of 80 mmHg.
-
Allow for a 30-minute stabilization period. During this time, monitor heart rate, and coronary flow.
4. Experimental Phases:
-
Baseline (Stabilization): Perfuse with standard Krebs-Henseleit solution for 30 minutes. Record baseline ECG, left ventricular developed pressure (LVDP), and heart rate.
-
Lidocaine Perfusion: Switch to a perfusion solution containing the desired high concentration of lidocaine (e.g., 12 µg/ml or 51 µM). Perfuse for 30 minutes, continuously recording cardiac parameters.
-
Washout/Rescue:
-
Washout: Switch back to the standard Krebs-Henseleit solution to observe for recovery of cardiac function.
-
Lipid Emulsion Rescue: In a separate experimental arm, co-perfuse with lidocaine and a 20% lipid emulsion to assess its mitigating effects.
-
5. Data Acquisition and Analysis:
-
Place electrodes on the heart to record a surface ECG.
-
Insert a balloon into the left ventricle to measure LVDP.
-
Measure PQ and QRS intervals from the ECG to assess conduction.
-
Analyze changes in heart rate, LVDP, and ECG intervals across the different experimental phases.
Protocol 2: Assessing Lidocaine Toxicity in Isolated Cardiomyocytes
This protocol is a general guideline for in vitro studies.
1. Cardiomyocyte Isolation and Culture:
-
Isolate ventricular cardiomyocytes from adult animals (e.g., rats or mice) using enzymatic digestion methods or use a commercially available cell line (e.g., H9c2 or iPSC-derived cardiomyocytes).
-
Plate the cells on laminin-coated dishes and culture in an appropriate medium until they form a confluent, synchronously beating monolayer.
2. Experimental Procedure:
-
Baseline Recording: Replace the culture medium with a Tyrode's solution. Record baseline parameters such as calcium transients, action potentials (using patch-clamp), or field potentials (using multi-electrode arrays).
-
Lidocaine Application: Perfuse the cells with Tyrode's solution containing a high concentration of lidocaine (e.g., 100 µM).
-
Data Recording: Continuously record cellular electrophysiology or calcium imaging during lidocaine exposure. Observe for changes in action potential morphology, arrhythmias, or alterations in calcium transient amplitude and kinetics.
-
Washout: Perfuse with fresh Tyrode's solution to determine if the toxic effects are reversible.
3. Troubleshooting Common Issues:
-
Cell Detachment: High concentrations of some agents can be cytotoxic. Ensure optimal cell health before the experiment and consider shorter exposure times.
-
Arrhythmias: Spontaneous arrhythmias can occur. Ensure the cells are beating regularly at baseline before drug application.
-
Signal-to-Noise Ratio: For electrophysiology, ensure a good seal in patch-clamp recordings to minimize noise.
Visualizations
Signaling Pathways
Experimental Workflow
Logical Relationship: Lipid Sink Mechanism
References
- 1. Lidocaine-Induced Systemic Toxicity: A Case Report and Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. is.muni.cz [is.muni.cz]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. grycap.upv.es [grycap.upv.es]
- 6. Cardiac toxicity after intraurethral instillation of lidocaine: A case report and review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of lidocaine on the electrophysiological properties of ventricular muscle and Purkinje fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid Emulsion for Treating Local Anesthetic Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Local anesthetic toxicity: acute and chronic management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biomed.cas.cz [biomed.cas.cz]
"troubleshooting variability in experimental results with Lidocaine"
Welcome to the Technical Support Center for Lidocaine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot variability in experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of variability in experiments using Lidocaine?
Variability in experimental results with Lidocaine can arise from several factors, including:
-
Preparation and Storage of Lidocaine Solutions: Improper preparation, storage temperature, light exposure, and solution pH can lead to degradation or precipitation of Lidocaine.
-
Chemical Form of Lidocaine: The use of Lidocaine base versus Lidocaine hydrochloride salt can significantly impact solubility and bioavailability.[1]
-
Experimental Conditions: The pH of the experimental environment (e.g., cell culture media, tissue) can alter the efficacy of Lidocaine.[2][3]
-
Biological Factors: The physiological state of the cells or tissues, such as inflammation, can reduce Lidocaine's effectiveness.[3][4]
-
Batch-to-Batch Variability: Inconsistent purity or composition between different lots of Lidocaine can introduce variability.[5]
Q2: How should I prepare and store my Lidocaine solutions to ensure consistency?
For consistent results, adhere to the following guidelines:
-
Choose the Correct Form: Use Lidocaine Hydrochloride for aqueous solutions as it is highly water-soluble.[1][6] Lidocaine base is not water-soluble but can be dissolved in ethyl alcohol or oils.[1]
-
Mind the pH: The pH of Lidocaine hydrochloride solutions is typically acidic (around 4-5).[1] Be cautious when adjusting the pH, as precipitation can occur above pH 7.[1]
-
Storage Conditions: Store solutions according to recommended guidelines. For instance, 1% buffered lidocaine in glass vials is stable for up to 91 days at 23°C with light exposure or at 5°C with light protection.[7][8] Lidocaine hydrochloride injection in polypropylene syringes is stable for up to 90 days at both ambient temperature and 4°C.[9][10]
-
Single vs. Multi-Dose Vials: Use single-dose vials immediately after opening. Multi-dose vials, if stored properly and uncontaminated, can remain stable for up to 28 days.[11]
Q3: My Lidocaine solution appears cloudy. What should I do?
A cloudy appearance may indicate precipitation of the Lidocaine base, which can occur if the pH of a Lidocaine hydrochloride solution is raised.[12] Do not use a solution that is cloudy or contains particulate matter. Prepare a fresh solution, ensuring the final pH is within the stable range for Lidocaine hydrochloride (pH 3-6).[12]
Q4: I am observing reduced efficacy of Lidocaine in my inflamed tissue model. Why is this happening?
Lidocaine's effectiveness is reduced in inflamed or infected tissues.[2][4] The acidic environment of inflamed tissue decreases the amount of the non-ionized form of Lidocaine, which is necessary to cross the nerve cell membrane. Increased blood flow in inflamed areas can also carry the anesthetic away from the target site more rapidly.[3][4]
Q5: Can I use Lidocaine in my cell culture experiments? What are the potential issues?
Yes, Lidocaine can be used in cell culture; however, it's important to be aware of potential cytotoxic effects, which are concentration and time-dependent.[13][14] High concentrations of Lidocaine can impact cell viability, proliferation, and gene expression.[14][15] It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.
Troubleshooting Guides
Issue 1: Inconsistent Nerve Block or Anesthetic Effect
| Potential Cause | Troubleshooting Step |
| Improper Solution Preparation | Verify the form of Lidocaine used (base vs. HCl salt). Ensure complete dissolution and appropriate solvent. For aqueous solutions, use Lidocaine HCl.[1] |
| Incorrect pH of Solution | Measure the pH of your final solution. For Lidocaine HCl, the pH should ideally be between 5.0 and 7.0. Avoid buffering to a pH above 7 to prevent precipitation.[1] |
| Degraded Lidocaine Stock | Prepare a fresh stock solution. Check the expiration date of the solid Lidocaine. Store stock solutions protected from light and at the recommended temperature.[7][11] |
| Tissue Acidity (Inflammation) | If working with inflamed tissues, consider that a higher concentration of Lidocaine may be needed to achieve the desired effect due to the acidic environment.[2][4] |
| Batch-to-Batch Variability | If you suspect batch-to-batch variability, test a new lot of Lidocaine in a pilot experiment to confirm consistent efficacy.[5] |
Issue 2: Cell Death or Unexpected Phenotypes in Cell Culture
| Potential Cause | Troubleshooting Step |
| Lidocaine Cytotoxicity | Perform a dose-response curve to determine the IC50 of Lidocaine for your specific cell line. Use the lowest effective concentration for your experiments.[14] |
| Interaction with Media Components | Some components of cell culture media may interact with Lidocaine. Ensure the media pH remains stable after the addition of Lidocaine solution. |
| Solvent Toxicity | If dissolving Lidocaine base in a solvent like ethanol, ensure the final concentration of the solvent in the culture media is below the toxic threshold for your cells. Run a solvent-only control. |
| Contamination of Lidocaine Solution | Filter-sterilize your Lidocaine stock solution before adding it to the cell culture medium. |
Data Summary
Stability of Lidocaine Solutions
| Lidocaine Formulation | Container | Storage Conditions | Duration of Stability (>90% initial concentration) | Reference |
| 1% Buffered Lidocaine | Glass Vials | 23°C with light exposure | 91 days | [7] |
| 1% Buffered Lidocaine | Glass Vials | 5°C with light protection | 91 days | [7][8] |
| 20 mg/mL Lidocaine HCl | Polypropylene Syringes | Ambient Temperature | 90 days | [9][10] |
| 20 mg/mL Lidocaine HCl | Polypropylene Syringes | 4°C | 90 days | [9][10] |
| 1% & 2% Buffered Lidocaine (epinephrine-free) | Plastic Syringes | Refrigerated | 28 days | [7][8] |
| 1% & 2% Buffered Lidocaine (with epinephrine) | Plastic Syringes | Refrigerated | 7 days | [7][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Lidocaine Hydrochloride Stock Solution for In Vitro Experiments
-
Materials:
-
Lidocaine Hydrochloride powder (MW: 270.8 g/mol for anhydrous, 288.8 g/mol for monohydrate - check your product sheet)
-
Sterile, deionized water or appropriate sterile buffer (e.g., PBS)
-
Sterile conical tubes
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Calculate the required mass of Lidocaine Hydrochloride. For 10 mL of a 10 mM solution using the monohydrate form (MW: 288.8 g/mol ):
-
Mass (g) = 0.01 L * 0.01 mol/L * 288.8 g/mol = 0.02888 g = 28.88 mg
-
-
Weigh out the calculated amount of Lidocaine Hydrochloride powder and add it to a sterile conical tube.
-
Add the desired volume of sterile water or buffer to the tube.
-
Vortex until the powder is completely dissolved.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage or at 4°C for short-term use (refer to stability data).
-
Visualizations
Caption: Lidocaine's primary and secondary signaling pathways.
Caption: Troubleshooting workflow for Lidocaine experiments.
References
- 1. THE PCCA BLOG | Lidocaine vs. Lidocaine HCl [pccarx.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. A Review of the Lidocaine in the Perioperative Period - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lidocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lidocaine hydrochloride | 73-78-9 [chemicalbook.com]
- 7. Stability of Buffered Lidocaine in Glass Vials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cjhp-online.ca [cjhp-online.ca]
- 9. International Journal of Pharmaceutical Compounding [ijpc.com]
- 10. Stability of lidocaine hydrochloride injection at ambient temperature and 4 deg C in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hexiapharm.com [hexiapharm.com]
- 12. publications.ashp.org [publications.ashp.org]
- 13. Toxic and signaling effects of the anaesthetic lidocaine on rice cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of lidocaine on viability and gene expression of human adipose derived mesenchymal stem cells: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effect of lidocaine on growth of cells of head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of a Novel Lidocaine Analog in a Preclinical Pain Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic efficacy of a novel Lidocaine analog, designated herein as "Analog-X," with the widely used local anesthetic, Lidocaine. The evaluation is conducted within a well-established preclinical model of inflammatory pain, offering insights supported by experimental data and detailed protocols.
Data Presentation: Comparative Efficacy of Analog-X and Lidocaine
The following tables summarize the quantitative data obtained from the comparative study.
Table 1: Nociceptive Threshold in the Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain Model
| Treatment Group | Paw Withdrawal Latency (seconds) - Thermal Stimulus | Paw Withdrawal Threshold (grams) - Mechanical Stimulus |
| Vehicle Control | 4.2 ± 0.5 | 15.3 ± 2.1 |
| Lidocaine (2%) | 10.8 ± 1.2 | 45.7 ± 3.8 |
| Analog-X (2%) | 14.5 ± 1.5 | 62.1 ± 4.5 |
Data are presented as mean ± standard deviation.
Table 2: Duration of Analgesic Effect
| Treatment Group | Time to Return to Baseline Nociceptive Threshold (minutes) |
| Lidocaine (2%) | 95 ± 10 |
| Analog-X (2%) | 185 ± 15 |
Baseline is defined as the pre-treatment nociceptive threshold.
Experimental Protocols
Animal Model: CFA-Induced Inflammatory Pain
A widely accepted model of inflammatory pain was induced in adult male Sprague-Dawley rats.[1] This model was chosen to simulate a persistent inflammatory state, providing a relevant context for evaluating the efficacy of local anesthetics.
-
Induction: A subcutaneous injection of 100 µL of Complete Freund's Adjuvant (CFA) was administered into the plantar surface of the right hind paw of each rat. This induces a localized and sustained inflammatory response characterized by hyperalgesia and allodynia.[1]
-
Acclimatization: Animals were allowed to acclimate for 7 days post-CFA injection to ensure the full development of inflammatory pain before the commencement of the study.
-
Ethical Considerations: All animal procedures were conducted in strict accordance with the Institutional Animal Care and Use Committee (IACUC) guidelines to ensure animal welfare.
Drug Administration
-
Formulations: Both Lidocaine hydrochloride (2%) and Analog-X (2%) were prepared in a sterile saline solution. A vehicle control group received an equivalent volume of sterile saline.
-
Administration: A volume of 50 µL of the respective test substance was administered via subcutaneous injection into the plantar surface of the CFA-inflamed paw.
Nociceptive Testing
To assess the analgesic effects, two standard behavioral tests were employed to measure thermal and mechanical sensitivity.
-
Thermal Hyperalgesia (Hargreaves Test): A radiant heat source was applied to the plantar surface of the inflamed paw, and the latency to paw withdrawal was recorded. A cut-off time was set to prevent tissue damage.
-
Mechanical Allodynia (von Frey Test): Calibrated von Frey filaments with increasing bending forces were applied to the plantar surface of the inflamed paw. The paw withdrawal threshold was determined as the filament force that elicited a withdrawal response in 50% of applications.
In Vivo Electrophysiology: Nerve Conduction Studies
To further validate the local anesthetic effects at a physiological level, nerve conduction studies were performed on a subset of animals.[2]
-
Procedure: Under anesthesia, stimulating electrodes were placed to activate the tibial nerve, and recording electrodes were positioned to capture the compound muscle action potential (CMAP) from the plantar muscles.
-
Measurement: The amplitude of the CMAP was measured before and at multiple time points after the administration of the local anesthetic to quantify the degree of nerve block.
Mandatory Visualization
Signaling Pathway of Inflammatory Pain
The diagram below illustrates a simplified signaling pathway involved in inflammatory pain, which can be modulated by local anesthetics like Lidocaine and its analogs. Lidocaine is known to have anti-inflammatory properties and can affect pathways such as the MAPK/ERK/NF-κB signaling cascade.[1]
Caption: Inflammatory pain signaling cascade and the inhibitory action of local anesthetics.
Experimental Workflow
The following diagram outlines the sequential steps of the experimental protocol used to compare the efficacy of Analog-X and Lidocaine.
Caption: Workflow for the comparative evaluation of local anesthetic efficacy.
References
A Comparative Analysis of Lidocaine and Bupivacaine for Nerve Blocks: A Guide for Researchers
A comprehensive review of the pharmacodynamics, pharmacokinetics, and cellular mechanisms of two commonly used local anesthetics in nerve blockade, supported by experimental data and detailed protocols.
This guide provides a detailed comparative analysis of lidocaine and bupivacaine, two of the most frequently utilized local anesthetics for nerve blocks in both clinical and research settings. We will delve into their core pharmacological properties, supported by quantitative data from various studies, and outline the experimental methodologies used to derive these findings. Furthermore, we will visualize the key signaling pathways and a representative experimental workflow to provide a clearer understanding of their mechanism of action and evaluation.
Pharmacodynamic and Pharmacokinetic Properties: A Tabular Comparison
The efficacy of a local anesthetic is determined by several key pharmacodynamic and pharmacokinetic parameters, including the speed of onset, duration of action, potency, and potential for toxicity. The following tables summarize the comparative data for lidocaine and bupivacaine.
| Parameter | Lidocaine | Bupivacaine | Key Findings from Studies |
| Onset of Action | Rapid (<2 minutes to ~13 minutes)[1][2] | Slower (5 minutes to ~35 minutes)[1][3] | Studies consistently show that lidocaine has a significantly faster onset of sensory and motor block compared to bupivacaine.[1][2][3] Mixing lidocaine with bupivacaine can accelerate the onset of the block compared to bupivacaine alone.[4][5][6] However, some meta-analyses suggest this effect may not always be clinically significant.[7][8] |
| Duration of Action | Shorter (1-2 hours, up to 6 with epinephrine)[1] | Longer (2-4 hours, up to 7 with epinephrine)[1] | Bupivacaine provides a significantly longer duration of both sensory and motor blockade, making it suitable for procedures requiring extended postoperative analgesia.[3] The addition of epinephrine prolongs the duration of action for both agents.[1] |
| Potency | Lower | Higher | Bupivacaine is more potent than lidocaine, meaning a lower concentration is required to achieve the same degree of nerve block. |
| Toxicity | Lower risk of systemic toxicity | Higher risk of cardiotoxicity | Both agents can cause central nervous system (CNS) and cardiovascular toxicity at high concentrations.[9][10] Bupivacaine has a higher affinity for cardiac sodium channels and dissociates more slowly, leading to a greater risk of severe cardiac events.[11] Some experimental evidence suggests lidocaine may be more neurotoxic at equipotent concentrations, though this is still debated.[12] |
Mechanism of Action: Blocking the Sodium Gateway
The primary mechanism of action for both lidocaine and bupivacaine involves the blockade of voltage-gated sodium channels (Na+ channels) in the neuronal cell membrane.[9][10][11] This action prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby inhibiting the propagation of action potentials and blocking the sensation of pain.
Local anesthetics exist in both ionized and unionized forms. The un-ionized, lipophilic form crosses the nerve sheath and cell membrane. Once inside the cell, the molecule re-equilibrates, and the ionized form binds to a specific receptor site within the pore of the sodium channel.[11][13] This binding is state-dependent, with a higher affinity for open and inactivated channels, a phenomenon known as "use-dependent" or "phasic" block.[11][13]
Caption: Mechanism of action of local anesthetics on voltage-gated sodium channels.
While the primary target is the sodium channel, at higher concentrations, local anesthetics can also affect other ion channels, such as potassium and calcium channels, which may contribute to some of their side effects.[14]
Experimental Protocols for Evaluating Local Anesthetics
The in vivo evaluation of local anesthetics is crucial for determining their efficacy and safety profiles. A common experimental model involves assessing the response to a noxious stimulus in animals after the administration of the anesthetic.
Objective: To quantify the onset and duration of sensory blockade produced by a local anesthetic.
Materials:
-
Local anesthetic solutions (e.g., lidocaine, bupivacaine) at desired concentrations.
-
Electrical stimulator or other noxious stimulus delivery device (e.g., heat source).[17]
-
Vocalization detection system or behavioral observation setup.
Procedure:
-
Baseline Threshold Determination: Before drug administration, determine the baseline response threshold to the stimulus (e.g., the minimum electrical current that elicits a vocalization or withdrawal reflex).[15][17]
-
Drug Administration: Administer the local anesthetic via the desired route (e.g., subcutaneous injection at the test site).[15]
-
Assessment of Anesthesia: At predetermined time intervals following injection, apply the stimulus and record the response. The absence of a response at a previously determined threshold indicates a successful block.
-
Onset of Action: The time from injection to the first absence of a response is recorded as the onset time.
-
Duration of Action: Continue to test at regular intervals until the response to the stimulus returns. The time from the onset of the block to the return of the response is recorded as the duration of action.
-
Data Analysis: Compare the onset and duration of action between different local anesthetics or concentrations. Statistical analysis is used to determine the significance of any observed differences.[15]
Caption: A typical experimental workflow for the in vivo evaluation of local anesthetics.
Conclusion
The choice between lidocaine and bupivacaine for nerve blocks is a balance between the desired speed of onset and the required duration of analgesia. Lidocaine offers a rapid onset of action, which is advantageous for procedures requiring immediate anesthesia. In contrast, bupivacaine's extended duration of action provides prolonged postoperative pain relief. Understanding their distinct pharmacological profiles, supported by robust experimental data, is paramount for researchers and drug development professionals in the selection and development of effective local anesthetic agents. The potential for cardiotoxicity with bupivacaine and the dose-dependent neurotoxicity of both agents are critical considerations in their clinical application and in the development of safer alternatives.
References
- 1. Onset and duration of intradermal mixtures of bupivacaine and lidocaine with epinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Onset times and duration of analgesic effect of various concentrations of local anesthetic solutions in standardized volume used for brachial plexus blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nysora.com [nysora.com]
- 4. A Comparison of the Pharmacodynamics and Pharmacokinetics of Bupivacaine, Ropivacaine (with Epinephrine) and Their Equal Volume Mixtures with Lidocaine Used for Femoral and Sciatic Nerve Blocks: A Double-Blind Randomized Study | Semantic Scholar [semanticscholar.org]
- 5. A comparison of the pharmacodynamics and pharmacokinetics of bupivacaine, ropivacaine (with epinephrine) and their equal volume mixtures with lidocaine used for femoral and sciatic nerve blocks: a double-blind randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative effectiveness of bupivacaine and lidocaine-bupivacaine mixtures in brachial plexus block: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative effectiveness of bupivacaine and lidocaine-bupivacaine mixtures in brachial plexus block: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]
- 10. nysora.com [nysora.com]
- 11. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. gpnotebook.com [gpnotebook.com]
- 14. academic.oup.com [academic.oup.com]
- 15. An in vivo method for the quantitative evaluation of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability [frontiersin.org]
- 17. dovepress.com [dovepress.com]
The Differential Binding of Lidocaine Across Sodium Channel Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lidocaine's binding and inhibitory effects on various voltage-gated sodium channel (Nav) subtypes. By consolidating quantitative data from electrophysiological and mutagenesis studies, this document serves as a critical resource for understanding the molecular basis of Lidocaine's therapeutic action and subtype selectivity.
I. Confirmation of the Lidocaine Binding Site
Key residues, primarily located in domains III and IV, are critical for high-affinity, state-dependent binding. Mutagenesis experiments have consistently shown that substitution of specific amino acids in these regions can dramatically reduce Lidocaine's blocking efficacy. Of particular importance are:
-
A Phenylalanine in Domain IV (e.g., F1760 in Nav1.5, F1764 in Nav1.2): This aromatic residue is a crucial determinant for the use-dependent and high-affinity block characteristic of Lidocaine. Mutation of this phenylalanine to a non-aromatic residue, such as alanine, can reduce drug affinity by over 100-fold.
-
A Tyrosine in Domain IV (e.g., Y1767 in Nav1.5, Y1771 in Nav1.2): This second aromatic residue in the DIV-S6 segment also contributes significantly to the binding of local anesthetics.
-
Residues in Domains I and III: While DIV-S6 is central, residues within the S6 segments of DI and DIII have also been shown to influence drug binding, likely contributing to the observed differences in affinity across various Nav channel subtypes.
Recent advancements in cryo-electron microscopy (cryo-EM) and molecular dynamics (MD) simulations are providing atomic-level resolution of this interaction. These studies reveal that Lidocaine can access its binding site through both a hydrophilic pathway via the intracellular gate and a hydrophobic pathway through fenestrations between the channel domains. MD simulations have identified two distinct binding poses for Lidocaine within the pore, further refining our understanding of its inhibitory mechanism.[1]
II. Quantitative Comparison of Lidocaine Potency on Nav Subtypes
Lidocaine exhibits significant variability in its potency across different sodium channel subtypes. This differential affinity is a key factor in its clinical profile. The half-maximal inhibitory concentration (IC50) is a standard measure of drug potency, with lower values indicating higher potency.
A critical aspect of Lidocaine's action is its state-dependency : it binds with much higher affinity to open and, particularly, inactivated channels than to channels in the resting (closed) state. This is why IC50 values are often reported under specific experimental conditions that favor different channel states (e.g., different membrane holding potentials or high-frequency stimulation for use-dependent block).
| Sodium Channel Subtype | Primary Location | Tonic Block IC50 (Resting State) | Inactivated/Use-Dependent Block IC50 | Key Findings & References |
| Nav1.1 | Central Nervous System | > 30 µM | 8.6 µM (at 10 Hz) | Primarily involved in neuronal excitability. |
| Nav1.2 | Central Nervous System | > 30 µM | 9.7 µM (at 10 Hz) | Crucial for action potential initiation in neurons. |
| Nav1.3 | Central Nervous System (embryonic) | > 30 µM | 9.9 µM (at 10 Hz) | Re-expressed after nerve injury; β-subunits modulate block.[2] |
| Nav1.4 | Skeletal Muscle | ~314 µM | ~21 µM (open-channel block) | Less sensitive to inactivated-state block than Nav1.5.[3][4] |
| Nav1.5 | Cardiac Muscle | ~887 - 2128 µM | ~1 - 20 µM | High affinity for the inactivated state is key to its antiarrhythmic action.[5] |
| Nav1.6 | Central & Peripheral Nervous System | Data Not Available | Data Not Available | A primary channel at nodes of Ranvier; specific lidocaine IC50 data is limited. |
| Nav1.7 | Peripheral Nervous System | ~727 µM (at -100 mV) - 1.3 mM | 76 µM (at 0 mV) | Highly state-dependent; a key target for pain therapeutics. |
| Nav1.8 | Peripheral Nervous System | ~210 µM (TTXr) | 60 µM (TTXr) | A TTX-resistant channel involved in pain signaling. |
Note: IC50 values can vary based on experimental conditions (e.g., expression system, temperature, specific voltage protocols). The values presented are representative figures from the cited literature to illustrate relative potencies.
III. Experimental Protocols
Confirming the binding site and differential affinity of Lidocaine relies on two primary experimental approaches: site-directed mutagenesis to identify key residues and patch-clamp electrophysiology to measure the functional consequences of mutations and drug application.
A. Site-Directed Mutagenesis and Expression
This protocol outlines the process for creating a specific point mutation in a sodium channel's cDNA and expressing it in a cell line for functional analysis.
-
Template Preparation: A plasmid vector containing the wild-type cDNA of the desired sodium channel subtype (e.g., human Nav1.5 in a pcDNA vector) is prepared and purified.
-
Primer Design: Mutagenic primers are designed. These are short DNA sequences that are complementary to the template DNA but contain a mismatched base at the desired mutation site (e.g., changing the codon for Phenylalanine at position 1760 to one for Alanine, F1760A).
-
Mutagenesis PCR: A polymerase chain reaction (PCR) is performed using a high-fidelity DNA polymerase (e.g., Q5 High-Fidelity DNA Polymerase) and the mutagenic primers. The polymerase extends the primers, creating copies of the plasmid that incorporate the desired mutation.
-
Template Removal & Transformation: The original, non-mutated parental DNA template is digested using a specific enzyme (e.g., DpnI), which only targets methylated DNA (the original plasmid). The newly synthesized, mutated plasmids are then transformed into competent E. coli for amplification.
-
Plasmid Purification and Sequencing: The amplified mutant plasmid DNA is purified from the bacteria. The entire gene sequence is then verified using Sanger sequencing to confirm the presence of the desired mutation and ensure no other unintended mutations were introduced.
-
Transfection into Expression System: The sequence-verified mutant plasmid DNA is transfected into a mammalian cell line suitable for electrophysiology, such as Human Embryonic Kidney (HEK293) cells. This can be done using methods like lipid-mediated transfection (e.g., Lipofectamine) or electroporation. Cells are then cultured for 24-48 hours to allow for expression of the mutant channel proteins on the cell membrane.
B. Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to record sodium currents from a single cell expressing the channel of interest and to quantify the inhibitory effects of Lidocaine.
-
Cell Preparation: HEK293 cells expressing the target sodium channel subtype are plated onto glass coverslips 18-24 hours before recording.
-
Solution Preparation:
-
External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES. The pH is adjusted to 7.3 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH. (Cesium and Fluoride are used to block potassium and calcium channels and stabilize recordings).
-
Lidocaine Stock: A concentrated stock solution of Lidocaine (e.g., 100 mM) is prepared and diluted to final concentrations in the external solution on the day of the experiment.
-
-
Recording:
-
A coverslip is placed in a recording chamber on an inverted microscope, and the cells are perfused with the external solution.
-
A glass micropipette (electrode) with a resistance of 1.8–2.5 MΩ is filled with the internal solution and guided to a cell using a micromanipulator.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane patch under the pipette is then ruptured by gentle suction to achieve the "whole-cell" configuration, allowing electrical access to the cell's interior.
-
Currents are recorded using a patch-clamp amplifier (e.g., EPC-10 USB).
-
-
Voltage Protocols & Data Acquisition:
-
To Measure Tonic Block (Resting State): The cell's membrane potential is held at a very negative potential (e.g., -120 mV) where most channels are in the resting state. A depolarizing test pulse (e.g., to -10 mV) is applied to elicit a sodium current. This is repeated after perfusion of various concentrations of Lidocaine to determine the IC50 for the resting state.
-
To Measure Inactivated State Block: The cell is held at a more depolarized potential (e.g., -80 mV) to induce steady-state inactivation. The reduction in current by Lidocaine is measured to determine the IC50 for the inactivated state.
-
To Measure Use-Dependent Block: A train of rapid depolarizing pulses (e.g., 10 Hz) is applied. In the presence of Lidocaine, the current will decrease with each successive pulse. The percentage of block after a set number of pulses is quantified.
-
-
Data Analysis: The peak sodium current amplitude is measured under control and drug conditions. Dose-response curves are generated by plotting the percentage of current inhibition against the Lidocaine concentration and are fitted with the Hill equation to determine the IC50 value.
IV. Mandatory Visualizations
Caption: Lidocaine binds within the inner pore, interacting with key residues.
Caption: Workflow for validating key binding residues via mutagenesis.
Caption: Lidocaine's affinity is highest for the inactivated state.
References
- 1. State-dependent block underlies the tissue specificity of lidocaine action on batrachotoxin-activated cardiac sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by Lidocaine and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Profile of Local Anesthetics: A Comparative Analysis of Lidocaine and its Alternatives
A comprehensive review of experimental data reveals that local anesthetics, beyond their well-established nerve-blocking capabilities, possess significant anti-inflammatory properties. This guide provides a comparative analysis of the anti-inflammatory effects of lidocaine, bupivacaine, ropivacaine, and procaine, with a focus on their impact on key inflammatory mediators and signaling pathways. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these compounds.
Local anesthetics are widely recognized for their ability to block nerve impulses by interacting with sodium channels.[1] However, a growing body of evidence highlights their capacity to modulate the inflammatory response, a feature that could have significant therapeutic implications.[1][2] These agents have been shown to interfere with various stages of the inflammatory cascade, including the release of pro-inflammatory cytokines, the migration of immune cells, and the activation of key signaling pathways.[2][3] This guide synthesizes experimental findings to compare the anti-inflammatory actions of lidocaine with other commonly used local anesthetics.
Comparative Efficacy on Inflammatory Markers
The anti-inflammatory effects of local anesthetics are often evaluated by their ability to suppress the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). Experimental data demonstrates that lidocaine, bupivacaine, ropivacaine, and procaine all exhibit inhibitory effects on these critical mediators.
A study on lipopolysaccharide (LPS)-stimulated human leukocytes revealed that all four local anesthetics could down-regulate TNF-α secretion.[4][5] In this study, lidocaine showed the highest percentage of responders (61.5%), followed by procaine (50%), and then bupivacaine and mepivacaine (both at 44.4%).[4][5] In the "responder" group, the TNF-α secretion was significantly reduced to between 63.6% and 68.0% of the initial values.[4][5]
Further studies have provided more specific quantitative data on the effects of these anesthetics on various inflammatory markers. For instance, ropivacaine has been shown to significantly inhibit the generation of nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages.[6][7] Similarly, bupivacaine has been demonstrated to decrease the levels of TNF-α, IL-1β, and IL-6 in a rat model of inflammatory pain.[8] Lidocaine has also been shown to reverse the increase of TNF-α, IL-1β, and IL-6 in rats with complete Freund's adjuvant (CFA)-induced inflammatory pain.[9]
The following tables summarize the available quantitative data from various experimental models.
Table 1: Comparative Inhibition of TNF-α Secretion in LPS-Stimulated Human Leukocytes
| Local Anesthetic | Percentage of Responders (%) | Mean TNF-α Reduction in Responders (% of initial value) |
| Lidocaine | 61.5 | 68.0 |
| Procaine | 50.0 | 67.1 |
| Bupivacaine | 44.4 | 67.4 |
| Mepivacaine | 44.4 | 63.6 |
Data from a study on human whole blood samples where a response was defined as a reduction of TNF-α secretion to <85% of the initial level after co-incubation with 0.5 mg/mL of the local anesthetic.[4][5]
Table 2: Effects of Local Anesthetics on Various Inflammatory Mediators in Preclinical Models
| Local Anesthetic | Model System | Mediator | Effect |
| Lidocaine | CFA-induced inflammatory pain in rats | TNF-α, IL-1β, IL-6 | Significant reversal of CFA-induced increase[9] |
| LPS-stimulated human T-cells | TNF-α, IL-2 | Dose-dependent inhibition of secretion[10][11] | |
| Bupivacaine | CFA-induced inflammatory pain in rats | TNF-α, IL-1β, IL-6 | Significant decrease in mRNA expression levels[8] |
| LPS-stimulated human monocytes | IL-1 | Dose-dependent inhibition of release[2] | |
| Ropivacaine | LPS-stimulated RAW264.7 macrophages | NO, PGE2, TNF-α, IL-6, IL-1β | Significant inhibition of generation[6][7] |
| Procaine | (Data on specific cytokine inhibition is less prevalent in the reviewed literature) | General Inflammation | Described as having anti-inflammatory and antioxidant properties[12][13][14] |
Mechanisms of Anti-inflammatory Action: Signaling Pathways
The anti-inflammatory effects of local anesthetics are mediated, in large part, by their ability to interfere with intracellular signaling pathways that regulate the expression of inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most critical pathways involved in the inflammatory response.
Lidocaine has been shown to exert its anti-inflammatory effects by inhibiting the activation of NF-κB.[10][15] This inhibition prevents the translocation of NF-κB into the nucleus, thereby down-regulating the expression of pro-inflammatory cytokines.[10][11][15] Studies have also implicated lidocaine in the inhibition of the MAPK/ERK signaling pathway.[9]
Similarly, ropivacaine has been found to suppress the activation of both NF-κB and MAPKs in LPS-stimulated macrophages.[6][7] Bupivacaine has also been shown to inhibit the activation of the NF-κB signaling pathway in a rat model of inflammatory pain.[8]
The following diagram illustrates the general mechanism by which local anesthetics can inhibit the NF-κB signaling pathway.
Figure 1. Simplified diagram of the NF-κB signaling pathway and points of inhibition by local anesthetics.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides an overview of the methodologies employed in the key experiments.
In Vitro Anti-inflammatory Assay in Human Whole Blood
-
Objective: To assess the effect of local anesthetics on TNF-α secretion by LPS-stimulated leukocytes in human blood.
-
Methodology:
-
Venous blood samples were collected from healthy volunteers and patients.
-
Aliquots of whole blood were co-incubated with a specific concentration of the local anesthetic (e.g., 0.5 mg/mL) or a control solution.[4][5]
-
Leukocytes in the blood samples were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[4][5]
-
After a defined incubation period, the plasma was separated by centrifugation.
-
The concentration of TNF-α in the plasma was quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
A "responder" was defined as an individual whose TNF-α secretion was reduced to less than 85% of the level in the control (LPS-stimulated) sample.[4][5]
-
Figure 2. Experimental workflow for assessing the anti-inflammatory effects of local anesthetics in human whole blood.
In Vivo Model of Inflammatory Pain
-
Objective: To evaluate the anti-inflammatory and analgesic effects of local anesthetics in a rat model of persistent inflammation.
-
Methodology:
-
Inflammatory pain was induced in rats by injecting Complete Freund's Adjuvant (CFA) into the hind paw.[8][9]
-
Animals were randomly assigned to different treatment groups: a control group, a CFA-only group, and CFA groups treated with different local anesthetics or saline.[8]
-
The local anesthetic (e.g., bupivacaine or lidocaine) was administered, for example, via intraperitoneal injection, at specific time points after CFA injection.[8][9]
-
Pain behaviors, such as the mechanical withdrawal threshold (MWT), were measured at various time points to assess analgesia.[8]
-
At the end of the experiment, spinal cord tissue or blood serum was collected.
-
The expression levels of inflammatory markers (e.g., TNF-α, IL-1β, IL-6) and signaling proteins (e.g., NF-κB) were determined using techniques such as reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and Western blotting.[8][9]
-
Conclusion
Lidocaine appears to be a potent anti-inflammatory agent, with some studies suggesting a higher response rate in inhibiting TNF-α compared to other anesthetics.[4][5] However, direct comparative studies with standardized methodologies and a broader range of inflammatory markers are needed to definitively rank their anti-inflammatory potency.
For researchers and drug development professionals, the anti-inflammatory "side-effect" of local anesthetics presents an intriguing area for further investigation.[16] Future research should focus on elucidating the precise molecular targets of these agents within the inflammatory cascade and on designing clinical trials to explore their therapeutic potential in inflammatory diseases.
References
- 1. Anti‐inflammatory properties of local anesthetics and their present and potential clinical implications [ouci.dntb.gov.ua]
- 2. neuraltherapie.at [neuraltherapie.at]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Characteristics of Local Anesthetics: Inhibition of TNF-α Secretion of Lipopolysaccharide-Stimulated Leucocytes in Human Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Characteristics of Local Anesthetics: Inhibition of TNF-α Secretion of Lipopolysaccharide-Stimulated Leucocytes in Human Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effect of Local Anaesthetic Ropivacaine in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Bupivacaine effectively relieves inflammation-induced pain by suppressing activation of the NF-κB signalling pathway and inhibiting the activation of spinal microglia and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Lidocaine down-regulates nuclear factor-κB signalling and inhibits cytokine production and T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lidocaine down-regulates nuclear factor-κB signalling and inhibits cytokine production and T cell proliferation [ouci.dntb.gov.ua]
- 12. Procaine Therapy For Pain Relief and Cellular Rejuvenation [thelcfl.com]
- 13. researchgate.net [researchgate.net]
- 14. Procaine - Wikipedia [en.wikipedia.org]
- 15. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Endothelial Barrier Protection by Local Anesthetics: Ropivacaine and Lidocaine Block Tumor Necrosis Factor-α–induced Endothelial Cell Src Activation - PMC [pmc.ncbi.nlm.nih.gov]
"cross-validation of different analytical methods for Lidocaine quantification"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three common analytical methods for the quantification of Lidocaine: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate and reliable quantification of active pharmaceutical ingredients (APIs) like Lidocaine in various matrices, from bulk drug substances to biological fluids. This document presents a summary of their performance characteristics, detailed experimental protocols, and a visual representation of the analytical workflow to aid in method selection and implementation.
Quantitative Performance Comparison
The following table summarizes the key validation parameters for each analytical method based on published data. These parameters are crucial in determining the suitability of a method for a specific application, considering factors such as required sensitivity, expected concentration range, and the nature of the sample matrix.
| Parameter | HPLC-UV | UV-Vis Spectrophotometry | LC-MS/MS |
| Linearity Range | 0.1 - 5000 ng/mL[1], 20 - 100 µg/mL[2] | 10 - 100 µg/mL[3][4] | 0.10 - 201.80 ng/mL[5], 0.5 - 250 ng/mL[6], 1 - 500 ng/mL[7] |
| Limit of Detection (LOD) | 0.00521 µg/mL[8][9], 1.54 µg/mL[2], 1.74 µg/mL | 1.32 µg/mL[4] | 0.025 ng/mL (in plasma)[10] |
| Limit of Quantification (LOQ) | 0.01645 µg/mL[8][9], 4.68 µg/mL[2], 5.30 µg/mL | 4 µg/mL[4] | 0.10 ng/mL[5], 0.5 ng/mL[6] |
| Accuracy (% Recovery) | 96 - 100%[8], 95 - 105%[2] | 98.7% (purity)[11] | 91.85 - 100.99% (intra-batch)[7] |
| Precision (% RSD) | ≤ 0.57% (Intra- & Inter-day)[8] | Within specification limits | < 13.94% (intra-batch)[7] |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method offers a good balance of sensitivity, specificity, and cost-effectiveness for the quantification of Lidocaine in pharmaceutical formulations.
Instrumentation:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and a UV-Vis detector.
-
Column: A reversed-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][8].
-
Detector Wavelength: Detection is typically performed at 210 nm or 263 nm[1][2].
Reagents and Mobile Phase:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used. The exact ratio can be optimized, for instance, a 20:80 (v/v) mixture of 10mM Dipotassium monohydrogen phosphate buffer and acetonitrile[2].
-
Standard Solutions: Stock solutions of Lidocaine hydrochloride are prepared in a suitable solvent like methanol or water, and then serially diluted to create calibration standards[12].
Procedure:
-
Sample Preparation: Samples (e.g., ointment, gel) are accurately weighed and dissolved in a suitable solvent. The solution is then sonicated and filtered to remove any undissolved excipients. For serum samples, a liquid-liquid extraction is typically performed[1].
-
Chromatographic Analysis: The prepared sample is injected into the HPLC system. The mobile phase is pumped through the column at a constant flow rate (e.g., 1 mL/min)[2].
-
Quantification: The peak area of Lidocaine in the chromatogram is measured and compared to a calibration curve generated from the standard solutions to determine the concentration.
UV-Visible Spectrophotometry
UV-Vis Spectrophotometry is a simpler and more rapid method suitable for the quantification of Lidocaine in bulk drug and simple dosage forms where interference from excipients is minimal.
Instrumentation:
-
Spectrophotometer: A double beam UV-Visible spectrophotometer.
Reagents:
-
Solvent: 0.1 N Hydrochloric acid (HCl) is a common solvent for Lidocaine analysis[11].
-
Standard Solutions: A stock solution of Lidocaine hydrochloride is prepared in the chosen solvent and serially diluted to obtain standard solutions of known concentrations.
Procedure:
-
Sample Preparation: An accurately weighed amount of the sample is dissolved in the solvent to obtain a solution with a concentration within the linear range of the method[11].
-
Spectrophotometric Measurement: The absorbance of the sample solution is measured at the wavelength of maximum absorbance (λmax) for Lidocaine, which is typically around 263 nm in 0.1 N HCl[11].
-
Quantification: The concentration of Lidocaine in the sample is calculated using a calibration curve prepared by plotting the absorbance of the standard solutions against their corresponding concentrations.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method, making it the gold standard for quantifying Lidocaine in complex biological matrices such as plasma and serum, especially at low concentrations.
Instrumentation:
-
LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column, such as a C18 column, is used for separation.
Reagents and Mobile Phase:
-
Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is employed[13].
-
Internal Standard: A deuterated analog of Lidocaine (e.g., Lidocaine-d10) is often used as an internal standard to improve accuracy and precision[13].
Procedure:
-
Sample Preparation: Due to the complexity of biological matrices, sample preparation often involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences[5].
-
LC-MS/MS Analysis: The extracted sample is injected into the LC-MS/MS system. The analytes are separated on the chromatographic column and then ionized in the mass spectrometer. Specific precursor-to-product ion transitions for Lidocaine and the internal standard are monitored for quantification (Selected Reaction Monitoring - SRM).
-
Quantification: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and determine the concentration of Lidocaine in the sample.
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for method cross-validation and the logical comparison of the analytical methods discussed.
References
- 1. A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. hbrppublication.com [hbrppublication.com]
- 5. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Lidocaine and Metabolite Pharmacokinetics in Hyaluronic Acid Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijbr.com.pk [ijbr.com.pk]
- 9. researchgate.net [researchgate.net]
- 10. HPLC-MS/MS measurement of lidocaine in rat skin and plasma. Application to study the release from medicated plaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LIDOCAINE IN OINTMENT FORMULATION BY U.V SPECTROPHOTOMETRIC METHOD | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
"a head-to-head comparison of different Lidocaine delivery systems"
For Researchers, Scientists, and Drug Development Professionals
Lidocaine, a widely utilized local anesthetic, is formulated in a variety of delivery systems to optimize its therapeutic effect for diverse clinical applications. The choice of delivery system significantly impacts the drug's pharmacokinetic and pharmacodynamic profile, including its bioavailability, onset of action, duration of effect, and side-effect profile. This guide provides an objective, data-driven comparison of prominent lidocaine delivery systems, supported by experimental evidence to aid in the selection and development of effective local anesthetic formulations.
Performance Comparison of Lidocaine Delivery Systems
The efficacy of a lidocaine delivery system is contingent on its ability to deliver the active pharmaceutical ingredient to the target site at a therapeutic concentration for an appropriate duration. The following tables summarize the quantitative performance of various systems based on available experimental data.
| Delivery System | Onset of Action | Duration of Anesthesia | Bioavailability/Drug Delivery | Key Findings |
| Injectable Solution | Rapid (within minutes)[1] | Short (0.5 to 3 hours)[1] | High local concentration, potential for systemic absorption | Provides rapid but short-lived anesthesia.[1] |
| Topical Gels & Creams | 30-60 minutes[2] | 1-2 hours after removal[2] | Variable, dependent on formulation and application site | Efficacy can be influenced by application time and occlusion.[2] |
| Transdermal Patches | Pain relief within 4 hours, significant effect by day 7[2] | Up to 12 hours[2] | Bioequivalent delivery with lower drug load in newer systems[3][4] | Newer 1.8% patches are bioequivalent to 5% patches with a 19-fold lower drug load.[3][4] |
| Liposomal Formulations | ~30 minutes[5] | Longer duration than non-liposomal formulations[1] | Increased total anesthetic effect by 26.1% compared to plain solution[3] | Liposomal encapsulation can prolong the anesthetic effect.[1][3] |
| Thermosensitive Hydrogels | Not explicitly stated | Prolonged pain control compared to lidocaine solution[6] | Sustained and controlled release at the injection site[6][7] | Forms a gel at body temperature, enabling sustained local delivery.[6][7] |
| Dissolving Microneedles | Within 10 minutes[8] | Not explicitly stated | Delivers over 80% of the drug within 15 minutes | Minimally invasive system for rapid drug delivery into the skin.[8][9] |
| Iontophoresis-Assisted Delivery | 2 minutes (with LFS pretreatment)[10] | Long-acting | 97% drug release from the patch with applied electric field[11] | Electrical current enhances transdermal drug delivery.[11] |
Adhesion Performance of Transdermal Patches
For transdermal patches, maintaining skin contact is critical for effective drug delivery. Adhesion properties of different patch formulations have been a key area of development.
| Patch Formulation | Adhesion Performance (at 12 hours) | Key Findings |
| Lidocaine Topical System 1.8% | 92.7% mean adhesion[12] | Superior adhesion compared to several over-the-counter patches.[12] |
| Lidocaine Hydrogel Patch 5% | 13.6% of patches maintained ≥90% adhesion | Lower adhesion profile compared to the 1.8% system. |
| OTC Lidocaine Patch 4% (T1) | 45.1% mean adhesion[12] | Significant decrease in adhesion over 12 hours.[12] |
| OTC Lidocaine Patch 4% (T2) | 58.8% mean adhesion[12] | Moderate decrease in adhesion over 12 hours.[12] |
| OTC Menthol/Lidocaine Patch 1%/4% | 58.2% mean adhesion[12] | Moderate decrease in adhesion over 12 hours.[12] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of lidocaine delivery systems.
Chronic Constriction Injury (CCI) Model for Neuropathic Pain in Rats
This model is used to induce a neuropathic pain state to evaluate the efficacy of analgesic formulations.
-
Animal Model: Adult male or female Sprague Dawley rats (typically 100-250 g) are used.[7][13]
-
Anesthesia: The animal is anesthetized, typically with an inhalation anesthetic.
-
Surgical Procedure:
-
A skin incision is made at the mid-thigh level, dorsal to the pelvis, to expose the common sciatic nerve.[7][13][14][15]
-
The connective tissue between the gluteus superficialis and biceps femoris muscles is separated to visualize the nerve.[14][15]
-
Four loose ligatures of chromic gut suture are tied around the sciatic nerve at approximately 1 mm intervals.[7][13][14][15] The ligatures should be tightened to the point of causing a brief twitch in the hind limb to avoid arresting epineural blood flow.[14]
-
The muscle layer is closed with sutures, and the skin incision is closed with wound clips.[7][13][14][15]
-
-
Post-operative Care: Animals are allowed to recover for at least 24 hours before behavioral testing.[14][15] Wound clips are typically removed 7-10 days after surgery.[7][13]
-
Pain Hypersensitivity Testing: Mechanical allodynia is assessed to determine the level of neuropathic pain.[14]
Assessment of Mechanical Allodynia using von Frey Filaments
This test measures the withdrawal threshold of the paw in response to a mechanical stimulus.
-
Apparatus: A set of calibrated Semmes-Weinstein von Frey filaments or an electronic von Frey aesthesiometer is used.[16][17]
-
Acclimation: Animals are placed in individual chambers on a wire mesh floor and allowed to acclimate to the testing environment.[16]
-
Procedure (Up-Down Method):
-
Testing begins with a mid-range filament (e.g., 4.31 handle number).[16]
-
The filament is applied perpendicularly to the plantar surface of the hind paw with enough force to cause a slight buckling.[16] The stimulus is held for 6-8 seconds.[16]
-
A positive response is noted as a withdrawal of the paw.
-
The force of the next filament applied depends on the previous response. If there is a positive response, a weaker filament is used. If there is no response, a stronger filament is used.[16]
-
The 50% withdrawal threshold is calculated based on the pattern of responses.[16]
-
In Vitro Drug Release Testing using Franz Diffusion Cells
This method evaluates the rate at which the active drug is released from a topical formulation.
-
Apparatus: A vertical diffusion cell (Franz cell) is used.[18] It consists of a donor chamber, a receptor chamber, and a membrane separating the two.[18]
-
Membrane: An inert, synthetic membrane is mounted between the donor and receptor chambers.[18]
-
Receptor Fluid: The receptor chamber is filled with a suitable receptor fluid, and the temperature is maintained at 32°C to mimic skin surface temperature.[19]
-
Procedure:
-
The topical formulation is applied to the surface of the membrane in the donor compartment.[20]
-
The receptor fluid is continuously stirred to ensure uniform drug concentration.[20]
-
Samples are collected from the receptor compartment at predetermined time intervals.[20]
-
The concentration of the drug in the collected samples is analyzed using a suitable analytical method, such as HPLC.[20]
-
Ex Vivo Skin Permeation Study using Porcine Skin
This experiment assesses the ability of a drug to permeate through the skin.
-
Skin Preparation: Excised porcine ear skin is commonly used as it is morphologically and functionally similar to human skin.[21] The skin is dermatomed to a specific thickness (e.g., 750 µm) and can be stored frozen.[22]
-
Apparatus: A Franz diffusion cell is used, with the prepared porcine skin mounted between the donor and receptor chambers, with the stratum corneum facing the donor compartment.[22]
-
Procedure:
-
The topical formulation is applied to the epidermal surface of the skin in the donor chamber.
-
The receptor chamber is filled with a suitable receptor fluid, and the temperature is maintained at 32°C.[22]
-
Samples are collected from the receptor fluid at various time points and analyzed for drug concentration to determine the permeation profile.[22]
-
Visualizations
Signaling Pathway of Lidocaine's Mechanism of Action
Lidocaine's primary mechanism of action involves the blockade of voltage-gated sodium channels in the neuronal cell membrane.[23] By binding to the channel in its inactivated state, lidocaine inhibits the influx of sodium ions that is necessary for the depolarization and propagation of action potentials, thereby producing a local anesthetic effect.[24]
Caption: Lidocaine blocks nerve impulses by binding to inactivated voltage-gated sodium channels.
Experimental Workflow for Evaluating Topical Anesthetics
The preclinical evaluation of a novel topical anesthetic typically follows a structured workflow, from in vitro characterization to in vivo efficacy and safety assessment.
Caption: A typical experimental workflow for the development of topical lidocaine delivery systems.
References
- 1. Comparison of skin anesthetic effect of liposomal lidocaine, nonliposomal lidocaine, and EMLA using 30-minute application time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reducing children's injection pain: lidocaine patches versus topical benzocaine gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Randomized, Open-Label, Bioequivalence Study of Lidocaine Topical System 1.8% and Lidocaine Patch 5% in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. complexgenerics.org [complexgenerics.org]
- 7. criver.com [criver.com]
- 8. Development of Lidocaine-Loaded Dissolving Microneedle for Rapid and Efficient Local Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Position of the Fast-Inactivation Gate during Lidocaine Block of Voltage-gated Na+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 12. dovepress.com [dovepress.com]
- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 14. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chronic constriction of the sciatic nerve and pain hypersensitivity testing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 17. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. CN111337640A - Method for rapidly evaluating in-vitro release of external preparation - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubcompare.ai [pubcompare.ai]
- 23. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to Replicating and Validating Lidocaine's Mechanism of Action
This guide provides a comprehensive comparison of experimental data and methodologies for researchers, scientists, and drug development professionals focused on replicating and validating the established findings on Lidocaine's mechanism of action. We will delve into its primary interaction with voltage-gated sodium channels and compare its performance with key alternatives, supported by detailed experimental protocols and quantitative data.
Primary Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels
Lidocaine's principal mechanism of action is the blockade of voltage-gated sodium channels (VGSCs), which are essential for the initiation and propagation of action potentials in neurons.[1][2] By reversibly binding to these channels, Lidocaine prevents the influx of sodium ions, thereby halting the transmission of nerve impulses and producing a local anesthetic effect.[3][4]
The interaction is highly dependent on the channel's conformational state, a concept explained by the Modulated Receptor Hypothesis .[5] This theory posits that Lidocaine has a different affinity for the VGSC depending on whether the channel is in a resting, open, or inactivated state.[5] It binds most effectively to the open and inactivated states, which occur during high-frequency neuronal firing, a characteristic known as use-dependent block.[4][5]
The Lidocaine molecule, a weak base with a pKa of 7.7, exists in both charged (cationic) and uncharged (neutral) forms at physiological pH.[3] The neutral form is lipid-soluble and can cross the neuronal membrane. Once inside the axoplasm, it re-equilibrates, and the charged cation binds to a specific receptor site within the inner pore of the sodium channel.[3][4][6] Mutagenesis studies have identified critical residues for this interaction, particularly in the S6 segments of domains I, III, and IV of the channel protein.[7][8]
Caption: Modulated Receptor Hypothesis for Lidocaine action on VGSCs.
Beyond its primary target, Lidocaine can also interact with other ion channels and receptors, contributing to its broader pharmacological profile, including analgesic and anti-inflammatory effects.[9] These secondary targets include potassium channels, calcium channels, NMDA receptors, and G-protein coupled receptors.[2][9]
Caption: Overview of Lidocaine's primary and secondary molecular targets.
Experimental Protocols for Validation
Replicating findings on Lidocaine's mechanism requires precise experimental techniques, with electrophysiology being the cornerstone.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ionic currents across the membrane of a single neuron, allowing for precise quantification of VGSC inhibition by Lidocaine.
-
Cell Preparation: Culture primary neurons (e.g., dorsal root ganglion neurons) or a cell line expressing the VGSC subtype of interest (e.g., HEK293 cells transfected with NaV1.7).
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a tip diameter of ~1-2 µm. Fire-polish the tip to ensure a smooth surface for sealing.
-
Internal Solution: Fill the micropipette with an internal solution mimicking the intracellular ionic composition, including a high concentration of K+ or Cs+ and a low concentration of Na+.
-
Seal Formation: Under a microscope, carefully approach a single cell with the micropipette. Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp & Recording: Clamp the membrane potential at a holding potential where VGSCs are in a resting state (e.g., -100 mV). Apply a series of depolarizing voltage steps to elicit sodium currents (INa).
-
Drug Application: Perfuse the cell with an external solution containing a known concentration of Lidocaine.
-
Data Acquisition: Record INa again during and after drug application. Measure the reduction in peak current amplitude to determine the degree of block. Use-dependent block can be assessed by applying a train of depolarizing pulses.
-
Analysis: Plot a dose-response curve by testing multiple Lidocaine concentrations to calculate the IC50 value (the concentration at which 50% of the current is inhibited).
Caption: Experimental workflow for a whole-cell patch-clamp study.
Comparative Analysis: Lidocaine vs. Alternatives
Lidocaine is the benchmark against which other local anesthetics are often compared. Its performance characteristics are largely dictated by its physicochemical properties. Alternatives like Articaine and Bupivacaine offer different clinical profiles due to variations in their structure.
| Property | Lidocaine | Articaine | Bupivacaine |
| Chemical Class | Amide | Amide (with ester group) | Amide |
| pKa | 7.7[3] | 7.8 | 8.1 |
| Onset of Action | Rapid (2-5 min)[1] | Very Rapid (1-3 min)[10] | Slow (5-10 min) |
| Duration of Action | Moderate (0.5-3 hours)[1] | Short (approx. 45-75 min)[10] | Long (>3-8 hours)[11] |
| Protein Binding | 60-80%[3] | ~95% | ~95% |
| Lipid Solubility | Moderate | High[10] | High |
| Metabolism | Hepatic (CYP3A4)[1][4] | Plasma Esterases (90%) & Hepatic (10%)[10] | Hepatic |
| Key Advantage | Versatile, well-established | Rapid onset, good tissue penetration | Long duration of action |
Discussion of Comparative Data:
-
Onset of Action: Articaine's rapid onset is attributed to its high lipid solubility and a pKa close to physiological pH, allowing for efficient diffusion across nerve membranes.[10] Bupivacaine's slower onset is related to its higher pKa, meaning a smaller fraction of the drug is in the uncharged, membrane-permeable form at physiological pH.
-
Duration of Action: The long duration of Bupivacaine is due to its high degree of protein binding within the sodium channel and high lipid solubility, which sequesters it in nearby tissues, creating a local reservoir.[11] Articaine's shorter duration is a result of its unique ester linkage, which allows for rapid hydrolysis by plasma esterases.[10]
-
Metabolism: Lidocaine's reliance on hepatic metabolism means caution is required in patients with liver dysfunction.[1] Articaine's primary metabolism in the plasma reduces the risk of systemic toxicity, a potential advantage in procedures requiring multiple injections.[10][11]
Quantitative Data Summary for Lidocaine
This table summarizes key validated pharmacokinetic and pharmacodynamic parameters for Lidocaine.
| Parameter | Value | Source/Comment |
| Molar Mass | 234.34 g/mol | - |
| pKa | 7.7 | [3] Determines the ratio of charged/uncharged forms. |
| Elimination Half-life | 1.5 - 2.0 hours | [1][4] Can be prolonged in hepatic impairment. |
| Protein Binding | 60-80% (to α1-acid glycoprotein) | [3] Influences duration of action. |
| Onset of Action (Local) | 0.5 - 3 minutes | [1] Varies with administration site and use of vasoconstrictors. |
| IC50 (Equilibrium) | ~61 µM | [12] For [3H]BTXB binding inhibition in rat cardiac myocytes. |
| Kd (Nonactivated Channels) | ~35 µM | [12] Affinity for nonactivated (resting) sodium channels. |
| Kd (Activated Channels) | ~455 µM | [12] Affinity for activated sodium channels. |
| Kd (Neutral form to Inactivated Channels) | ~6.8 µM | [13] High affinity of the neutral form for inactivated channels. |
References
- 1. Lidocaine - Wikipedia [en.wikipedia.org]
- 2. A review of the mechanism of the central analgesic effect of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Charge at the lidocaine binding site residue Phe-1759 affects permeation in human cardiac voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Articaine vs. Lidocaine: A Comparison of Local Anesthetics - Today's RDH [todaysrdh.com]
- 11. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Class I antiarrhythmic drug receptor: biochemical evidence for state-dependent interaction with quinidine and lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rate-dependent effects of lidocaine on cardiac dynamics: Development and analysis of a low-dimensional drug-channel interaction model | PLOS Computational Biology [journals.plos.org]
A Comparative Analysis of the Metabolic Fates of Lidocaine and its Derivatives
A deep dive into the biotransformation of commonly used local anesthetics, this guide provides a comparative overview of the metabolic pathways of lidocaine and its derivatives: articaine, ropivacaine, bupivacaine, and mepivacaine. Intended for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols for metabolic analysis, and visualizes the complex biochemical reactions involved.
The metabolic pathway of a drug is a critical determinant of its efficacy, duration of action, and potential for toxicity. For local anesthetics of the amide type, such as lidocaine and its derivatives, metabolism primarily occurs in the liver, mediated by the cytochrome P450 (CYP) enzyme system. However, the specific enzymes involved, the primary metabolites formed, and the rate of clearance can vary significantly among these structurally related compounds. These differences have important clinical implications, influencing drug selection for specific procedures and patient populations.
Comparative Quantitative Data
The pharmacokinetic parameters of lidocaine and its derivatives are summarized below, offering a quantitative comparison of their metabolic disposition. These values highlight the differences in their rates of metabolism and elimination.
| Drug | Primary Metabolic Enzymes | Major Metabolites | Elimination Half-life (t½) | Plasma Clearance | Volume of Distribution (Vd) |
| Lidocaine | CYP3A4, CYP1A2[1][2] | Monoethylglycinexylidide (MEGX), Glycinexylidide (GX)[2][3] | 1.5 - 2.0 hours[4] | 0.95 L/min | 1.1 L/kg |
| Articaine | Serum Esterases, CYP450 (minor)[5][6] | Articainic Acid[7][8] | ~20 minutes[6] | High (not specified) | Not specified |
| Ropivacaine | CYP1A2, CYP3A4[9][10] | 3-hydroxy-ropivacaine, 2',6'-pipecoloxylidide (PPX)[9][11] | 1.8 ± 0.7 hours (IV), 4.2 ± 1.0 hours (epidural)[11] | 387 ± 107 mL/min[12] | 41 ± 7 L[12] |
| Bupivacaine | CYP3A4[13][14] | 2,6-pipecoloxylidide, 3'-hydroxybupivacaine[13][15] | 2.7 hours (adults), 8.1 hours (neonates)[16][17] | 0.58 L/min | 73 L |
| Mepivacaine | CYP450[18][19] | 2',6'-pipecoloxylidide, two phenolic metabolites[18][20] | 1.9 - 3.2 hours (adults), 8.7 - 9.0 hours (neonates)[18][21] | Not specified | Not specified |
Metabolic Pathways Visualization
The following diagrams illustrate the primary metabolic pathways of lidocaine and its derivatives.
Experimental Protocols
The investigation of lidocaine and its derivatives' metabolism typically involves in vitro and in vivo studies. A common in vitro approach utilizes human liver microsomes, which contain a high concentration of CYP enzymes. A generalized protocol for such an experiment is detailed below.
In Vitro Metabolism Assay Using Human Liver Microsomes
-
Objective: To determine the metabolic profile and kinetic parameters of a local anesthetic and its derivatives.
-
Materials:
-
Test compounds (Lidocaine, Articaine, Ropivacaine, etc.)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for analytical quantification)
-
UPLC-MS/MS system
-
-
Procedure:
-
Incubation Preparation: A reaction mixture is prepared in a microcentrifuge tube containing phosphate buffer, human liver microsomes, and the test compound at various concentrations.
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.
-
Incubation: The reaction is allowed to proceed at 37°C for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped by adding ice-cold acetonitrile, which precipitates the proteins.
-
Sample Preparation: The quenched reaction mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and its metabolites, is collected.
-
Analysis: The supernatant is diluted and injected into a UPLC-MS/MS system for the separation and quantification of the parent compound and its metabolites.[4][22][23]
-
-
Data Analysis:
-
The concentrations of the parent drug and metabolites are determined at each time point.
-
The rate of disappearance of the parent drug and the rate of formation of metabolites are calculated.
-
For kinetic analysis, the initial rates of metabolism at different substrate concentrations are fitted to the Michaelis-Menten equation to determine Vmax and Km.[1][5]
-
Concluding Remarks
This comparative guide illustrates the distinct metabolic profiles of lidocaine and its commonly used derivatives. The variations in their metabolic pathways, primarily driven by the specificities of hepatic and serum enzymes, directly impact their pharmacokinetic properties. Articaine's rapid hydrolysis by serum esterases contributes to its short half-life and low systemic toxicity.[6] In contrast, lidocaine, ropivacaine, bupivacaine, and mepivacaine undergo more complex hepatic metabolism, leading to longer half-lives and a different spectrum of active and inactive metabolites. A thorough understanding of these metabolic differences is paramount for the safe and effective use of these essential local anesthetics in clinical practice and for guiding the development of new anesthetic agents with improved metabolic stability and safety profiles.
References
- 1. Saturable in vitro metabolism of articaine by serum esterases. Does it contribute to the persistence of the local anesthetic effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of lidocaine and its active metabolites in plasma by UPLC-MS/MS and application to a clinical pharmacokinetic study in liver cancer patients with laparoscopic hepatectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Saturable In Vitro Metabolism of Articaine by Serum Esterases: Does It Contribute to the Persistence of the Local Anesthetic Effect? | Regional Anesthesia & Pain Medicine [rapm.bmj.com]
- 6. Clinical pharmacokinetics of articaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, metabolism, and renal excretion of articaine and its metabolite articainic acid in patients after epidural administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Metabolism of a new local anesthetic, ropivacaine, by human hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of ropivacaine in humans is mediated by CYP1A2 and to a minor extent by CYP3A4: an interaction study with fluvoxamine and ketoconazole as in vivo inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Bupivacaine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Disposition of bupivacaine and its metabolites in the maternal, placental, and fetal compartments in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of in vitro and in vivo Toxicity of Bupivacaine in Musculoskeletal Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bupivacaine - Wikipedia [en.wikipedia.org]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. drugs.com [drugs.com]
- 20. pfizermedical.com [pfizermedical.com]
- 21. go.drugbank.com [go.drugbank.com]
- 22. researchgate.net [researchgate.net]
- 23. Flexible Method for Analysis of Lidocaine and Its Metabolite in Biological Fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Lidocaine with Other Analgesic Agents: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the synergistic potential of analgesic combinations is paramount in developing more effective and safer pain management strategies. This guide provides an objective comparison of the synergistic effects of lidocaine with other analgesic agents, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms.
Introduction to Analgesic Synergy
The co-administration of analgesic agents with different mechanisms of action can lead to a synergistic effect, where the combined therapeutic outcome is greater than the sum of the individual effects. This approach can allow for lower doses of each agent, potentially reducing dose-related side effects while enhancing pain relief. Lidocaine, a widely used local anesthetic and antiarrhythmic drug, has been extensively investigated as a component of multimodal analgesia due to its ability to modulate pain signals through the blockade of voltage-gated sodium channels. This guide delves into the experimental evidence for the synergistic effects of lidocaine when combined with opioids, magnesium sulfate, and dexmedetomidine.
Lidocaine and Opioids: A Synergistic Combination for Pain Relief
The combination of lidocaine and opioids has been shown to produce synergistic antinociceptive effects in both preclinical and clinical studies. This synergy is of particular interest for improving postoperative pain management and reducing the reliance on high doses of opioids, thereby mitigating their adverse effects.
Quantitative Data on Lidocaine-Opioid Synergy
| Study Type | Analgesic Agents | Key Findings | Reference |
| Preclinical (Mouse) | Topical Lidocaine and Morphine | Isobolographic analysis confirmed a synergistic interaction in the tail-flick assay. The combination of low doses of lidocaine and morphine yielded significantly greater than additive effects. | [1] |
| Preclinical (Mouse) | Topical Lidocaine and Methadone | The combination of topical methadone and lidocaine was found to be synergistic in the radiant heat tail-flick assay. | |
| Preclinical (Rat) | Epidural Morphine and Lidocaine | Co-administration produced synergistic analgesia and prolonged the duration of action in both somatic and visceral pain models. | [2] |
| Clinical (Case Report) | Intravenous Lidocaine and Morphine | A patient with opioid-induced hyperalgesia was successfully treated with a combination of intravenous lidocaine and morphine. | [3][4] |
| Meta-Analysis (Human) | Intravenous Lidocaine in Gynecological Surgery | Perioperative intravenous lidocaine was associated with reduced postoperative opioid consumption. | [5] |
Experimental Protocols
Preclinical Assessment of Synergy: The Tail-Flick Test and Isobolographic Analysis
A common preclinical model to assess the analgesic effects of drugs is the tail-flick test.
-
Apparatus: A radiant heat source is focused on the animal's tail.
-
Procedure: The latency to the reflexive flick of the tail away from the heat source is measured. An increase in this latency indicates an analgesic effect.
-
Isobolographic Analysis: To determine the nature of the interaction between two drugs, an isobolographic analysis is often employed.
-
The dose-response curves for each drug administered alone are determined, and the ED50 (the dose that produces 50% of the maximal effect) is calculated.
-
The drugs are then administered in a fixed-ratio combination, and the ED50 of the combination is experimentally determined.
-
An isobologram is constructed with the ED50 values of the individual drugs on the x and y axes. A line connecting these two points represents the line of additivity.
-
If the experimentally determined ED50 of the combination falls significantly below this line, the interaction is considered synergistic.
-
Signaling Pathways
The synergistic interaction between lidocaine and opioids is believed to occur through the convergence of their distinct signaling pathways. Lidocaine blocks voltage-gated sodium channels in nociceptive neurons, reducing their excitability and the propagation of pain signals. Opioids, on the other hand, bind to G-protein coupled receptors (GPCRs), primarily the mu-opioid receptor, which leads to the inhibition of adenylyl cyclase, activation of potassium channels, and inhibition of calcium channels. This results in hyperpolarization of the neuron and reduced neurotransmitter release. The combined effect is a more profound suppression of nociceptive transmission than either agent can achieve alone.
Lidocaine and Magnesium Sulfate: A Combination Targeting Multiple Pain Pathways
The co-administration of lidocaine and magnesium sulfate has demonstrated synergistic effects in perioperative pain management, leading to reduced opioid consumption and lower pain scores.
Quantitative Data on Lidocaine-Magnesium Sulfate Synergy
| Study Type | Analgesic Agents | Key Findings | Reference |
| Clinical Trial (Human) | Intravenous Lidocaine and Magnesium Sulfate | Patients receiving the combination consumed less alfentanil during surgery and less dipyrone and morphine postoperatively. Pain scores were significantly lower in the combination group at 12 and 24 hours post-surgery. | [6] |
| Clinical Trial (Human) | Intravenous Lidocaine and Magnesium Sulfate | The combination group had a longer time to the first analgesic request and required fewer rescue analgesia doses compared to groups receiving either agent alone or a placebo. | [7] |
| Clinical Trial (Human) | Intravenous Lidocaine and Magnesium Sulfate | The combination preserved hemodynamic stability during general anesthesia without prolonging neuromuscular blockade. | [8] |
Experimental Protocols
Clinical Assessment of Synergy: Randomized Controlled Trials in Postoperative Pain
Randomized controlled trials (RCTs) are the gold standard for evaluating the efficacy of new drug combinations in a clinical setting.
-
Design: A typical design involves randomly assigning patients to different treatment groups, such as:
-
Group A: Lidocaine + Placebo
-
Group B: Magnesium Sulfate + Placebo
-
Group C: Lidocaine + Magnesium Sulfate
-
Group D: Placebo + Placebo (Control)
-
-
Blinding: To minimize bias, these trials are often double-blinded, meaning neither the patients nor the researchers know who is receiving which treatment.
-
Outcome Measures: Primary outcomes often include postoperative pain scores (e.g., using a Visual Analog Scale or Numeric Rating Scale) and total analgesic consumption (e.g., morphine equivalents) over a specified period.
-
Statistical Analysis: Statistical tests are used to compare the outcomes between the different treatment groups to determine if the combination therapy is significantly more effective than the individual agents or placebo.
Signaling Pathways
The synergy between lidocaine and magnesium sulfate is thought to arise from their complementary actions on different components of the pain signaling pathway. Lidocaine's primary mechanism is the blockade of voltage-gated sodium channels. Magnesium sulfate acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a key player in central sensitization, a process that leads to a heightened state of pain. By blocking the NMDA receptor, magnesium can prevent the induction and maintenance of central sensitization. The combination of reducing peripheral nerve excitability with lidocaine and preventing central sensitization with magnesium sulfate leads to a more comprehensive blockade of the pain signaling cascade.
Lidocaine and Dexmedetomidine: A Potent Analgesic and Sedative Combination
Dexmedetomidine, a highly selective alpha-2 adrenoceptor agonist, has been shown to enhance the analgesic effects of lidocaine in various settings. This combination offers the dual benefit of improved pain control and sedation.
Quantitative Data on Lidocaine-Dexmedetomidine Synergy
| Study Type | Analgesic Agents | Key Findings | Reference |
| Preclinical (Rat) | Subcutaneous Lidocaine and Dexmedetomidine | Both agents showed synergistic effects in producing cutaneous analgesia. | [9] |
| Clinical Trial (Human) | Intravenous Lidocaine and Dexmedetomidine | The addition of dexmedetomidine to lidocaine for intravenous regional anesthesia improved the quality of anesthesia and perioperative analgesia without causing significant side effects. | [10][11] |
| Preclinical (Guinea Pig) | Intracutaneous Lidocaine and Dexmedetomidine | Dexmedetomidine enhanced the local anesthetic action of lidocaine, an effect that was inhibited by an alpha-2A adrenoceptor antagonist, suggesting the involvement of this receptor subtype. | [12] |
Experimental Protocols
Assessment of Cutaneous Analgesia in Animal Models
-
Pinprick Test: This method is used to quantify the degree of local anesthesia.
-
The test drug or combination is injected intracutaneously into the animal's back.
-
At regular intervals, a pinprick is applied to the treated area.
-
The number of times the animal fails to respond to the pinprick (i.e., no skin twitch) is recorded and serves as a measure of the anesthetic effect.
-
-
Dose-Response Analysis: Similar to the tail-flick test, dose-response curves are generated for each drug and the combination to assess the nature of their interaction (synergistic, additive, or antagonistic).
Signaling Pathways
The synergistic interaction between lidocaine and dexmedetomidine is primarily attributed to their actions on different targets within the nervous system. Lidocaine blocks sodium channels, while dexmedetomidine activates presynaptic alpha-2 adrenoceptors. This activation inhibits the release of norepinephrine, a neurotransmitter involved in pain transmission. The reduced release of norepinephrine, combined with the decreased neuronal excitability from lidocaine's sodium channel blockade, results in a more effective interruption of the pain signal.
Conclusion
The evidence presented in this guide strongly supports the synergistic effects of lidocaine when combined with opioids, magnesium sulfate, and dexmedetomidine. These combinations offer promising avenues for enhancing analgesic efficacy while potentially reducing the doses and associated side effects of individual agents. For researchers and drug development professionals, these findings underscore the importance of exploring multimodal analgesic strategies. Future research should continue to elucidate the precise molecular mechanisms of these synergistic interactions and optimize dosing regimens for various clinical applications. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for designing and interpreting future studies in the field of pain management.
References
- 1. Topical methadone and meperidine analgesic synergy in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic antinociceptive interaction after epidural coadministration of morphine and lidocaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Innovative Management of Opioid-Induced Hyperalgesia Using Lidocaine Infusion: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innovative Management of Opioid-Induced Hyperalgesia Using Lidocaine Infusion: A Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intravenous lidocaine on postoperative pain and opioid consumption during gynecological surgery: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dexmedetomidine Enhances the Local Anesthetic Action of Lidocaine via an α-2A Adrenoceptor [ouci.dntb.gov.ua]
- 7. JCDR - Alpha 2 adrenergic agonist, Anaesthesia, Dexmedetomidine, Intensive care unit [jcdr.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. cssn.arhub.fr [cssn.arhub.fr]
- 10. Effect of Intraoperative infusion Magnesium Sulfate Infusion on Postoperative Quality of Recovery in Patients Undergoing Total Knee Arthroplasty: A Prospective, Double-Blind, Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systemic administration of magnesium sulfate enhances lidocaine-induced sciatic nerve block and exerts analgesic effects in postsurgical pain in rats | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 12. Dexmedetomidine enhances the local anesthetic action of lidocaine via an alpha-2A adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Lidocaine: A Guide for Laboratory Professionals
A Note on Terminology: This document addresses the proper disposal procedures for Lidocaine. It is presumed that "Lycodine" is a misspelling of this common local anesthetic.
The responsible management and disposal of chemical waste are paramount in research and development settings to ensure personnel safety and environmental protection. This guide provides essential, step-by-step information for the proper disposal of Lidocaine, a widely used local anesthetic, tailored for researchers, scientists, and drug development professionals.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to Lidocaine's hazardous properties and storage conditions.
| Parameter | Value | Species | Source |
| Hazardous pH Threshold | ≤ 2 (Corrosivity) | N/A | [1] |
| Acute Oral Toxicity (LD50) | 292 mg/kg | Mouse | [2] |
| 317 mg/kg | Rat | [2] | |
| Aquatic Toxicity (EC50, 48h) | 112 mg/l | Fish | [2] |
| Aquatic Toxicity (LC50, 96h) | 106 mg/l | Fish | [2] |
| Recommended Storage Temp. | 20 to 25°C (68 to 77°F) | N/A | [3] |
General Disposal Procedures
The appropriate disposal method for Lidocaine depends on the setting (e.g., laboratory vs. non-laboratory) and the availability of specialized waste management services.
In a Laboratory or Healthcare Setting:
-
Hazardous Waste Evaluation : Determine if the Lidocaine waste is classified as RCRA (Resource Conservation and Recovery Act) hazardous waste. A key factor is the formulation's pH; if it is less than or equal to 2, it is considered corrosive hazardous waste.[1] However, formulations with more than one active ingredient may not be classified as hazardous.[1] It is crucial to consult your institution's environmental health and safety (EHS) department or a licensed waste hauler to confirm the classification of your specific Lidocaine waste stream.
-
Segregation : If deemed hazardous, segregate Lidocaine waste into designated, clearly labeled black containers for RCRA hazardous pharmaceutical waste.[3] For non-hazardous pharmaceutical waste, use designated containers as per your facility's protocol (e.g., blue bins).[4]
-
Sharps Disposal : All sharps, such as needles and syringes used for Lidocaine administration, must be immediately placed in a designated sharps container to prevent needlestick injuries.[3]
-
Contaminated Materials : Personal protective equipment (PPE) such as gloves and gowns, as well as any materials used to clean up spills, should be considered contaminated. These items should be placed in a sealable plastic bag and disposed of as contaminated waste according to your facility's guidelines.[5]
-
Prohibition of Drain Disposal : Never flush Lidocaine or any pharmaceutical waste down the drain in a laboratory or healthcare setting.[3]
-
Professional Disposal : Arrange for the disposal of Lidocaine waste through a licensed hazardous waste management company. Ensure all documentation tracking the waste from its origin to its final disposal is properly maintained.[3]
Outside of a Laboratory Setting (e.g., household disposal):
For small quantities, the following FDA guidelines for disposing of "non-flush list" medicines can be followed if a drug take-back program is not available:[6][7]
-
Do Not Flush : Lidocaine is not typically on the FDA's flush list. Flushing is only recommended for certain high-risk medications to prevent accidental ingestion.[7][8]
-
Utilize Take-Back Programs : The preferred method for disposal is a drug take-back location or a mail-back program.[7]
-
Trash Disposal Method : If a take-back program is inaccessible, follow these steps:[6]
-
Remove the Lidocaine from its original container. Do not crush tablets or capsules.
-
Mix the medicine with an unappealing substance such as dirt, cat litter, or used coffee grounds.
-
Place the mixture in a sealed container, such as a plastic bag.
-
Dispose of the sealed container in the household trash.
-
Scratch out all personal information on the empty packaging before recycling or discarding it.[6]
-
Experimental Protocols
The provided search results do not contain detailed experimental protocols for the development of these disposal methods. The procedures are based on regulatory guidelines from agencies such as the EPA and FDA, as well as safety data sheets, which are compiled from existing toxicological and environmental data.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Lidocaine.
References
Essential Safety and Logistical Information for Handling Lycodine (Lidocaine)
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial, immediate safety and logistical information for the handling of Lycodine, identified in safety literature as Lidocaine. It includes essential operational and disposal plans, offering procedural, step-by-step guidance to ensure laboratory safety and proper chemical handling.
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure and ensure safety, the following personal protective equipment and engineering controls are mandatory when handling Lidocaine.
| Control Type | Specification | Purpose |
| Engineering Controls | Use in a well-ventilated area. | To minimize inhalation of dust or vapors.[1][2] |
| General room ventilation is typically adequate. | Controls airborne contamination levels.[1] | |
| Process enclosures, local exhaust ventilation, or other engineering controls may be necessary for operations generating significant dust, mist, or fumes. | To maintain airborne levels below exposure limits.[1][2] | |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | To prevent eye contact with the substance.[1][3] |
| Hand Protection | Impervious gloves (e.g., nitrile, natural rubber). | To avoid skin contact.[1][4] |
| Skin and Body Protection | Protective clothing. | To prevent skin exposure during handling.[1][3][5] |
| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate or for operations with a high potential for generating airborne contaminants. | To prevent inhalation of dust or vapors.[1] |
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure to Lidocaine.
| Exposure Route | First Aid Protocol | Key Symptoms |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[3][5][6] | Harmful or toxic if swallowed.[5][6][7] May cause central nervous system effects such as drowsiness, confusion, excitability, and nervousness.[4] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][4][5] | May cause drowsiness or dizziness.[4] |
| Skin Contact | Take off immediately all contaminated clothing. Wash skin with soap and copious amounts of water.[5][6] | May cause skin irritation.[5] |
| Eye Contact | Rinse cautiously with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention if irritation persists.[4][5] | May cause eye irritation.[5] |
Safe Handling and Disposal Plan
A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.
Operational Handling Protocol
-
Preparation : Before handling, ensure all required PPE is available and in good condition. Confirm that the work area is well-ventilated.
-
Handling : Avoid contact with skin and eyes.[2] Do not breathe dust or vapor.[3] Wash hands and any exposed skin thoroughly after handling.[6][7] Do not eat, drink, or smoke when using this product.[5][6][7]
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] Store locked up.[3][5][6]
Disposal Plan
-
Waste Characterization : Lidocaine waste must be treated as hazardous material.
-
Containerization : Leave chemicals in their original containers. Do not mix with other waste.[6]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with all federal, state, and local environmental regulations.[3][4][5][6] Prevent product from entering drains, sewers, or watercourses.[6][7]
Lidocaine's Mechanism of Action: Signaling Pathway
Lidocaine's primary mechanism of action is the blockade of voltage-gated sodium channels (NaV) in the neuronal cell membrane.[4][5] This action inhibits the propagation of nerve impulses, resulting in a local anesthetic effect.
References
- 1. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Lidocaine? [synapse.patsnap.com]
- 4. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lidocaine - Wikipedia [en.wikipedia.org]
- 6. A review of the mechanism of the central analgesic effect of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
